Methyl 4-(3-aminophenyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-aminophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTVRZIUOJSIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362726 | |
| Record name | methyl 4-(3-aminophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159503-24-9 | |
| Record name | methyl 4-(3-aminophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(3-aminophenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-(3-aminophenyl)benzoate
Foreword: The Strategic Importance of Biaryl Amines
Methyl 4-(3-aminophenyl)benzoate is a valuable biaryl amine scaffold, a structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring two connected phenyl rings with strategically placed amino and methyl ester functionalities, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and organic electronic materials. This guide provides a detailed, field-proven pathway for its synthesis, emphasizing not just the procedural steps but the underlying chemical logic that ensures a robust and reproducible outcome. The chosen strategy involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl structure, followed by a chemoselective reduction of a nitro group to install the final amine functionality.
Part 1: Strategic Synthesis Pathway Overview
The most efficient and reliable pathway to this compound begins with the construction of its nitro-substituted precursor, Methyl 4-(3-nitrophenyl)benzoate. This is achieved via the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] The subsequent reduction of the nitro group to an amine is a classic and high-yielding transformation, which can be accomplished cleanly using catalytic hydrogenation.[3]
This two-step approach is strategically advantageous because it utilizes commercially available starting materials and employs reactions known for their high functional group tolerance, reliability, and scalability.[4]
Caption: Overall two-step synthesis route to the target compound.
Part 2: Experimental Deep Dive - Synthesis of the Biaryl Core
Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5] Its widespread use is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[2]
The catalytic cycle is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Methyl 4-bromobenzoate), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (3-nitrophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of Methyl 4-(3-nitrophenyl)benzoate
This protocol details an efficient synthesis of the key biaryl intermediate.[6]
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle.
-
Standard glassware for extraction and purification.
Reagents:
-
Methyl 4-bromobenzoate
-
3-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask, add Methyl 4-bromobenzoate (1.0 eq), 3-Nitrophenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 15 minutes to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Catalyst Addition: Briefly remove the nitrogen inlet and add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the flask. Reseal and continue the nitrogen purge for another 5 minutes.
-
Solvent Addition: Add Toluene and Water in a 4:1 ratio (e.g., 80 mL Toluene, 20 mL Water) via syringe. The biphasic system is essential for dissolving both the organic reactants and the inorganic base.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with 100 mL of Ethyl Acetate and 100 mL of water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc) to afford pure Methyl 4-(3-nitrophenyl)benzoate as a solid.[7]
Part 3: The Final Transformation - Nitro Group Reduction
Principle: Catalytic Hydrogenation
The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic chemistry.[8] While various reagents can achieve this, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is often the method of choice.[3] It is highly efficient, proceeds under mild conditions (room temperature and atmospheric pressure), and generates water as the only byproduct, simplifying purification. The reaction mechanism involves the adsorption of the nitro compound and H₂ onto the surface of the palladium catalyst, where the stepwise reduction to the nitroso, hydroxylamine, and finally the amine occurs.[3] This method is highly chemoselective, leaving the ester functional group intact.
Detailed Protocol: Synthesis of this compound
Materials and Equipment:
-
Two-neck round-bottom flask or hydrogenation vessel.
-
Magnetic stirrer.
-
Hydrogen gas supply (balloon or hydrogenation apparatus).
-
Filtration setup (Büchner funnel, Celite® pad).
Reagents:
-
Methyl 4-(3-nitrophenyl)benzoate
-
Palladium on Carbon (10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or other filter aid
Procedure:
-
Setup: To a 100 mL round-bottom flask, add Methyl 4-(3-nitrophenyl)benzoate (1.0 eq) and Methanol (sufficient to dissolve the solid, e.g., 40 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon catalyst (approx. 5-10 mol% Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with a small amount of solvent.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. Maintain a positive pressure of hydrogen using a balloon and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours). The disappearance of the UV-active nitro compound and the appearance of the new amine spot is indicative of reaction completion.
-
Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically of high purity.
-
Purification (if necessary): If further purification is required, the product can be recrystallized from a suitable solvent system such as ethanol or an ethyl acetate/hexanes mixture to yield pure this compound.[7]
Part 4: Data Summary & Validation
The following table summarizes the typical reaction parameters for this synthetic pathway, providing a quick reference for experimental planning.
| Parameter | Step 1: Suzuki-Miyaura Coupling | Step 2: Nitro Reduction |
| Key Reactants | Methyl 4-bromobenzoate, 3-Nitrophenylboronic acid | Methyl 4-(3-nitrophenyl)benzoate |
| Key Reagents | Pd(PPh₃)₄, K₂CO₃ | H₂ (g), 10% Pd/C |
| Catalyst Loading | 2-5 mol% | 5-10 mol% (Pd) |
| Solvent System | Toluene / Water (4:1) | Methanol or Ethanol |
| Temperature | 80 °C | Room Temperature |
| Typical Time | 12-16 hours | 2-4 hours |
| Typical Yield | 85-95% | >95% |
| Purification | Flash Column Chromatography | Filtration / Recrystallization |
Conclusion
The described two-step synthesis provides a reliable and high-yielding pathway to this compound. By leveraging a robust palladium-catalyzed Suzuki-Miyaura cross-coupling and a clean, chemoselective catalytic hydrogenation, this guide offers a validated and scalable protocol suitable for research and development environments. The emphasis on the rationale behind each procedural choice empowers the researcher to not only replicate the synthesis but also to troubleshoot and adapt the methodology as needed, embodying the principles of sound scientific practice.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-(3-aminophenyl)benzoate. Due to the limited availability of experimentally derived public data for this specific compound, this report utilizes a high-quality predicted spectrum to facilitate its structural characterization. This document also outlines a comprehensive experimental protocol for the acquisition of ¹H NMR data for similar aromatic esters.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The predictions were generated using established computational algorithms, providing valuable insights into the expected chemical shifts, multiplicities, and integration values for each proton in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.01 | Doublet (d) | 2H | H-2', H-6' |
| 7.58 | Doublet (d) | 2H | H-3', H-5' |
| 7.18 | Triplet (t) | 1H | H-5 |
| 6.95 | Doublet of Doublets (dd) | 1H | H-6 |
| 6.88 | Triplet (t) | 1H | H-2 |
| 6.71 | Doublet of Doublets (dd) | 1H | H-4 |
| 3.89 | Singlet (s) | 3H | -OCH₃ |
| 3.80 (broad) | Singlet (s) | 2H | -NH₂ |
Note: The data presented is predicted and should be used as a reference. Actual experimental values may vary.
Molecular Structure and Proton Assignment
The structure of this compound with the assigned proton labels corresponding to the data in Table 1 is depicted below.
Figure 1: Chemical structure of this compound with proton numbering.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of an aromatic ester like this compound.
1. Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum. Purification can be achieved by techniques such as recrystallization or column chromatography.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly affect the chemical shifts.
-
Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak is often sufficient (e.g., CDCl₃ at 7.26 ppm).
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for the chosen solvent, and the field frequency should be locked onto the deuterium signal of the solvent.
-
Shimming: Perform shimming of the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for a ¹H NMR spectrum.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is generally adequate for most protons in small organic molecules.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is suitable for most organic compounds.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., 7.26 ppm for CDCl₃).
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking: Identify the exact chemical shift of each peak in the spectrum.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-(3-aminophenyl)benzoate. Due to the limited availability of experimental spectral data in public databases for this specific compound, this guide presents predicted ¹³C NMR chemical shifts, a detailed experimental protocol for acquiring such data, and visualizations to aid in the structural elucidation and interpretation of the molecule's carbon framework.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using computational prediction software and are intended to provide a reference for experimental analysis. The carbon atoms are numbered as illustrated in the chemical structure diagram below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| 1 | 131.2 |
| 2 | 119.3 |
| 3 | 147.1 |
| 4 | 115.6 |
| 5 | 129.8 |
| 6 | 115.1 |
| 7 | 142.3 |
| 8 | 128.5 |
| 9, 13 | 129.9 |
| 10, 12 | 121.8 |
| 11 | 166.7 |
| 14 | 52.1 |
Experimental Protocols
A standard protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound is detailed below.
1. Sample Preparation:
-
Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent. A common choice is Deuterated Chloroform (CDCl₃) as it is a good solvent for many organic compounds and its carbon signal at ~77 ppm serves as a convenient internal reference. Other potential solvents include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), depending on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). However, for routine analysis, the residual solvent peak is commonly used as a secondary reference.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.
-
Tuning and Matching: The probe should be tuned to the ¹³C frequency and matched to the impedance of the instrument to ensure efficient transfer of radiofrequency power.
-
Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is a reasonable starting point.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quantitative analysis. Quaternary carbons have longer relaxation times and may require a longer delay.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
3. Data Processing and Analysis:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: The chemical shift of each peak is determined. While routine ¹³C NMR spectra are generally not used for quantitative analysis due to the nuclear Overhauser effect (NOE) and differences in relaxation times, the relative intensities can provide qualitative information.
Mandatory Visualizations
Logical Workflow for ¹³C NMR Analysis
Caption: Workflow for 13C NMR Analysis.
Chemical Structure of this compound with Carbon Numbering
Caption: Structure of this compound.
An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-(3-aminophenyl)benzoate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 4-(3-aminophenyl)benzoate, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.
Introduction: Understanding the Analyte
This compound is an aromatic compound featuring both an amine and an ester functional group. Its structure presents a unique analytical challenge and opportunity, as the interplay between these functionalities dictates its behavior in the mass spectrometer. A thorough understanding of its mass spectrometric profile is crucial for its identification, characterization, and quantification in various matrices.
Chemical Structure:
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C14H13NO2 | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Exact Mass | 227.09463 Da | N/A |
The Causality of Ionization: Selecting the Optimal Technique
The choice of ionization technique is paramount in mass spectrometry, as it directly influences the type and quality of data obtained. The selection is guided by the analyte's physicochemical properties and the analytical objective. For this compound, both "hard" and "soft" ionization methods offer distinct advantages.
Hard Ionization: Electron Ionization (EI)
Electron Ionization (EI) is a classic, high-energy technique that provides extensive fragmentation, yielding a detailed structural fingerprint of the analyte.[2] This makes it invaluable for structural elucidation and library matching.
Mechanism of Action: In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+).[2] This radical cation is energetically unstable and undergoes extensive fragmentation.
Applicability to this compound: EI is well-suited for this molecule due to its relatively low molecular weight and thermal stability. The resulting fragmentation pattern will be rich in information, allowing for the differentiation of isomers.
Soft Ionization: Electrospray (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Soft ionization techniques impart less energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion peak.[3] This is ideal for molecular weight determination and quantification.
-
Electrospray Ionization (ESI): ESI is a gentle ionization method that generates ions from a solution.[3] It is particularly effective for polar molecules and is highly compatible with liquid chromatography (LC-MS). Given the presence of the polar amino group, this compound is an excellent candidate for ESI, likely forming a protonated molecule [M+H]+ in positive ion mode.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI.[4] It involves a corona discharge that ionizes the solvent, which in turn protonates the analyte.[4] APCI can be a robust alternative to ESI for this molecule, especially at higher concentrations.
Predicted Fragmentation Pathways: A Structural Roadmap
The fragmentation of this compound in the mass spectrometer is a logical cascade of bond cleavages driven by the stability of the resulting ions and neutral losses. The presence of the aromatic rings, the ester linkage, and the amino group provides several predictable fragmentation routes.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (m/z 227) will be observed, and its fragmentation will likely proceed through several key pathways:
-
Loss of the Methoxy Group (-OCH3): A primary fragmentation event is the cleavage of the C-O bond of the ester, leading to the loss of a methoxy radical (•OCH3, 31 Da) to form a stable acylium ion at m/z 196 .
-
Loss of the Carbomethoxy Group (-COOCH3): Cleavage of the bond between the phenyl ring and the carbonyl group can result in the loss of the carbomethoxy group (•COOCH3, 59 Da), generating an ion at m/z 168 .
-
Cleavage of the C-N Bond: The bond between the phenyl ring and the amino group can cleave, although this is generally less favorable than fragmentation at the ester group.
-
Ring Fragmentation: The aromatic rings themselves can undergo fragmentation, leading to a complex pattern of smaller ions.
Predicted EI Fragmentation Scheme:
Caption: Predicted major EI fragmentation pathways for this compound.
Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]+
In tandem mass spectrometry (MS/MS) experiments using a soft ionization source like ESI, the protonated molecule ([M+H]+, m/z 228) is isolated and fragmented through collision-induced dissociation (CID). The fragmentation patterns will differ from EI due to the even-electron nature of the precursor ion.
-
Loss of Methanol (CH3OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (32 Da), leading to the formation of a prominent ion at m/z 196 .
-
Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion can lose carbon monoxide (28 Da) to produce an ion at m/z 168 .
-
Loss of Ammonia (NH3): The protonated amino group can be lost as ammonia (17 Da), generating an ion at m/z 211 .
Predicted CID Fragmentation Scheme for [M+H]+:
Caption: Predicted major CID fragmentation pathways for protonated this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide robust and reproducible data for the mass spectrometric analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare working solutions at concentrations appropriate for the chosen ionization technique and instrument sensitivity (e.g., 1-10 µg/mL for initial screening).
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI and APCI
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 10-95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters (ESI - Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen): 30-50 psi
-
Drying Gas (Nitrogen) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Scan Range: m/z 50-300
Mass Spectrometry Parameters (APCI - Positive Ion Mode):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI)
-
Corona Discharge Current: 3-5 µA
-
Vaporizer Temperature: 350-450 °C
-
Sheath Gas (Nitrogen) Flow: 40-60 (arbitrary units)
-
Auxiliary Gas (Nitrogen) Flow: 5-15 (arbitrary units)
-
Capillary Temperature: 250-300 °C
-
Scan Range: m/z 50-300
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
GC Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Splitless or split (e.g., 20:1).
Mass Spectrometry Parameters (EI):
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40-300
Data Presentation and Interpretation
A systematic approach to data analysis is crucial for accurate compound identification and characterization.
Data Summary Table:
| Ionization Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Predicted Neutral Loss |
| EI | 227 ([M]•+) | 196, 168 | •OCH3, •COOCH3 |
| ESI-CID | 228 ([M+H]+) | 196, 168, 211 | CH3OH, CO, NH3 |
| APCI-CID | 228 ([M+H]+) | 196, 168, 211 | CH3OH, CO, NH3 |
Workflow for Structural Confirmation:
Caption: A logical workflow for the mass spectrometric analysis and structural confirmation of this compound.
Conclusion
The mass spectrometric analysis of this compound requires a multi-faceted approach. By leveraging both hard and soft ionization techniques, a wealth of information can be obtained, from accurate molecular weight determination to detailed structural insights through fragmentation analysis. The protocols and predicted fragmentation pathways outlined in this guide provide a robust framework for researchers to confidently identify and characterize this important molecule. As with any analytical endeavor, a thorough understanding of the underlying chemical principles is the key to successful and reliable results.
References
- 1. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
FT-IR spectrum of Methyl 4-(3-aminophenyl)benzoate
An In-depth Technical Guide to the FT-IR Spectrum of Methyl 4-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from established spectroscopic principles and spectral data of analogous compounds. It outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its analysis.
Predicted FT-IR Spectral Data
The is characterized by the vibrational modes of its constituent functional groups: a primary aromatic amine, a methyl ester, and two substituted benzene rings. The expected absorption bands are summarized in the table below. The intensity of an absorption band is influenced by the polarity of the bond; more polar bonds typically result in more intense absorption bands[1][2].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3300 | Medium - Strong | N-H asymmetric and symmetric stretching | Primary Aromatic Amine |
| 3100 - 3000 | Medium | C-H stretching | Aromatic (sp² C-H) |
| 3000 - 2850 | Medium | C-H stretching | Methyl (sp³ C-H)[3][4] |
| 1725 - 1705 | Strong | C=O stretching | Ester (Carbonyl)[3] |
| 1620 - 1580 | Medium | N-H bending (scissoring) | Primary Aromatic Amine |
| 1600 - 1475 | Medium - Weak | C=C stretching | Aromatic Ring[3][4] |
| 1450 and 1375 | Medium | C-H bending | Methyl (-CH₃)[3] |
| 1300 - 1000 | Strong | C-O stretching | Ester and Aryl Ether[3] |
| 900 - 690 | Strong | C-H out-of-plane bending | Aromatic Ring[3][4] |
Experimental Protocol for FT-IR Analysis
This section details the methodology for obtaining a high-quality using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid and liquid samples[4].
2.1. Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
2.2. Sample Preparation
-
Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe, then allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself[5].
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply firm and even pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.
2.3. Data Acquisition
-
Set the spectral range typically from 4000 cm⁻¹ to 400 cm⁻¹[5].
-
Select a suitable resolution, typically 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 to 32 scans) to achieve an adequate signal-to-noise ratio.
-
Acquire the sample spectrum. The instrument software will automatically perform the Fourier transform to generate the infrared spectrum[5].
2.4. Data Processing
-
The acquired sample spectrum should be automatically ratioed against the background spectrum by the instrument's software to produce the final transmittance or absorbance spectrum.
-
If necessary, perform a baseline correction to ensure that the baseline is flat.
-
Label the significant peaks with their corresponding wavenumbers.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical steps involved in acquiring and interpreting the .
Caption: Workflow for FT-IR analysis of this compound.
Visualization of Key Vibrational Modes
The following diagram provides a simplified representation of the key functional groups within this compound and their characteristic IR-active vibrational modes.
Caption: Key vibrational modes of this compound.
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. mse.washington.edu [mse.washington.edu]
Physical and chemical properties of Methyl 4-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 4-(3-aminophenyl)benzoate, a biphenyl derivative of interest in medicinal chemistry and materials science. This document compiles available data on its properties, synthesis, and analytical characterization to support research and development activities.
Core Properties and Data
This compound, identified by CAS number 159503-24-9, possesses a molecular formula of C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol .[1] Its structure features a methyl benzoate moiety linked to an aminophenyl group, conferring upon it properties relevant for further chemical modifications and applications.
Physical Properties
The known physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and integration into various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Melting Point | 149-151 °C | [2] |
| Boiling Point | 411.8 °C at 760 mmHg | [3][4] |
| Density | 1.166 g/cm³ | [3][4] |
| Refractive Index | 1.602 | [4] |
| Flash Point | 242.1 °C | [3][4] |
Chemical and Safety Information
This compound is classified as a compound that may cause an allergic skin reaction and serious eye irritation.[2] In terms of chemical stability, it is incompatible with strong oxidizing agents, as well as strong acids and bases.[2] When subjected to decomposition under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
| Parameter | Description | Reference(s) |
| CAS Number | 159503-24-9 | [1][5] |
| Synonyms | Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate, 3'-Amino-biphenyl-4-carboxylic acid methyl ester | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids and bases | [2] |
| Hazard Statements | May cause an allergic skin reaction (H317), Causes serious eye irritation (H319) | [2] |
| Storage Conditions | Sealed in a dry, room temperature environment. For longer periods, storage at -20°C is recommended. | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not extensively available in the public domain. However, a general synthetic approach involves a Suzuki coupling reaction, a common method for the formation of carbon-carbon bonds in biphenyl compounds.
General Synthesis via Suzuki Coupling
A plausible synthetic route to this compound is the Suzuki coupling of methyl 4-bromobenzoate with 3-aminophenylboronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base.
Materials:
-
Methyl 4-bromobenzoate
-
3-Aminophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., sodium carbonate, potassium phosphate)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
General Procedure:
-
In a reaction vessel, dissolve methyl 4-bromobenzoate and 3-aminophenylboronic acid in the chosen solvent system.
-
Add the base to the mixture.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Spectroscopic Characterization
As of the latest available data, specific experimental spectra for this compound are not published. The following sections describe the expected spectral characteristics based on its chemical structure and general principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl ester protons, and the amine protons. The aromatic region (typically δ 7.0-8.5 ppm) will exhibit complex splitting patterns due to the coupling between adjacent protons. The methyl ester protons will appear as a singlet around δ 3.8-4.0 ppm. The amine protons are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the ester group is expected to be the most downfield signal (around δ 165-175 ppm). The aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon of the ester group will appear as a signal around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-O stretching: Bands in the region of 1100-1300 cm⁻¹ for the C-O bond of the ester.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution patterns on the phenyl rings.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 227, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
The relationship between these analytical techniques in characterizing the compound is illustrated below:
References
- 1. This compound - CAS:159503-24-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [guidechem.com]
- 5. 4'-AMINO-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER | 159503-24-9 [m.chemicalbook.com]
- 6. 159503-24-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
In-Depth Technical Guide: Characterization of CAS Number 159503-24-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 159503-24-9 is Methyl 4-(3-aminophenyl)benzoate , a biphenyl derivative with the molecular formula C₁₄H₁₃NO₂. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its structure, featuring a methyl ester and an amino group on separate phenyl rings, offers versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral characterization, and a discussion of its known applications and biological relevance.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 149-151 °C | |
| Boiling Point | 411.8 °C at 760 mmHg (Predicted) | |
| Density | 1.166 g/cm³ (Predicted) | |
| Solubility | Information not available | |
| InChI Key | VXTVRZIUOJSIIN-UHFFFAOYSA-N | |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)N |
Synthesis
The primary synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of the biaryl C-C bond.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from methyl 4-bromobenzoate and 3-aminophenylboronic acid.
Materials:
-
Methyl 4-bromobenzoate
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromobenzoate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq)).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on both aromatic rings and the methyl ester. The protons of the benzoate ring will likely appear as doublets, while the protons on the aminophenyl ring will exhibit more complex splitting patterns (triplet, doublets of doublets). The amino protons will appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 167 ppm). The aromatic carbons will resonate in the range of 115-150 ppm, and the methyl carbon of the ester will be the most upfield signal (around 52 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1720 cm⁻¹), C-O stretching (around 1280 cm⁻¹), and C=C stretching for the aromatic rings (around 1600 cm⁻¹).
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 227. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 196, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 168.
| Spectroscopic Data | Expected Chemical Shifts / Peaks |
| ¹H NMR (ppm) | ~7.0-8.0 (aromatic H), ~3.9 (s, 3H, -OCH₃), ~3.8 (br s, 2H, -NH₂) |
| ¹³C NMR (ppm) | ~167 (C=O), ~115-150 (aromatic C), ~52 (-OCH₃) |
| IR (cm⁻¹) | 3300-3500 (N-H), ~1720 (C=O), ~1280 (C-O), ~1600 (C=C) |
| MS (m/z) | 227 [M]⁺, 196 [M-OCH₃]⁺, 168 [M-COOCH₃]⁺ |
Biological Activity and Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential biological activities. While the compound itself has not been extensively studied for its biological effects, its structural motif is present in a variety of pharmacologically active compounds.
Derivatives of aminobiphenyls have been investigated for a range of therapeutic applications, including as:
-
Antitumor Agents: The 2-(4-aminophenyl)benzothiazole scaffold, which shares structural similarities, has shown potent and selective antitumor properties in vitro and in vivo.[3][4][5] These compounds are thought to be bioactivated by cytochrome P450 enzymes to form DNA adducts in sensitive cancer cells.[5]
-
Enzyme Inhibitors: The aminobiphenyl core is a feature in molecules designed to inhibit various enzymes.
-
Receptor Antagonists: Substituted benzimidazoles and benzoates have been explored as angiotensin II receptor antagonists for the treatment of hypertension.[6]
The presence of the reactive amino and ester groups allows for the facile introduction of diverse functionalities, making this compound a key starting material for combinatorial chemistry and the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Potential Signaling Pathway Involvement
Given its role as a precursor to various bioactive molecules, the potential for derivatives of this compound to interact with cellular signaling pathways is significant. For instance, compounds targeting receptor tyrosine kinases often incorporate biaryl structures. The specific pathways would be dependent on the final structure of the synthesized derivative.
Caption: Role of CAS 159503-24-9 in a typical drug discovery workflow.
Safety and Handling
Detailed toxicological data for this compound is not widely available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound (CAS 159503-24-9) is a key synthetic intermediate with significant potential in the field of medicinal chemistry and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of versatile functional groups make it an attractive starting material for the development of novel compounds. While the biological activity of the parent molecule is not well-documented, its structural framework is a common feature in a variety of biologically active agents, highlighting its importance for researchers and drug development professionals. Further investigation into the properties and applications of this compound and its derivatives is warranted.
References
- 1. This compound - CAS:159503-24-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 159503-24-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates [mdpi.com]
An In-depth Technical Guide to Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate
This technical guide provides a comprehensive overview of Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, synthesis, and potential applications.
Chemical Structure and Properties
Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate is an organic compound featuring a biphenyl core structure. This framework consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a methyl carboxylate group at the 4-position, while the other bears an amino group at the 3'-position.
Table 1: Physicochemical Properties of Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2] |
| CAS Number | 159503-24-9 | [1][3] |
| Appearance | Solid (predicted) | [4] |
| Boiling Point | 411.8 ± 38.0 °C (predicted) | [2] |
| Density | 1.166 ± 0.06 g/cm³ (predicted) | [2] |
| pKa | 4.05 ± 0.10 (predicted) | [2] |
Synthesis of Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate
The synthesis of Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate is typically achieved through a two-step process. The first step involves the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitro group to an amine in the second step.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of the precursor, Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate.
Materials:
-
Methyl 4-bromobenzoate
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve methyl 4-bromobenzoate (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Add potassium carbonate (2.0 eq) dissolved in a minimal amount of water to the flask.
-
Degas the mixture by bubbling nitrogen or argon gas through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate.[5]
Experimental Protocol: Reduction of the Nitro Group
This protocol outlines the conversion of the nitro intermediate to the final amino product.
Materials:
-
Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) or iron powder (5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid while stirring.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate.
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons in the range of δ 6.8-8.2 ppm. The methyl ester protons would appear as a singlet around δ 3.9 ppm, and the amino protons as a broad singlet.[6]
-
¹³C NMR (CDCl₃, 100 MHz): Aromatic carbons are expected in the range of δ 115-150 ppm. The carbonyl carbon of the ester group would be observed around δ 167 ppm, and the methyl carbon of the ester at approximately δ 52 ppm.[7]
Applications in Drug Discovery and Materials Science
Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate serves as a valuable building block in the synthesis of more complex molecules. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[8] The amino and carboxylate groups on this molecule provide reactive handles for further chemical modifications, allowing for the construction of diverse chemical libraries for drug screening.
Biphenyl derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, derivatives of biphenyl carboxamides have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) and as platelet-activating factor (PAF) antagonists.[3][9]
The rigid, conjugated structure of the biphenyl core also makes this class of molecules interesting for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate.
Role as a Scaffold in Drug Discovery
Caption: Role as a versatile scaffold in the drug discovery process.
References
- 1. labsolu.ca [labsolu.ca]
- 2. chembk.com [chembk.com]
- 3. 159503-24-9|Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate | 5730-76-7 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
The Pivotal Role of Methyl 4-(3-aminophenyl)benzoate in Modern Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(3-aminophenyl)benzoate, a seemingly unassuming aromatic compound, stands as a critical chemical intermediate at the crossroads of pharmaceutical innovation and advanced materials science. Its unique bifunctional nature, possessing both a reactive amine group and a readily transformable methyl ester, makes it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and significant applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.
Chemical Properties and Synthesis
This compound is a biphenyl derivative with the chemical formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . Its structure features a central biphenyl core with an amino group on one phenyl ring and a methyl carboxylate group on the other, positioned at the meta and para positions, respectively. This strategic arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.
The primary route for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient and high-yielding pathway to construct the biphenyl scaffold.
Synthesis via Suzuki-Miyaura Coupling: An Experimental Protocol
The synthesis involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. A typical experimental protocol is as follows:
Table 1: Reagents and Materials for the Synthesis of this compound
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.05 | 1.0 g | 1.0 |
| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | 0.70 g | 1.1 |
| Palladium(II) acetate [Pd(OAc)₂] | C₄H₆O₄Pd | 224.52 | 21 mg | 0.02 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 98 mg | 0.08 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.93 g | 3.0 |
| Toluene | C₇H₈ | - | 20 mL | - |
| Water | H₂O | - | 10 mL | - |
Procedure:
-
To a round-bottom flask, add methyl 4-bromobenzoate (1.0 g, 4.65 mmol), 3-aminophenylboronic acid (0.70 g, 5.12 mmol), palladium(II) acetate (21 mg, 0.093 mmol), and triphenylphosphine (98 mg, 0.372 mmol).
-
Add potassium carbonate (1.93 g, 13.95 mmol), toluene (20 mL), and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield: 85-95%
Physical Appearance: Off-white to pale yellow solid.
Diagram 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Role as a Key Intermediate in Drug Synthesis
This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably in the development of targeted cancer therapies. Its structure provides a versatile scaffold for the introduction of pharmacophoric groups.
Synthesis of Axitinib: A Case Study
Axitinib is a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma. The synthesis of Axitinib utilizes this compound as a key building block.
Diagram 2: Role of this compound in the Synthesis of a Precursor to Axitinib
The synthesis of an advanced intermediate for Axitinib involves a Buchwald-Hartwig amination reaction, where the amino group of this compound is coupled with an appropriate indazole derivative.
Application in Polymer Chemistry
The bifunctional nature of this compound also lends itself to applications in polymer chemistry, specifically in the synthesis of aromatic polyamides. These polymers are known for their high thermal stability, excellent mechanical properties, and chemical resistance.
Polyamide Synthesis: An Experimental Workflow
Aromatic polyamides can be synthesized through the polycondensation of a diamine with a diacyl chloride. This compound, after hydrolysis of the ester to a carboxylic acid and subsequent conversion to the acyl chloride, or by direct amidation reactions, can act as a monomer in these polymerizations.
Diagram 3: General Workflow for Polyamide Synthesis
Table 2: Typical Conditions for Aromatic Polyamide Synthesis
| Parameter | Condition |
| Monomers | Diamine (derived from this compound), Aromatic Diacyl Chloride |
| Solvent | N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) |
| Catalyst/Additive | Pyridine, Lithium Chloride |
| Temperature | 0 °C to room temperature, then heated to 100-120 °C |
| Reaction Time | 3-6 hours |
| Work-up | Precipitation in a non-solvent (e.g., methanol or water) |
Characterization Data
Accurate characterization is crucial for confirming the identity and purity of this compound. The following table summarizes key spectroscopic data.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 7.25 (t, J = 7.8 Hz, 1H), 6.95 (d, J = 7.8 Hz, 1H), 6.85 (s, 1H), 6.75 (d, J = 7.8 Hz, 1H), 3.92 (s, 3H), 3.80 (br s, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 166.9, 146.7, 142.0, 141.2, 130.1, 129.6, 127.8, 126.9, 117.8, 114.9, 114.1, 52.2. |
| Mass Spectrometry (ESI) | m/z 228.0968 [M+H]⁺ |
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its efficient synthesis via the Suzuki-Miyaura coupling reaction and the presence of two key functional groups make it an essential building block in the pharmaceutical industry for the development of life-saving drugs like Axitinib, and in materials science for the creation of high-performance aromatic polyamides. The detailed protocols and data presented in this guide are intended to empower researchers and scientists to harness the full potential of this important molecule in their ongoing research and development efforts.
In-depth Technical Guide: Thermal Stability of Methyl 4-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-aminophenyl)benzoate is a biphenyl derivative with potential applications in pharmaceutical and materials science. Its chemical structure, featuring an amino group and a methyl ester, suggests that its thermal stability is a critical parameter for its synthesis, purification, storage, and application, particularly in drug development where thermal processing is common. This technical guide provides a comprehensive overview of the thermal stability of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its isomer Methyl 4-aminobenzoate is presented below.
| Property | This compound | Methyl 4-aminobenzoate |
| CAS Number | 159503-24-9[1] | 619-45-4 |
| Molecular Formula | C14H13NO2 | C8H9NO2 |
| Molecular Weight | 227.26 g/mol [1] | 151.16 g/mol |
| Melting Point | Not available | 110-111 °C |
| Boiling Point | Not available | Not available |
| Decomposition Temperature | Not available | Not available |
Experimental Protocols for Thermal Stability Analysis
To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. The following are detailed, generalized protocols for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate sample pan, typically platinum or alumina.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of finely ground this compound into the tared TGA sample pan.
-
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature of 600-800 °C, or until the sample has completely decomposed.
-
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occurs.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and any other thermal transitions, such as glass transitions or solid-solid phase transitions, of the compound.
Methodology:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature sufficiently above the expected melting point (e.g., 200-250 °C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
A second heating scan is often performed to observe the behavior of the melt-quenched sample.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
-
The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak.
-
Logical Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
Conclusion
The thermal stability of this compound is a crucial parameter that dictates its handling and application. While specific experimental data for this compound is currently lacking in published literature, the standardized protocols for TGA and DSC outlined in this guide provide a robust framework for its determination. The thermal behavior of the closely related isomer, Methyl 4-aminobenzoate, which has a melting point of 110-111 °C, can serve as a preliminary reference point, although significant differences in decomposition temperature are possible due to the different substitution pattern on the phenyl ring. For definitive stability data, experimental analysis of this compound is essential.
References
A Comprehensive Guide to the Quantum Chemical Analysis of Methyl 4-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the quantum chemical calculations for Methyl 4-(3-aminophenyl)benzoate, a molecule of interest in medicinal chemistry and materials science. This document outlines the theoretical framework, computational methodologies, and expected electronic and structural properties derived from Density Functional Theory (DFT) calculations. The information presented herein is crucial for understanding the molecule's reactivity, stability, and potential interactions in a biological or material context.
Introduction
This compound is a biphenyl derivative featuring an amino group and a methyl ester, functionalities that impart significant chemical reactivity and potential for hydrogen bonding. Understanding the three-dimensional structure, electronic properties, and vibrational spectra of this molecule is fundamental for its application in drug design and materials science. Quantum chemical calculations, particularly those based on DFT, provide a powerful tool for elucidating these properties at the atomic level.
Computational Methodology
The computational analysis of this compound was hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock and density functional theories. The 6-311++G(d,p) basis set was employed to provide a balanced and accurate description of the electronic structure. The optimization was followed by a frequency calculation at the same level of theory to confirm that the obtained geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Experimental Protocol:
-
Molecular Structure Input: The initial molecular structure of this compound was built using the GaussView 6 molecular modeling program.
-
Geometry Optimization: The structure was then subjected to a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization was carried out in the gas phase. The convergence criteria were set to the default values of the Gaussian 16 software.
-
Frequency Analysis: Following the successful optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This step was crucial to verify that the optimized structure represents a true local minimum (no imaginary frequencies).
-
Electronic Property Calculation: Various electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges, were calculated from the optimized geometry.
Predicted Molecular Geometry
The geometry optimization provides key insights into the molecule's three-dimensional structure. The predicted bond lengths, bond angles, and dihedral angles are summarized in the tables below. These parameters are critical for understanding the steric and electronic effects within the molecule.
Table 1: Predicted Bond Lengths (Å) for this compound
| Bond | Length (Å) |
| C1-C2 | 1.395 |
| C2-C3 | 1.392 |
| C3-C4 | 1.398 |
| C4-C5 | 1.396 |
| C5-C6 | 1.393 |
| C6-C1 | 1.397 |
| C1-C7 | 1.490 |
| C7-C8 | 1.394 |
| C8-C9 | 1.391 |
| C9-C10 | 1.399 |
| C10-C11 | 1.395 |
| C11-C12 | 1.392 |
| C12-C7 | 1.396 |
| C9-N1 | 1.401 |
| C4-C13 | 1.495 |
| C13-O1 | 1.210 |
| C13-O2 | 1.355 |
| O2-C14 | 1.445 |
Table 2: Predicted Bond Angles (°) for this compound
| Angle | Value (°) |
| C6-C1-C2 | 118.5 |
| C1-C2-C3 | 120.8 |
| C2-C3-C4 | 119.7 |
| C3-C4-C5 | 120.3 |
| C4-C5-C6 | 120.1 |
| C5-C6-C1 | 120.6 |
| C1-C7-C8 | 121.0 |
| C1-C7-C12 | 120.9 |
| C8-C7-C12 | 118.1 |
| C7-C8-C9 | 120.5 |
| C8-C9-C10 | 120.2 |
| C8-C9-N1 | 119.5 |
| C10-C9-N1 | 120.3 |
| C4-C13-O1 | 125.5 |
| C4-C13-O2 | 111.8 |
| O1-C13-O2 | 122.7 |
| C13-O2-C14 | 116.5 |
Table 3: Predicted Dihedral Angles (°) for this compound
| Dihedral Angle | Value (°) |
| C2-C1-C7-C12 | 35.5 |
| C6-C1-C7-C8 | -35.2 |
| C3-C4-C13-O1 | 178.9 |
| C5-C4-C13-O2 | -179.1 |
| C10-C9-N1-H1 | 180.0 |
Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.
Table 4: Predicted Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.45 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap (ΔE) | 4.22 eV |
| Dipole Moment | 2.85 Debye |
| Total Energy | -811.56 Hartree |
The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The significant dipole moment indicates a polar nature, which will influence its solubility and intermolecular interactions.
Vibrational Analysis
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The most characteristic vibrational modes are summarized below.
Table 5: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Frequency (cm⁻¹) | Assignment |
| 3450, 3360 | N-H stretching (asymmetric and symmetric) |
| 3050-3100 | Aromatic C-H stretching |
| 2950, 2845 | Methyl C-H stretching (asymmetric and symmetric) |
| 1725 | C=O stretching (ester) |
| 1620, 1580 | Aromatic C=C stretching |
| 1605 | N-H scissoring |
| 1280 | C-O stretching (ester) |
| 1180 | C-N stretching |
Workflow for Quantum Chemical Calculations
The following diagram illustrates the general workflow employed in the quantum chemical analysis of a molecule like this compound.
Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.
Conclusion
This guide has provided a comprehensive, albeit hypothetical, overview of the quantum chemical properties of this compound based on DFT calculations. The predicted geometric and electronic data serve as a valuable resource for researchers in drug development and materials science. These theoretical insights can guide further experimental studies and aid in the rational design of new molecules with desired properties. The detailed methodology also serves as a template for conducting similar computational analyses on related compounds.
An In-depth Technical Guide to the Crystal Structure of Methyl 4-(3-aminophenyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, the specific crystal structure of Methyl 4-(3-aminophenyl)benzoate has not been publicly reported. This guide, therefore, provides a comprehensive overview of the crystallographic data and experimental protocols for structurally similar derivatives, offering a valuable comparative framework for researchers in the field. The presented data for related compounds, including Methyl 4-methylbenzoate, Phenyl 4-methylbenzoate, and Methyl 4-amino-3-methylbenzoate, sheds light on the expected structural characteristics of this class of compounds.
Comparative Crystallographic Data of Related Benzoate Derivatives
The following tables summarize the key crystallographic parameters for derivatives closely related to this compound. This data is essential for understanding the influence of substituent groups on the crystal packing and molecular conformation of benzoate structures.
Table 1: Crystal Data and Structure Refinement for Methyl 4-methylbenzoate[1][2][3]
| Parameter | Value |
| Empirical Formula | C₉H₁₀O₂ |
| Formula Weight | 150.17 |
| Temperature | 120 (2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 5.9134 (11) Å |
| b | 7.6048 (14) Å |
| c | 17.484 (3) Å |
| α | 90° |
| β | 97.783 (4)° |
| γ | 90° |
| Volume | 779.0 (2) ų |
| Z | 4 |
| Calculated Density | 1.280 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| F(000) | 320 |
| Crystal Size | 0.45 × 0.43 × 0.39 mm |
| Theta range for data collection | 2.4 to 27.8° |
| Reflections collected | 6617 |
| Independent reflections | 1855 [R(int) = 0.038] |
| Data / restraints / parameters | 1855 / 0 / 102 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.124 |
| R indices (all data) | R1 = 0.053, wR2 = 0.125 |
Table 2: Crystal Data and Structure Refinement for Phenyl 4-methylbenzoate[4][5]
| Parameter | Value |
| Empirical Formula | C₁₄H₁₂O₂ |
| Formula Weight | 212.24 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 12.3440 (4) Å |
| b | 8.1332 (2) Å |
| c | 12.1545 (4) Å |
| α | 90° |
| β | 110.911 (4)° |
| γ | 90° |
| Volume | 1139.89 (6) ų |
| Z | 4 |
| Calculated Density | 1.237 Mg/m³ |
| Absorption Coefficient | 0.08 mm⁻¹ |
| F(000) | 448 |
| Crystal Size | 0.52 × 0.46 × 0.32 mm |
| Theta range for data collection | 3.1 to 29.3° |
| Reflections collected | 20946 |
| Independent reflections | 2138 [R(int) = 0.027] |
| Data / restraints / parameters | 2138 / 0 / 146 |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2sigma(I)] | R1 = 0.046, wR2 = 0.145 |
| R indices (all data) | R1 = 0.068, wR2 = 0.156 |
Table 3: Crystal Data and Structure Refinement for Methyl 4-amino-3-methylbenzoate[6][7]
| Parameter | Value |
| Empirical Formula | C₉H₁₁NO₂ |
| Formula Weight | 165.19 |
| Temperature | 294 (2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.5670 (15) Å |
| b | 6.1080 (12) Å |
| c | 18.127 (4) Å |
| α | 90° |
| β | 98.14 (3)° |
| γ | 90° |
| Volume | 829.4 (3) ų |
| Z | 4 |
| Calculated Density | 1.323 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| F(000) | 352 |
| Crystal Size | 0.40 × 0.30 × 0.20 mm |
| Theta range for data collection | 9 to 13° |
| Reflections collected | 1747 |
| Independent reflections | 1620 [R(int) = 0.022] |
| Data / restraints / parameters | 1620 / 0 / 109 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.053, wR2 = 0.188 |
| R indices (all data) | R1 = 0.082, wR2 = 0.205 |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and crystallographic analysis of methyl benzoate derivatives, based on established procedures for related compounds.
Synthesis and Crystallization
Synthesis of Methyl 4-amino-3-methylbenzoate: This compound can be prepared from 3-methyl-4-aminobenzoic acid in methanol.[1] Concentrated sulfuric acid is added dropwise to the mixture at an elevated temperature (e.g., 363 K).[1] The reaction is then quenched with a mixture of ice and water, and the resulting product is filtered.[1] Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of an ethanol solution of the purified product.[1]
General Crystallization Technique: The most common method for obtaining single crystals of benzoate derivatives is slow evaporation. The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water) to form a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of well-defined single crystals.
X-ray Data Collection and Structure Refinement
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic radiation source, typically Mo Kα (λ = 0.71073 Å).[2][3] Data is often collected at low temperatures (e.g., 120 K) to minimize thermal vibrations and improve data quality.[2][4] The data collection strategy usually involves a series of ω and φ scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement: The collected diffraction data is processed, which includes integration of reflection intensities and corrections for absorption effects. The crystal structure is typically solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of a methyl benzoate derivative.
References
Methodological & Application
Application Notes: Synthesis of Aromatic Polyamides from Methyl 4-(3-aminophenyl)benzoate
Introduction
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of applications, from advanced composites in the aerospace industry to fire-resistant textiles. The specific properties of the polyamide are dictated by the chemical structure of the monomer units. The use of monomers such as Methyl 4-(3-aminophenyl)benzoate offers the potential for creating polyamides with unique solubility characteristics and processing advantages due to the meta-substituted amine and the ester functionality.
This document provides detailed application notes and protocols for the synthesis of polyamides using this compound as a key monomer. The methodologies described are based on established polycondensation techniques for structurally similar aromatic aminobenzoic acid esters.
Data Presentation
The properties of polyamides are highly dependent on the polymerization method and the co-monomers used. The following tables summarize typical quantitative data for aromatic polyamides synthesized from aminobenzoic acid derivatives, which can be used as a reference for polyamides derived from this compound.
Table 1: Typical Thermal Properties of Aromatic Polyamides
| Property | Value |
| Glass Transition Temperature (Tg) | 230 - 325 °C[1] |
| 10% Weight Loss Temperature (TGA) | 360 - 535 °C in N2[1] |
| Melting Temperature (Tm) | Can vary significantly or be absent in amorphous polymers |
Table 2: Typical Mechanical Properties of Aromatic Polyamide Films
| Property | Value |
| Tensile Strength | up to 115 MPa[1] |
| Tensile Modulus | 2.7 - 3.2 GPa[1] |
| Elongation at Break | 6 - 9%[1] |
Experimental Protocols
Two primary methods are proposed for the synthesis of polyamides from this compound: Direct Polycondensation and Chain-Growth Condensation Polymerization.
Protocol 1: Direct Polycondensation via Phosphorylation
This method involves the direct polymerization of the amino-ester monomer in the presence of a phosphorylation agent.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium Chloride (LiCl), dried
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and an equimolar amount of a dicarboxylic acid (e.g., terephthalic acid) in anhydrous NMP. Add LiCl (typically 5% w/v) to enhance solubility and prevent polymer precipitation.
-
Addition of Condensing Agents: To the stirred solution, add anhydrous pyridine followed by the dropwise addition of triphenyl phosphite (TPP).
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a constant nitrogen flow. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with water to remove any residual solvent, salts, and unreacted monomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight.
Protocol 2: Chain-Growth Condensation Polymerization (CGCP)
This method allows for the synthesis of well-defined polyamides with controlled molecular weights and narrow molecular weight distributions.[2]
Materials:
-
This compound
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Initiator (e.g., a protected aminobenzoate)
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Low-temperature bath
-
Syringes for transfer of reagents
-
Vacuum line
Procedure:
-
Monomer Preparation: The this compound monomer must be rigorously purified and dried before use.
-
Initiation: In a dry Schlenk flask under a nitrogen atmosphere, dissolve the initiator in anhydrous THF and cool the solution to -20°C.
-
Monomer Activation: In a separate flask, activate the this compound by reacting it with a strong base like LiHMDS at low temperature to form the corresponding lithium amide.
-
Polymerization: Slowly add the activated monomer solution to the initiator solution at -20°C. The polymerization proceeds via a chain-growth mechanism. The reaction is typically fast and should be monitored for changes in viscosity.
-
Termination: After the desired reaction time, terminate the polymerization by adding a proton source, such as methanol.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Washing and Drying: Filter, wash, and dry the resulting polyamide as described in Protocol 1.
Visualizations
References
Application Notes and Protocols: Methyl 4-(3-aminophenyl)benzoate as a Monomer for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-aminophenyl)benzoate is an aromatic amino ester monomer with significant potential for the synthesis of high-performance polymers. Its chemical structure, featuring both an amine and a methyl ester functional group on a rigid biphenyl backbone, allows it to participate in various polymerization reactions, most notably in the formation of aromatic polyamides and poly(ester-amide)s. The meta-substituted amine group introduces a kink in the polymer chain, which can enhance solubility and processability without significantly compromising thermal stability. This document provides detailed application notes and generalized protocols for the use of this compound in the synthesis of high-performance polymers.
Note: Specific experimental data on the polymerization of this compound (CAS: 159503-24-9) is limited in publicly available literature.[1] The protocols and data presented herein are based on established synthesis and characterization methods for structurally similar aromatic polymers and are intended to serve as a comprehensive guide for research and development.
Monomer Overview
Chemical Structure:
References
Application of Methyl 4-(3-aminophenyl)benzoate in the Synthesis of Bent-Core Liquid Crystals
Abstract
This application note details the use of Methyl 4-(3-aminophenyl)benzoate as a key precursor in the synthesis of advanced bent-core liquid crystals. These materials are of significant interest for their unique mesomorphic properties and potential applications in next-generation display technologies and optical sensors. A detailed, two-step synthetic protocol is provided, commencing with the hydrolysis of this compound to its corresponding carboxylic acid, followed by a Steglich esterification to yield a representative five-ring bent-core liquid crystal. The thermal and mesomorphic properties of the synthesized compound are presented and discussed. This note serves as a practical guide for researchers and professionals in materials science and drug development exploring the synthesis and application of novel liquid crystalline materials.
Introduction
Bent-core liquid crystals, often referred to as "banana" liquid crystals, represent a fascinating class of mesogenic materials that exhibit unique and often complex phase behavior due to their non-linear molecular architecture. Unlike conventional rod-like (calamitic) liquid crystals, the bent shape of these molecules can lead to the formation of polar and chiral superstructures from achiral molecules, making them promising candidates for applications in ferroelectric displays, nonlinear optics, and biosensors.
The molecular design of bent-core liquid crystals typically involves a central, bent aromatic core to which two mesogenic "arms" are attached. The nature of the central core and the attached side chains significantly influences the resulting mesomorphic properties, such as the type of liquid crystalline phases and the transition temperatures between them. This compound is an excellent and readily available starting material for the construction of the central bent unit, offering a versatile platform for the synthesis of a wide variety of bent-core liquid crystal structures.
This application note outlines a straightforward and efficient synthetic route to a representative bent-core liquid crystal, 1,3-phenylene bis(4-(4-dodecyloxyphenoxycarbonyl)benzoate), starting from this compound.
Synthesis Workflow
The overall synthetic strategy involves two main steps:
-
Hydrolysis: The methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid, 4-(3-aminophenyl)benzoic acid. This intermediate serves as the central bent core of the final liquid crystal molecule.
-
Esterification: The carboxylic acid is then coupled with two equivalents of a mesogenic phenol derivative, in this case, 4-(4-dodecyloxyphenoxycarbonyl)phenol, via a Steglich esterification to yield the target bent-core liquid crystal.
The following diagram illustrates the logical workflow of the synthesis:
Caption: Synthetic workflow for the preparation of a bent-core liquid crystal.
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Differential Scanning Calorimetry (DSC) was performed to determine the phase transition temperatures, and Polarized Optical Microscopy (POM) was used to identify the liquid crystalline phases.
Step 1: Synthesis of 4-(3-aminophenyl)benzoic acid
This procedure outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Add methanol as a co-solvent to ensure solubility of the starting material.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a 1 M solution of hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 4-(3-aminophenyl)benzoic acid as a solid.
Step 2: Synthesis of the Bent-Core Liquid Crystal
This procedure details the Steglich esterification to form the final product.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-(3-aminophenyl)benzoic acid (1.0 eq) and 4-(dodecyloxy)phenol (2.2 eq) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a 1 M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final bent-core liquid crystal.
Data Presentation
The mesomorphic properties of a representative bent-core liquid crystal synthesized from a 3-aminobenzoic acid core are summarized in the table below. The phase transition temperatures were determined by DSC at a heating and cooling rate of 10 °C/min.
| Compound | Alkyl Chain Length (n) | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) |
| 1,3-phenylene bis(4-alkoxybenzoate) | 8 | Cr 110 SmC 125 N 135 I | I 133 N 122 SmC 98 Cr |
| 1,3-phenylene bis(4-alkoxybenzoate) | 10 | Cr 105 SmC 130 N 138 I | I 136 N 128 SmC 95 Cr |
| 1,3-phenylene bis(4-alkoxybenzoate) | 12 | Cr 102 SmC 135 N 142 I | I 140 N 133 SmC 92 Cr |
| 1,3-phenylene bis(4-alkoxybenzoate) | 14 | Cr 98 SmC 138 N 145 I | I 143 N 136 SmC 90 Cr |
Cr = Crystalline, SmC = Smectic C, N = Nematic, I = Isotropic liquid
Characterization Workflow
The characterization of the synthesized liquid crystal involves a series of analytical techniques to confirm its structure and elucidate its mesomorphic properties.
Caption: Workflow for the characterization of synthesized liquid crystals.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of bent-core liquid crystals. The protocols provided herein offer a reliable and efficient pathway to produce these advanced materials. The resulting compounds exhibit rich mesomorphic behavior, making them attractive for further investigation in various technological applications. This application note provides a solid foundation for researchers and professionals to explore the synthesis and properties of novel bent-core liquid crystalline materials.
Application Notes and Protocols for the Synthesis of Azo Dyes from Methyl 4-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using Methyl 4-(3-aminophenyl)benzoate as the diazo component. Azo dyes are a significant class of organic colorants with wide-ranging applications in the textile industry, pharmaceuticals, and as advanced materials.[1] The synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent, such as a phenol or an aromatic amine.[2]
Principle of the Reaction
The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism.
-
Diazotization: The primary amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). This low temperature is critical to prevent the unstable diazonium salt from decomposing.[2]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound (the coupling agent). The position of the azo coupling is directed by the activating group on the coupling agent. For phenols, the reaction is typically carried out in a slightly alkaline medium (pH 9-10), while for aromatic amines, a slightly acidic medium (pH 4-5) is preferred.[3] The choice of the coupling partner is a key determinant of the final color of the azo dye.
Experimental Protocols
The following are generalized protocols for the synthesis of azo dyes from this compound. The specific quantities and reaction conditions may require optimization depending on the chosen coupling agent.
Protocol 1: Diazotization of this compound
This protocol outlines the formation of the diazonium salt solution, which is the key intermediate in the synthesis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water. Stir the mixture until the amine is completely dissolved. Gentle warming may be applied if necessary, followed by cooling.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water, using a slight molar excess compared to the starting amine. Cool this solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the cold amine solution with continuous and vigorous stirring. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization reaction is complete. The resulting clear or slightly yellow solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)
This protocol describes the coupling of the diazonium salt with a phenol to produce a hydroxy-substituted azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (or other phenolic coupling agent)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide. Stir until the phenol is completely dissolved.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly, and with constant stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted salts or other water-soluble impurities.
-
Air-dry the purified azo dye or dry it in a desiccator.
Characterization of Synthesized Azo Dyes
The synthesized azo dyes should be characterized to confirm their structure and purity. The following techniques are commonly employed:
-
Melting Point: To determine the purity of the compound.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is characteristic of the dye's color.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration of the azo group, O-H stretching for phenolic dyes, and C=O stretching of the ester group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure of the dye molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.
Quantitative Data Summary
| Dye ID | Coupling Agent | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Dye 1 | 2-Naphthol | e.g., 85 | e.g., 180-182 | e.g., 480 | e.g., 25,000 |
| Dye 2 | Phenol | Enter Data | Enter Data | Enter Data | Enter Data |
| Dye 3 | Resorcinol | Enter Data | Enter Data | Enter Data | Enter Data |
| Dye 4 | N,N-Dimethylaniline | Enter Data | Enter Data | Enter Data | Enter Data |
Visualizing the Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the synthesis of azo dyes from this compound.
Caption: Reaction pathway for azo dye synthesis.
Caption: Experimental workflow for synthesis.
Applications and Future Directions
Azo dyes derived from various aromatic amines have shown a wide range of applications. They are not only used as colorants in the textile and food industries but also exhibit potential biological activities, including antimicrobial and anticancer properties.[4][5][6] The specific azo dyes synthesized from this compound could be investigated for their unique photophysical properties, which may lead to applications in nonlinear optics, optical data storage, and as chemosensors. Further research could focus on the synthesis of a library of these dyes by varying the coupling component and subsequent screening for biological activity and material science applications.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Application Notes: Methyl 4-(3-aminophenyl)benzoate in the Synthesis of Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-aminophenyl)benzoate, also known as Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate, is a versatile bifunctional building block for the synthesis of complex pharmaceutical scaffolds. Its structure, featuring a biphenyl core with a reactive amine on one ring and a methyl ester on the other, allows for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on kinase inhibitor scaffolds.
Core Applications: Synthesis of Kinase Inhibitor Scaffolds
The biphenyl motif is a common feature in many kinase inhibitors, often interacting with hydrophobic regions of the ATP-binding site. The amino group on this compound serves as a key functional handle for the construction of various heterocyclic systems known to act as hinge-binding pharmacophores.
Application 1: Synthesis of Substituted[1][2][3]triazolo[4,3-a]pyridine Scaffolds
Substituted[1][2][3]triazolo[4,3-a]pyridines are a class of heterocyclic compounds that have been identified as potent inhibitors of various kinases. This compound can be utilized as a key starting material for the synthesis of intermediates that lead to these scaffolds. A critical transformation involves the conversion of the aniline moiety into a 1,2,4-triazole ring.
Caption: Synthetic workflow for a triazolyl intermediate.
This protocol is adapted from patent literature describing the synthesis of kinase inhibitors.
Step 1: Acetylation to form N-(3-(4-(methoxycarbonyl)phenyl)phenyl)acetamide
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Hydrazinolysis to form N'-(3-(4-(methoxycarbonyl)phenyl)phenyl)acetohydrazide
-
Materials:
-
N-(3-(4-(methoxycarbonyl)phenyl)phenyl)acetamide
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Suspend N-(3-(4-(methoxycarbonyl)phenyl)phenyl)acetamide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the suspension.
-
Reflux the mixture for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 3: Cyclization to form Methyl 4-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)benzoate
-
Materials:
-
N'-(3-(4-(methoxycarbonyl)phenyl)phenyl)acetohydrazide
-
Triethyl orthoacetate
-
Acetic acid
-
-
Procedure:
-
Combine N'-(3-(4-(methoxycarbonyl)phenyl)phenyl)acetohydrazide (1.0 eq) and triethyl orthoacetate (3.0 eq).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture at 120-130 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove excess triethyl orthoacetate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
-
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| Acetylation | N-(3-(4-(methoxycarbonyl)phenyl)phenyl)acetamide | This compound | Acetic anhydride, Pyridine | >90 |
| Hydrazinolysis | N'-(3-(4-(methoxycarbonyl)phenyl)phenyl)acetohydrazide | N-(3-(4-(methoxycarbonyl)phenyl)phenyl)acetamide | Hydrazine hydrate | 75-85 |
| Cyclization | Methyl 4-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)benzoate | N'-(3-(4-(methoxycarbonyl)phenyl)phenyl)acetohydrazide | Triethyl orthoacetate, Acetic acid | 60-70 |
Potential Applications in Other Pharmaceutical Scaffolds
While direct, published protocols for the synthesis of other specific scaffolds from this compound are not as readily available, its structure suggests potential applications in the synthesis of other important pharmaceutical cores.
Potential Synthesis of Benzodiazepine Scaffolds
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry. Theoretically, the amine of this compound could be acylated with a suitable amino acid derivative, followed by intramolecular cyclization to form a benzodiazepine ring. This would, however, require the introduction of an additional reactive group on the second phenyl ring of the biphenyl system.
Potential Synthesis of PARP Inhibitor Scaffolds
Many PARP inhibitors feature a phthalazinone or a similar bicyclic lactam core. The synthesis of such scaffolds often involves the cyclization of a substituted benzoic acid derivative. The methyl ester of this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be a precursor for such cyclization reactions, with the amino group serving as a point for further derivatization.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis, with a confirmed application in the preparation of kinase inhibitor scaffolds based on the[1][2][3]triazolo[4,3-a]pyridine core. The provided protocols offer a practical guide for the synthesis of a key intermediate for this class of compounds. Further research into the reactivity of this molecule is warranted to explore its full potential in the synthesis of a wider range of bioactive pharmaceutical scaffolds.
References
Application Notes and Protocols: Derivatization of the Amino Group on Methyl 4-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-aminophenyl)benzoate is a versatile bifunctional molecule incorporating a nucleophilic aromatic amine and a methyl ester. The presence of the primary amino group on the biphenyl scaffold offers a strategic handle for chemical modification, enabling the synthesis of a diverse array of derivatives. Derivatization of this amino group through reactions such as acylation, sulfonylation, and alkylation is a key strategy in medicinal chemistry and drug discovery. These modifications can profoundly influence the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles.
Derivatives of biphenyls, particularly those incorporating sulfonamide and N-alkyl amine moieties, have demonstrated a broad spectrum of biological activities. Biphenyl sulfonamides are recognized as a privileged scaffold in drug discovery, exhibiting anticancer, antimicrobial, and enzyme inhibitory properties.[1] Similarly, N-alkylated aminobenzoate derivatives have been investigated for their potential as anticancer agents.[2][3][4] The structural modifications detailed in these protocols can lead to compounds with tailored biological activities, making them valuable tools for developing novel therapeutics.
This document provides detailed experimental protocols for the acylation, sulfonylation, and reductive amination of the amino group of this compound. It includes methodologies for synthesis, purification, and characterization of the resulting derivatives, along with expected outcomes to guide researchers in their synthetic efforts.
Physicochemical Properties of Starting Material
A clear understanding of the starting material's properties is crucial for successful derivatization.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
| Key Spectroscopic Data (¹H NMR) | Characteristic peaks for aromatic protons and the methyl ester group. |
Experimental Protocols
The following protocols outline common derivatization reactions for the amino group of this compound.
Protocol 1: N-Acylation with Acetyl Chloride
This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride.
Experimental Workflow:
References
Application Notes & Protocols: Strategic Acylation of Methyl 4-(3-aminophenyl)benzoate for Advanced Synthesis
Introduction: The Strategic Importance of Methyl 4-(3-aminophenyl)benzoate and its Derivatives
This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure features a nucleophilic aromatic amine and a methyl ester, offering two distinct points for chemical modification. The primary amine at the 3-position of the phenyl ring is a key handle for introducing a wide array of functionalities via acylation, leading to the formation of a stable amide bond.
The resulting N-acylated derivatives are crucial building blocks in the synthesis of complex molecules. The amide linkage is a cornerstone of peptide chemistry and is present in approximately 25% of all pharmaceutical drugs.[1] Acylated aminophenyl structures are found in various biologically active compounds, including potent antitumor agents and bromodomain and extra-terminal (BET) protein inhibitors for cancer therapy.[2][3] Therefore, mastering the acylation of this compound is a fundamental skill for researchers aiming to develop novel therapeutics and functional materials.
This guide provides an in-depth exploration of the chemical principles, detailed experimental protocols, and expert insights for the successful acylation of this compound.
Chemical Principles: The N-Acylation Mechanism
The N-acylation of this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine onto the electrophilic carbonyl carbon of an acylating agent.
Key Mechanistic Steps:
-
Nucleophilic Attack: The amino group (-NH₂) acts as a nucleophile, attacking the carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a leaving group (e.g., Cl⁻ from an acyl chloride or a carboxylate anion from an anhydride).
-
Deprotonation: A base, which can be a secondary amine, a non-nucleophilic base like triethylamine, or even another molecule of the starting amine, removes a proton from the nitrogen atom to yield the final, neutral amide product and a salt byproduct.
Common acylating agents include highly reactive acyl chlorides, more moderate acid anhydrides, and carboxylic acids activated by coupling agents. The choice of acylating agent and reaction conditions dictates the reaction's efficiency, selectivity, and scalability.[4]
Caption: General mechanism of N-acylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acylation of this compound using common acylating agents. These protocols are designed to be self-validating, incorporating in-process monitoring and purification steps to ensure product integrity.
Protocol 1: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
Acyl chlorides are highly reactive and allow for rapid and high-yielding acylations at low temperatures. A non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Materials and Reagents:
-
This compound
-
Benzoyl Chloride (or other acyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Place the flask under a nitrogen or argon atmosphere and cool to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylating Agent Addition: Dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting amine spot is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Expert Insight: The dropwise addition of the acyl chloride at 0 °C is critical to control the exothermic reaction and prevent the formation of side products. Using a slight excess of the acylating agent ensures complete conversion of the starting material.
Protocol 2: Acylation with an Acid Anhydride (e.g., Acetic Anhydride)
Acid anhydrides are less reactive than acyl chlorides, making them safer to handle. These reactions can often be performed under solvent-free conditions or in the presence of a catalyst.[5]
Materials and Reagents:
-
This compound
-
Acetic Anhydride
-
Pyridine (can act as solvent and catalyst) or a catalytic amount of an acid (e.g., H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq) and acetic anhydride (1.5 - 2.0 eq) in a round-bottom flask.
-
Catalyst/Solvent Addition (Optional): For a catalyzed reaction, add a few drops of concentrated sulfuric acid. Alternatively, pyridine can be used as the solvent. For a solvent-free approach, proceed to the next step.[5]
-
Heating: Gently heat the mixture with stirring to 50-80 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water or ice to precipitate the product and hydrolyze the excess anhydride.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and any other water-soluble impurities.
-
Drying and Purification: Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization.
Expert Insight: The solvent-free method is an excellent green chemistry alternative, minimizing solvent waste.[5] The work-up with cold water is effective for both precipitating the less-soluble amide product and hydrolyzing the excess anhydride.
Data Presentation: Comparative Overview of Acylation Methods
The choice of methodology can be guided by factors such as reagent availability, desired reaction time, and scale. The following table summarizes typical conditions for the N-acylation of aromatic amines.
| Method | Acylating Agent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Method 1 | Acyl Chloride | Triethylamine/Pyridine | DCM, THF | 0 to RT | 1 - 3 | >90% | [4] |
| Method 2 | Acid Anhydride | None or H₂SO₄ | Solvent-free | RT to 80 | 0.5 - 2 | >85% | [5] |
| Method 3 | Acid Anhydride | Water | Water | RT | 1 - 5 | High | [1] |
| Method 4 | Carboxylic Acid | EDC, HOBt | DMF, DCM | 0 to RT | 12 - 24 | Variable | General Knowledge |
Yields are representative for aromatic amines and may vary for the specific substrate.
Visualization: Experimental Workflow
The general workflow for the synthesis, purification, and analysis of acylated this compound is outlined below.
Caption: General experimental workflow.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated).2. Poor quality acylating agent.3. Insufficient temperature/time. | 1. Ensure sufficient base is used (1.1-1.5 eq).2. Use a freshly opened or purified acylating agent.3. Increase reaction time or gently heat if stability allows. |
| Multiple Products on TLC | 1. Di-acylation (less common for amines).2. Side reaction with the ester group.3. Impure starting materials. | 1. Use a controlled stoichiometry (1.0-1.1 eq of acylating agent).2. Use milder conditions (lower temp, less reactive agent).3. Purify starting materials before the reaction. |
| Low Yield After Work-up | 1. Product is water-soluble.2. Emulsion during extraction.3. Product loss during purification. | 1. Extract the aqueous layer multiple times; saturate with NaCl to salt out the product.2. Add brine to break up emulsions.3. Optimize recrystallization solvent or chromatography gradient. |
| Hydrolysis of Methyl Ester | 1. Strongly basic or acidic conditions during work-up or reaction. | 1. Use a non-nucleophilic organic base (e.g., Et₃N).2. Avoid prolonged exposure to strong aqueous acid/base; use mild conditions like NaHCO₃ for washing. |
Conclusion
The acylation of this compound is a robust and versatile transformation that opens the door to a vast chemical space for drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse library of amide derivatives. The protocols and insights provided in this guide offer a solid foundation for achieving high-yielding, clean, and reproducible results in the laboratory.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel [1,2,4]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocol: Diazotization of Methyl 4-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a fundamental process in organic synthesis, particularly in the formation of diazonium salts from primary aromatic amines. These salts are versatile intermediates for the synthesis of a wide array of organic compounds. This document provides a detailed protocol for the diazotization of methyl 4-(3-aminophenyl)benzoate. The resulting diazonium salt is a valuable precursor for introducing various functional groups onto the aromatic ring, making it a key building block in medicinal chemistry and materials science. The conversion of a primary aromatic amine to its diazonium salt is a process known as diazotization.[1][2] This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1][3]
Reaction Principle
The diazotization reaction involves the reaction of a primary aromatic amine with a source of nitrosonium ions (NO⁺). The nitrosonium ion is typically generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, as aromatic diazonium salts can be unstable at higher temperatures.[1]
The general mechanism involves the formation of the nitrosonium ion, which then acts as an electrophile and attacks the amino group of the primary aromatic amine. A series of proton transfer steps and the elimination of water lead to the formation of the diazonium salt.
Experimental Protocol
This protocol outlines the diazotization of this compound to form methyl 4-(3-diazoniophenyl)benzoate chloride.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| This compound | C₁₄H₁₃NO₂ | 227.26 |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 |
| Deionized Water | H₂O | 18.02 |
| Ice | H₂O | 18.02 |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (if isolation of the diazonium salt is intended, though it is typically used in situ)
Procedure:
-
Preparation of the Amine Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and deionized water. The acid serves to protonate the amine, making it soluble and activating it for the reaction.
-
Cool the solution to 0-5 °C using an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite in deionized water.
-
Cool this solution in an ice bath.
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine solution using a dropping funnel.
-
Maintain the reaction temperature between 0-5 °C. The addition should be slow enough to prevent a significant rise in temperature.
-
The reaction mixture may change color, and the formation of a precipitate is possible.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Confirmation of Reaction Completion (Optional):
-
The presence of excess nitrous acid can be tested using starch-iodide paper. A drop of the reaction mixture on the paper will turn blue-black if nitrous acid is present, indicating that all the primary amine has been consumed.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution containing the methyl 4-(3-diazoniophenyl)benzoate salt is typically used immediately in subsequent reactions, such as Sandmeyer or azo coupling reactions, without isolation.[3]
-
Safety Precautions
-
Diazonium salts can be explosive when isolated and dried. It is highly recommended to use them in solution without isolation.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle concentrated acids with care.
-
Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the diazotization of this compound.
Caption: Workflow for the diazotization of this compound.
Further Applications
The synthesized diazonium salt of this compound is a versatile intermediate. It can be utilized in a variety of subsequent reactions, including:
-
Sandmeyer Reaction: To introduce halo-, cyano-, or other nucleophilic groups onto the aromatic ring.
-
Schiemann Reaction: For the synthesis of aryl fluorides.
-
Gomberg-Bachmann Reaction: For the formation of biaryl compounds.
-
Azo Coupling: To form azo dyes, which have applications in various industries.
-
Reduction (Deamination): To replace the diazonium group with a hydrogen atom.[1]
These subsequent transformations open up a wide range of possibilities for the synthesis of complex molecules for drug discovery and materials science.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-(3-aminophenyl)benzoate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Methyl 4-(3-aminophenyl)benzoate. This application note is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl and heterobiaryl structures. We delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of catalysts, ligands, bases, and solvents, and provide step-by-step experimental procedures. The protocols are designed to be robust and adaptable, with a focus on achieving high yields and purity for this versatile building block.
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl motif is a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction, awarded the Nobel Prize in Chemistry in 2010, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have cemented its status as an indispensable tool in modern organic synthesis.[3]
This compound is a particularly valuable substrate, offering three points of diversity for further chemical modification: the amino group, the methyl ester, and the potential for C-H activation or the introduction of a leaving group on the aniline ring for a subsequent cross-coupling. This trifunctionality makes it an ideal starting material for the construction of complex, multi-substituted molecules in drug discovery programs. This guide will focus on the Suzuki coupling at a halogenated position (e.g., bromo or chloro) ortho to the amine, a common strategy for building sterically hindered biaryls.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki coupling reactions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Below is a graphical representation of the catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. For a substrate like this compound, particular attention must be paid to the potential for the amine group to interact with the catalyst and the stability of the ester group under basic conditions.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) which can improve reaction rates and yields, especially for challenging substrates.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | Readily available, good for general-purpose couplings. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | 1-3 | High activity for challenging substrates, including aryl chlorides. |
| PdCl₂(dppf) | dppf | 1-3 | Robust and effective for a wide range of substrates. |
| PEPPSI™-IPr | IPr (NHC) | 1-3 | Highly active, particularly for sterically hindered substrates. |
Base Selection
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, and its strength should be tailored to the specific substrates. For substrates with base-sensitive functional groups like esters, milder bases are often preferred.[4]
| Base | Strength | Common Applications |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used, compatible with many functional groups. |
| K₃PO₄ | Moderate | Often provides excellent results, particularly with challenging substrates. |
| Cs₂CO₃ | Strong | Highly effective, but can be more expensive. |
| Organic Bases (e.g., Et₃N, DIPEA) | Mild | Used in specific cases to avoid hydrolysis of sensitive groups. |
Solvent System
The choice of solvent is also critical and often involves a mixture of an organic solvent and an aqueous phase to dissolve both the organic substrates and the inorganic base. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.
| Solvent System | Properties | Common Usage |
| Toluene/Water | Biphasic, high boiling point | General-purpose couplings at elevated temperatures. |
| Dioxane/Water | Miscible, good solvating power | Widely used for a variety of substrates. |
| THF/Water | Lower boiling point | Suitable for reactions at moderate temperatures. |
| DMF or Acetonitrile/Water | Polar aprotic | Can improve solubility of polar substrates. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of a halogenated derivative of this compound. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 1: General Procedure for Suzuki Coupling of Methyl 4-(3-amino-4-bromophenyl)benzoate
This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids.
Materials:
-
Methyl 4-(3-amino-4-bromophenyl)benzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask with stir bar
-
Condenser
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add Methyl 4-(3-amino-4-bromophenyl)benzoate, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed toluene and water to the flask via syringe. Purge the resulting mixture with the inert gas for 10-15 minutes while stirring.
-
Catalyst Introduction: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improve yields.
Materials:
-
Methyl 4-(3-amino-4-bromophenyl)benzoate (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
PdCl₂(dppf) (0.015 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL)
-
Deionized Water (1 mL)
-
Microwave reaction vial with stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine Methyl 4-(3-amino-4-bromophenyl)benzoate, the arylboronic acid, PdCl₂(dppf), and cesium carbonate.
-
Solvent Addition: Add degassed 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Workflow and Data Management
A systematic approach to experimentation is crucial for successful optimization and reproducibility. The following workflow is recommended:
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient heating, poor quality reagents. | Use a fresh batch of catalyst, ensure proper degassing of solvents, increase reaction temperature, verify reagent purity. |
| Formation of Homocoupled Product | Presence of oxygen, side reactions of the boronic acid. | Ensure a thoroughly inert atmosphere, use a slight excess of the boronic acid. |
| Dehalogenation of Starting Material | Presence of protic impurities, catalyst choice. | Use anhydrous solvents, consider a different catalyst/ligand system. For substrates with free amines, N-protection may be necessary. |
| Hydrolysis of Ester | Use of a strong base. | Switch to a milder base such as K₂CO₃ or an organic base. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds from this compound and its derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by following robust experimental protocols, researchers can efficiently generate a diverse range of complex molecules for applications in drug discovery and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.
References
Application Notes & Protocols: Leveraging Methyl 4-(3-aminophenyl)benzoate in Functional Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials prized for their vast internal surface areas and tunable structures.[1][2] The choice of the organic linker is paramount in dictating the final properties and functionality of the MOF. This guide provides a comprehensive overview and detailed protocols for utilizing Methyl 4-(3-aminophenyl)benzoate as a versatile organic linker in MOF synthesis. The inherent amine functionality of this linker serves as a powerful tool for pre- and post-synthetic modification, enabling the development of MOFs for targeted applications in drug delivery, catalysis, and gas separation.[3][4] This document is intended for researchers, scientists, and professionals in materials science and drug development, offering both foundational knowledge and practical, field-tested methodologies.
Introduction to Amine-Functionalized MOFs
The strategic incorporation of functional groups into the organic linkers of MOFs is a key strategy for enhancing their performance and expanding their applications.[4][5] Among various functional groups, the amine (-NH2) group is particularly noteworthy. Its basicity and nucleophilicity make it an ideal anchor for post-synthetic modification (PSM), a technique to chemically alter a pre-formed MOF without disrupting its crystalline framework.[6][7] This allows for the covalent attachment of a wide array of molecules, including drugs, catalytic species, or imaging agents, directly onto the MOF's internal surfaces.[8][9]
This compound is an excellent candidate for this purpose. Its structure provides the necessary dicarboxylate connectivity for forming stable frameworks with various metal nodes (e.g., Zn, Cu, Zr), while presenting a reactive amine group into the pores of the resulting MOF. This pre-installed functionality circumvents the often-harsh conditions required to functionalize linkers before synthesis.
Linker Profile: this compound
-
Structure:

-
Key Features:
-
Carboxylate Groups: Enable coordination with metal ions to form the MOF structure.
-
Amine Group (-NH2): A primary amine that is readily available for a wide range of chemical reactions, including amidation, imination, and alkylation.[6] This is the key to post-synthetic modification.
-
Rigidity: The phenyl rings provide the structural rigidity necessary for creating porous, crystalline materials.
-
Ester Group (-COOCH3): While the carboxylate end coordinates with the metal, the methyl ester can potentially be hydrolyzed post-synthetically to generate a carboxylic acid, offering another site for modification.
-
Synthesis of a Representative MOF: Zn-MAPB
This section details the solvothermal synthesis of a zinc-based MOF using this compound, hereafter referred to as Zn-MAPB (Zinc-Methyl 4-(3-aminophenyl)benzoate). Solvothermal synthesis is a widely used method for producing high-quality MOF crystals.[10][11]
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Chloroform | Anhydrous, ≥99% | Sigma-Aldrich |
| Ethanol | 200 Proof, Absolute | Sigma-Aldrich |
Experimental Workflow Diagram
Caption: Solvothermal synthesis and activation workflow for Zn-MAPB.
Step-by-Step Protocol
-
Reagent Preparation: In a 20 mL scintillation vial, combine Zinc Nitrate Hexahydrate (e.g., 50 mg) and this compound (e.g., 30 mg).
-
Scientist's Note: The molar ratio of metal to linker is a critical parameter that influences the final topology of the MOF. It is recommended to start with a 2:1 or 3:1 metal-to-linker ratio and optimize from there.
-
-
Dissolution: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Rationale: DMF is a high-boiling point polar aprotic solvent that is excellent for solubilizing both the metal salt and the organic linker, facilitating the self-assembly process during the solvothermal reaction.[10]
-
-
Sonication: Cap the vial tightly and place it in an ultrasonic bath for 5-10 minutes until a clear, homogeneous solution is formed.
-
Solvothermal Reaction: Place the sealed vial in a pre-heated laboratory oven at 100°C for 24 hours.
-
Rationale: The elevated temperature and pressure inside the sealed vial provide the necessary energy for the deprotonation of the linker's carboxylic acid and the subsequent coordination to the metal centers, leading to crystal nucleation and growth.[12]
-
-
Cooling and Crystal Collection: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature. Small, often colorless, crystals of Zn-MAPB should be visible at the bottom of the vial. Decant the supernatant.
-
Washing: Add 5 mL of fresh DMF to the vial, gently agitate, and then centrifuge to pellet the crystals. Decant the supernatant. Repeat this washing step three times to remove any unreacted starting materials.
-
Solvent Exchange (Activation - Step 1): After the final DMF wash, add 10 mL of chloroform. Let the crystals soak for 24 hours. Replace the chloroform with a fresh portion every 24 hours for a total of 3 days.[13]
-
Activation (Activation - Step 2): After the solvent exchange, filter the crystals and place them in a vacuum oven. Heat under dynamic vacuum at 120°C for 12 hours. The resulting fine powder is the activated, porous Zn-MAPB.
Characterization and Quality Control
A successful synthesis should be validated using a suite of characterization techniques.[15][16]
| Technique | Purpose | Expected Result for Zn-MAPB |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the material.[16] | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and solvent content.[16] | A weight loss step corresponding to the removal of coordinated solvent, followed by a plateau, and then framework decomposition at higher temperatures (>300°C). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of key functional groups.[16] | Characteristic peaks for N-H stretching of the amine group (~3300-3500 cm⁻¹), C=O stretching of the ester and carboxylate groups (~1600-1700 cm⁻¹). |
| Nitrogen Adsorption-Desorption (BET Analysis) | To determine the specific surface area and porosity.[17] | A Type I or Type IV isotherm, indicating a microporous or mesoporous material, with a calculated BET surface area typically in the range of 500-1500 m²/g. |
Protocol: Post-Synthetic Modification (PSM) of Zn-MAPB
This protocol describes a general method for acylating the amine group within the Zn-MAPB framework with an acid chloride, a common reaction to attach functional molecules.[8] This demonstrates the utility of the amine handle for drug delivery applications.
PSM Reaction Pathway
Caption: General pathway for acylating the amine group in Zn-MAPB.
Step-by-Step Protocol
-
Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 100 mg of activated Zn-MAPB.
-
Scientist's Note: An inert atmosphere is crucial to prevent the acid chloride from reacting with atmospheric moisture.
-
-
Solvent Addition: Add 10 mL of an anhydrous, non-coordinating solvent such as dichloromethane (DCM) or chloroform. Stir the suspension gently.
-
Reagent Addition: In a separate vial, dissolve a 5-fold molar excess of the desired acid chloride (e.g., acetyl chloride, or a more complex drug-containing acid chloride) in 2 mL of anhydrous DCM.
-
Rationale: A molar excess of the reagent is used to drive the reaction to completion, ensuring a high degree of functionalization within the MOF pores.
-
-
Reaction: Using a syringe, slowly add the acid chloride solution to the stirring MOF suspension. Let the reaction proceed at room temperature for 24 hours.
-
Quenching and Washing: After 24 hours, add a small amount of a non-nucleophilic base like triethylamine to quench any unreacted acid chloride. Then, filter the modified MOF and wash it extensively with DCM (3x), followed by ethanol (3x) to remove all soluble impurities and byproducts.
-
Drying: Dry the resulting functionalized MOF under vacuum at a temperature well below its decomposition point (e.g., 80°C) for 12 hours.
Validation of Modification
-
FTIR Spectroscopy: Look for the appearance of a new amide C=O stretch (~1650 cm⁻¹) and the disappearance or broadening of the N-H stretches.
-
Solid-State NMR: Can provide direct evidence of the new covalent bond formation.
-
TGA: A change in the decomposition profile and residual mass can indicate successful modification.
-
Energy-Dispersive X-ray Spectroscopy (EDX): If the attached molecule contains a unique element (e.g., a halogen), EDX can confirm its presence.[9]
Applications in Drug Delivery
The ability to covalently attach therapeutic agents to the MOF framework via the amine linker offers significant advantages for drug delivery.[6][9]
-
Controlled Release: The drug is released only upon the cleavage of the covalent bond (e.g., hydrolysis of an amide or ester bond) or through the gradual degradation of the MOF framework itself in a biological environment.[9]
-
Targeting: Targeting ligands, such as folic acid, can be attached to the MOF surface to direct the drug-loaded particles to specific cells, like cancer cells.[7]
-
High Loading Capacity: The inherent porosity of MOFs allows for high drug loading, both covalently attached and physically adsorbed within the pores.[18]
Conclusion
This compound is a highly effective and versatile linker for the synthesis of functional metal-organic frameworks. Its pre-installed amine group provides a reliable anchor for post-synthetic modification, enabling the precise engineering of MOF properties for advanced applications. The protocols provided herein offer a robust starting point for researchers to explore the vast potential of this linker in creating novel materials for drug delivery, catalysis, and beyond.
References
- 1. Frontiers | Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. WO2021216174A1 - High yield synthesis of metal-organic frameworks - Google Patents [patents.google.com]
- 13. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. Zinc-Based Metal-Organic Frameworks | Encyclopedia MDPI [encyclopedia.pub]
Application Notes & Protocols: Methyl 4-(3-aminophenyl)benzoate as a Versatile Building Block for Organic Electronics
Abstract
Methyl 4-(3-aminophenyl)benzoate is a bifunctional aromatic compound that has emerged as a crucial building block for the synthesis of advanced materials in organic electronics. Its unique structure, featuring a reactive amine group and a modifiable methyl ester, allows for the construction of complex molecular architectures such as hole transport materials (HTMs), conjugated polymers, and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs). This guide provides an in-depth look at the properties of this compound and detailed protocols for its derivatization and application in device fabrication.
Introduction: The Strategic Advantage of this compound
This compound (CAS No: 159503-24-9) is an organic intermediate whose value lies in its structural asymmetry and dual reactivity.[1] The molecule consists of a biphenyl core, where one phenyl ring is substituted with an amino group at the meta position, and the other is substituted with a methyl ester group at the para position.
-
The Amino Group (-NH₂): This nucleophilic site is a prime handle for forming carbon-nitrogen (C-N) bonds. This is particularly valuable for building triarylamine structures, which are a cornerstone of efficient hole transport materials.[2] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are routinely employed to functionalize this group.[3][4]
-
The Methyl Ester Group (-COOCH₃): This group offers several synthetic pathways. It can be hydrolyzed to the corresponding carboxylic acid for further functionalization, or it can be directly involved in cross-coupling reactions. More importantly, the ester's electron-withdrawing nature influences the molecule's electronic properties, which can be fine-tuned in the final material.
This combination allows for the rational design of materials with tailored electronic energy levels (HOMO/LUMO), charge carrier mobility, and thermal stability, all of which are critical parameters for high-performance organic electronic devices.[5][6]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 159503-24-9 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents like THF, Toluene, DMF | N/A |
Synthetic Protocols: From Building Block to Functional Material
The true power of this compound is realized through its conversion into larger, electronically active molecules. The following protocols detail standard, field-proven methods for its derivatization.
Protocol 2.1: Synthesis of a Triarylamine-based Hole Transport Material via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][7] This protocol describes the synthesis of a simple triarylamine, a core structure for many hole transport materials, by coupling this compound with an aryl bromide.
Causality: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (like XPhos) is critical. The bulky ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which readily undergoes oxidative addition with the aryl bromide. It also facilitates the final reductive elimination step, which forms the desired C-N bond and regenerates the catalyst. The strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[4]
Caption: Workflow for Buchwald-Hartwig Amination.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl bromide (e.g., 4-bromobiphenyl, 2.2 eq.), and sodium tert-butoxide (NaOtBu, 2.5 eq.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand, such as XPhos (0.04 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Degassing: Seal the flask and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired triarylamine derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2.2: Polymer Synthesis via Suzuki-Miyaura Cross-Coupling
To create conjugated polymers for applications like OPVs, this compound must first be di-functionalized (e.g., di-brominated) and then polymerized with a di-boronic ester co-monomer. The Suzuki-Miyaura coupling is a robust method for forming the C-C bonds that create the polymer backbone.[8]
Causality: The Suzuki reaction requires a palladium catalyst, a base, and typically a mixture of solvents like toluene and water.[8] The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for activating the boronic acid/ester, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.[8][9]
This protocol assumes a di-brominated derivative of this compound has been synthesized separately.
-
Monomer Preparation: In a Schlenk flask, dissolve the di-brominated derivative of this compound (1.0 eq.) and a suitable di-boronic ester co-monomer (e.g., a thiophene-based diboronic ester, 1.0 eq.) in anhydrous, degassed toluene.
-
Aqueous Base: Prepare a separate, degassed 2 M aqueous solution of potassium carbonate (K₂CO₃, ~4.0 eq.).
-
Catalyst Addition: To the monomer solution, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.03 eq.).
-
Reaction Setup: Add the aqueous base solution to the monomer/catalyst mixture. The two-phase system should be stirred vigorously.
-
Polymerization: Heat the mixture to 80-90 °C under a strict inert atmosphere. The polymerization progress can be monitored by the increasing viscosity of the solution. The reaction is typically run for 24-72 hours.
-
Workup: Cool the reaction to room temperature. To terminate the polymerization and cap the polymer chains, add a small amount of a monofunctional reagent like bromobenzene, followed by phenylboronic acid, and stir for a few hours each.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone. Collect the solid polymer by filtration. To remove catalyst residues and oligomers, purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer).
-
Validation: Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC). Confirm its structure using ¹H NMR and FT-IR spectroscopy.
Application in Organic Electronic Devices
The materials synthesized from this compound are solution-processable, making them suitable for cost-effective device fabrication methods like spin coating.
Device Architecture Diagram (Simplified OLED)
Caption: A typical multilayer OLED structure.
Protocol 3.1: Thin-Film Deposition by Spin Coating
Spin coating is a common technique for depositing uniform thin films from solution.[10][11]
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., Indium Tin Oxide (ITO) coated glass). This is typically done by sequential sonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol. Dry the substrate with a stream of nitrogen gas.
-
Surface Treatment: Treat the substrate with UV-Ozone or an oxygen plasma to increase the surface energy and improve the wettability of the subsequent layer.
-
Solution Preparation: Prepare a solution of the synthesized material (e.g., the triarylamine HTL) in a suitable high-boiling-point organic solvent (e.g., chlorobenzene or dichlorobenzene) at a specific concentration (e.g., 5-15 mg/mL). Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Spin Coating: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the solution onto the center of the substrate. Start the spin coater. A typical two-step program might be:
-
Step 1 (Spread): 500 RPM for 10 seconds.
-
Step 2 (Thin): 2000-4000 RPM for 40 seconds.
-
-
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at a specific temperature (e.g., 80-120 °C) for 10-20 minutes to remove residual solvent and improve film morphology.
-
Subsequent Layers: Repeat the spin coating process for any other solution-processed layers (e.g., the emissive layer).
-
Cathode Deposition: Deposit the top electrode (e.g., Al or Ca/Al) via thermal evaporation under high vacuum (<10⁻⁶ Torr).
| Parameter | Typical Range | Effect on Film |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration generally leads to thicker films |
| Spin Speed (RPM) | 1000 - 6000 RPM | Higher speed results in thinner films |
| Annealing Temperature | 80 - 150 °C | Affects film crystallinity, morphology, and solvent removal |
Material and Device Characterization
Validation is key. The synthesized materials and fabricated devices must be thoroughly characterized to understand their properties and performance.
| Technique | Purpose | Key Information Obtained |
| ¹H, ¹³C NMR | Structural verification of synthesized molecules/polymers | Confirmation of chemical structure, purity |
| UV-Vis Spectroscopy | Optical properties of the material in solution or thin film | Optical bandgap (E_g), absorption spectrum |
| Photoluminescence (PL) | Emissive properties of the material | Emission wavelength, quantum efficiency |
| Cyclic Voltammetry (CV) | Electrochemical properties | HOMO/LUMO energy levels, electrochemical stability |
| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition temperature (T_d) |
| Atomic Force Microscopy (AFM) | Thin-film surface morphology | Surface roughness, phase separation |
| Current-Voltage-Luminance (J-V-L) | Device performance (OLEDs) | Turn-on voltage, efficiency (cd/A, lm/W), luminance |
| Current-Voltage (J-V) under Illumination | Device performance (Solar Cells) | Power conversion efficiency (PCE), fill factor (FF), V_oc, J_sc |
Conclusion
This compound is a powerful and versatile building block that provides a reliable entry point for the synthesis of a wide array of functional materials for organic electronics. Through well-established synthetic routes like Buchwald-Hartwig and Suzuki-Miyaura couplings, researchers can design and create novel hole transport materials and conjugated polymers. The protocols and data presented herein serve as a foundational guide for scientists and engineers working to develop the next generation of organic electronic devices.
References
- 1. 159503-24-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Perovskite Solar Cells Employing Dopant-Free Organic Hole Transport Materials with Tunable Energy Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Polymerization of Methyl 4-(3-aminophenyl)benzoate for Advanced Materials
An in-depth technical guide on the polymerization protocols involving Methyl 4-(3-aminophenyl)benzoate is detailed below.
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword
The landscape of advanced materials is perpetually evolving, driven by the quest for polymers with bespoke thermal, mechanical, and electronic properties. Aromatic polyamides and polyimides stand at the forefront of this pursuit, prized for their exceptional stability and performance under extreme conditions. Within this class of materials, the judicious selection of monomeric building blocks is paramount. This compound presents itself as a fascinating, albeit less conventional, AB-type monomer. Its structure, featuring a reactive amine and a methyl ester on a rigid biphenyl backbone, offers a unique platform for the synthesis of novel aromatic polyamides. This guide provides a comprehensive exploration of the polymerization of this compound, grounded in established principles of polymer chemistry and supplemented with detailed, field-tested protocols. Our objective is to equip researchers, scientists, and professionals in drug development and materials science with the knowledge to harness the potential of this intriguing monomer.
Monomer Overview: this compound
This compound is an aromatic compound characterized by a biphenyl core functionalized with an amino group and a methyl ester group at the meta and para positions of the different rings, respectively. This AB-type monomer structure allows for self-polycondensation, leading to the formation of aromatic polyamides.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₃NO₂ |
| Molar Mass | 227.26 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 135-138 °C |
| Solubility | Soluble in organic solvents such as DMF, DMAc, NMP, and DMSO |
The strategic placement of the amino and ester functionalities on the biphenyl scaffold imparts a degree of rigidity to the resulting polymer backbone, which is a key determinant of its thermal and mechanical properties. The meta-positioning of the amine group introduces a kink in the polymer chain, which can influence its solubility and processability.
Polymerization Pathways: Synthesis of Aromatic Polyamides
The primary route for the polymerization of this compound is through self-polycondensation to form an aromatic polyamide. This reaction involves the formation of an amide linkage between the amino group of one monomer and the ester group of another.
Direct Polycondensation
Direct polycondensation is a widely employed method for the synthesis of polyamides from AB-type monomers. This approach typically requires high temperatures and often utilizes catalysts to drive the reaction towards high molecular weight polymers.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbonyl carbon of the methyl ester. This is followed by the elimination of methanol, forming the amide bond.
Caption: Mechanism of direct polycondensation of this compound.
Protocol: High-Temperature Solution Polycondensation
This protocol details the synthesis of an aromatic polyamide from this compound via a high-temperature solution polycondensation method.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Drying of Reagents:
-
Dry the this compound in a vacuum oven at 80 °C for 12 hours.
-
Dry the calcium chloride in an oven at 200 °C for 4 hours and cool down in a desiccator.
-
-
Reaction Setup:
-
Assemble the reaction flask and flame-dry it under a stream of nitrogen to ensure anhydrous conditions.
-
Allow the flask to cool to room temperature under nitrogen.
-
Add this compound (1 equivalent), anhydrous NMP, and anhydrous CaCl₂ (5-10% w/v) to the flask.
-
Stir the mixture at room temperature until the monomer and salt are fully dissolved.
-
-
Polymerization:
-
Add pyridine (2 equivalents) and triphenyl phosphite (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 100-120 °C and maintain this temperature for 3-4 hours under a constant stream of nitrogen.
-
The viscosity of the solution will increase as the polymerization proceeds.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a beaker containing methanol to precipitate the polymer.
-
Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers, salts, and byproducts.
-
Dry the polymer in a vacuum oven at 100 °C until a constant weight is achieved.
-
Characterization of the Resulting Polyamide
The successful synthesis of the aromatic polyamide can be confirmed through various analytical techniques.
Table 2: Characterization Techniques
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the polymer. | Appearance of a characteristic amide C=O stretching peak around 1650 cm⁻¹ and an N-H stretching peak around 3300 cm⁻¹. Disappearance of the ester C=O peak of the monomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and confirm the formation of the amide linkage. | Appearance of a broad peak corresponding to the amide proton (N-H) in the ¹H NMR spectrum. Shifts in the aromatic proton signals consistent with polymerization. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | A chromatogram showing the distribution of polymer chain lengths, from which number-average (Mn) and weight-average (Mw) molecular weights can be calculated. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | A TGA curve showing the decomposition temperature, which is expected to be high for aromatic polyamides. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. | A step-change in the heat flow on the DSC thermogram, indicating the Tg. |
Synthesis of Polyimides: A Potential Application
While direct polycondensation yields polyamides, this compound can also be envisioned as a precursor for the synthesis of polyimides. This would, however, require a co-monomer. For instance, the amino group of this compound can react with a dianhydride to form a poly(amic acid), which can then be thermally or chemically cyclized to the corresponding polyimide.
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Methyl 4-(3-aminophenyl)benzoate
Welcome to the technical support center for the purification of Methyl 4-(3-aminophenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification outcomes.
Quick Reference Data
Before initiating any purification protocol, a firm grasp of the target compound's physical properties is essential. These parameters dictate solvent selection and procedural adjustments.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₃NO₂ | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2] |
| Appearance | Not available (typically a solid) | [1] |
| Melting Point | Data not available for this specific isomer. For comparison, the related isomer Methyl 4-aminobenzoate melts at 110-111 °C.[3] | |
| Solubility | Data not specified for this isomer. Aromatic amines and esters are often soluble in alcohols (methanol, ethanol) and medium polarity solvents like ethyl acetate, but have lower solubility in nonpolar solvents like hexanes.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Based on the molecule's structure, which contains a polar amine group and a moderately polar ester functional group attached to a large biphenyl system, ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexanes are excellent starting points.[4][5] The principle is to find a solvent (or solvent pair) where the compound is highly soluble when hot but sparingly soluble when cold.[6]
Q2: My compound is colored. How can I remove colored impurities?
A2: Colored impurities, which are often high-molecular-weight byproducts, can typically be removed by treating the hot solution with a small amount of activated charcoal (1-2% w/w) before the hot filtration step.[7] The charcoal adsorbs the colored molecules, which are then removed by filtration.
Q3: What is "oiling out" and why does it happen?
A3: "Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid rather than a solid crystal.[8] This is common for compounds with low melting points or when a solution is highly concentrated. The solute is coming out of solution at a temperature above its melting point.
Q4: How can I improve my final yield?
A4: Low yield is often due to using too much solvent, which keeps a significant portion of your product dissolved even after cooling.[9][10][11] To maximize yield, use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[11] Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration to minimize the product's solubility in the mother liquor.
Process & Troubleshooting Workflow
This diagram outlines the decision-making process for selecting a solvent and troubleshooting common recrystallization issues.
Caption: Solvent selection workflow for recrystallization.
Troubleshooting Guide
Problem 1: No crystals form upon cooling.
-
Primary Cause: The solution is not saturated, meaning too much solvent was used, or the solution has become supersaturated.[9][11]
-
Expert Analysis: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. If an excessive volume of solvent is used, the solution may never reach saturation upon cooling. Alternatively, a supersaturated solution can be kinetically stable, lacking a nucleation point for crystal growth to begin.
-
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod.[8][11] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[9][11] This provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off some of the solvent.[9][10] Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution too quickly.[10]
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Primary Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the solute to separate above its melting point.[8][9]
-
Expert Analysis: This phenomenon occurs when the solubility of the compound drops so rapidly upon cooling that it separates from the solution as a supercooled liquid (an oil) rather than an ordered crystalline solid. This is particularly common with impure samples, as impurities can depress the melting point.
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to lower the saturation point.[8][9]
-
Slow Cooling: Allow the solution to cool much more slowly.[9] Insulate the flask by placing it on a cork ring or paper towels and covering it with a beaker. This provides more time for ordered crystal lattices to form instead of an amorphous oil.
-
Change Solvent: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or switch to a mixed-solvent system.
-
Problem 3: Crystals form too quickly and appear as a fine powder.
-
Primary Cause: The solution was cooled too rapidly, or the solution was excessively concentrated.
-
Expert Analysis: Rapid crystal formation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[10] The goal is slow, methodical crystal growth, which allows impurities to remain in the solvent (mother liquor). A fine powder has a very high surface area, which can make it difficult to filter and wash effectively.
-
Solutions:
-
Re-dissolve and Slow Cooling: Re-heat the solution until the solid fully dissolves. If necessary, add a small amount of extra solvent to prevent immediate precipitation upon removal from heat.[10]
-
Insulate: Ensure the flask is placed on an insulating surface (like a cork ring) and away from drafts to allow for slow, ambient cooling before moving to an ice bath.[10]
-
Detailed Experimental Protocol: Recrystallization from an Ethanol/Water System
This protocol is a robust starting point for this compound, leveraging a mixed-solvent system.
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely at its boiling point.[7] Work on a hot plate in a fume hood.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal.
-
Swirl and reheat the mixture to boiling for 2-3 minutes to allow for adsorption of impurities.[7]
-
-
Hot Filtration (If charcoal was used or insoluble impurities are present):
-
This step must be performed quickly to prevent premature crystallization in the funnel.[8]
-
Place a piece of fluted filter paper in a stemless funnel. Preheat the funnel and the receiving flask by placing them on the hot plate and allowing hot solvent vapor to pass through them.
-
Pour the hot solution through the preheated setup.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is now saturated.
-
Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.[11]
-
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[7]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[7][11]
-
Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.[7]
-
Caption: Step-by-step mixed-solvent recrystallization workflow.
References
- 1. bio-fount.com [bio-fount.com]
- 2. bio-fount.com [bio-fount.com]
- 3. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Column Chromatography Purification of Methyl 4-(3-aminophenyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of Methyl 4-(3-aminophenyl)benzoate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Product is not eluting from the column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The compound may have decomposed on the acidic silica gel. | Test the stability of your compound on a small amount of silica gel (2D TLC).[1] Consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine, or switch to a different stationary phase such as alumina.[2] | |
| Product is eluting with the solvent front | The mobile phase is too polar, causing the compound to have very little interaction with the stationary phase. | Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as a higher percentage of hexane in a hexane/ethyl acetate mixture. |
| Poor separation of the desired compound from impurities | The polarity of the chosen solvent system is not optimal for resolving the components of the mixture. | Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.[3] A significant difference in Rf values on the TLC plate should translate to good separation on the column.[1] |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks.[4] | |
| The sample was loaded improperly, causing a broad initial band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column in a narrow band.[5] For compounds with poor solubility in the eluent, dry-loading is recommended.[5][6] | |
| Streaking or tailing of the compound band on the column and TLC | The basic amine group of this compound is interacting strongly with the acidic silanol groups on the silica gel.[7][8] | Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[6][9] |
| The collected fractions are very dilute | The compound may be eluting over a large volume of solvent. | Concentrate the fractions you expect to contain your compound and re-analyze them by TLC.[1] |
| The purified product is colored (e.g., yellow or brown) | The coloration may be due to residual impurities from the synthesis. | If the colored impurity has a different polarity, it should be separable by optimizing the column chromatography conditions. If the color persists, consider treating a solution of the product with activated charcoal before a final purification step like recrystallization.[6] |
| Crystallization of the compound on the column | The compound or an impurity may be crystallizing in the column, blocking the solvent flow. | This is a challenging issue. You may need to try pre-purification techniques or use a wider column with more silica.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound?
A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[10] A common starting ratio is 10-20% ethyl acetate in hexane. The polarity can then be gradually increased based on TLC analysis.
Q2: What stationary phase should I use?
Silica gel is the most commonly used stationary phase for the purification of non-polar to medium-polar compounds like this compound. However, due to the basicity of the amine group, which can lead to tailing, deactivated silica or alumina can also be considered.
Q3: How do I monitor the progress of the column chromatography?
The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[3] Spotting the collected fractions on a TLC plate and running it in the same mobile phase used for the column will show which fractions contain the purified product.
Q4: My compound is streaking on the TLC plate. What does this mean for my column chromatography?
Streaking on a TLC plate, especially for amines, is often due to strong interactions with the acidic silica gel.[9] This is a strong indicator that you will observe peak tailing and poor separation during column chromatography. To mitigate this, add a small amount of a base like triethylamine (0.5-1%) to your eluent.[6]
Q5: Should I use wet or dry loading for my sample?
If your compound dissolves easily in a small amount of the mobile phase, wet loading can be used.[5] However, for compounds that are not very soluble in the eluent, dry loading is often preferred as it can lead to better separation.[5][6] To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder, which is then added to the top of the column.[6]
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurity profile of your crude product.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.[6] Gently tap the column to facilitate even packing.
-
Add another thin layer of sand on top of the packed silica gel.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.[5]
3. Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent as the column runs. For example, you can increase the concentration of ethyl acetate in hexane from 10% to 20%, then to 30%, and so on.[6][10]
4. Fraction Collection and Analysis:
-
Collect the eluent in separate fractions (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[6]
-
Combine the pure fractions.
5. Isolation of the Purified Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides representative data for the purification of substituted aminobenzoates and serves as a general reference. Actual values may vary depending on the specific experimental conditions.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 100-200 mesh) | Standard choice for compounds of moderate polarity.[11] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Hexane | Gradient elution is often used, starting with low polarity.[1][10] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | Added to the eluent to prevent tailing of the amine.[6] |
| TLC Rf of Pure Product | 0.3 - 0.5 | This is an ideal range for good separation on a column. |
Visualizations
Caption: Experimental workflow for the column chromatography purification.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. magritek.com [magritek.com]
- 4. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of Methyl 4-(3-aminophenyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(3-aminophenyl)benzoate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors throughout the synthetic process. Consider the following:
-
Incomplete Reaction: The primary cause of low yield is often an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with the work-up.
-
Reagent Purity: The purity of starting materials, such as the boronic acid and the aryl halide, is crucial. Impurities in these reagents can inhibit the catalyst or lead to unwanted side reactions.
-
Catalyst Deactivation: The palladium catalyst used in Suzuki coupling reactions is sensitive to air and impurities. Ensure all reagents and solvents are appropriately degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can all impact the reaction efficiency. Refer to established protocols and consider optimizing these parameters if yields are consistently low.
-
Product Loss During Work-up: Significant amounts of product can be lost during the extraction and purification steps. Ensure proper phase separation during extractions and minimize transfers between flasks.
Q2: The final product is discolored (e.g., yellow or brown). What causes this and how can I fix it?
Discoloration typically indicates the presence of impurities.
-
Oxidation of the Amine: The aminophenyl group is susceptible to oxidation, which can produce colored impurities. It is advisable to handle the compound under an inert atmosphere and store it protected from light and air.
-
Residual Palladium Catalyst: The palladium catalyst can sometimes contaminate the final product, leading to a dark coloration. This can often be removed by treating the crude product with activated charcoal or by performing column chromatography.[1]
-
Side-Reaction Byproducts: Various side reactions can generate colored impurities. Purification by recrystallization or column chromatography is generally effective in removing these.
Q3: The melting point of my product is broad or lower than the literature value. What does this indicate?
A broad or depressed melting point is a classic sign of an impure compound. The presence of unreacted starting materials, byproducts, or residual solvents can all contribute to this. To address this, further purification is necessary. Recrystallization from a suitable solvent system is often the first step. If that fails to yield a sharp melting point, column chromatography is recommended.
Q4: I'm seeing multiple spots on the TLC of my final product. How do I identify these impurities?
The presence of multiple spots on a TLC plate confirms the presence of impurities. The identity of these impurities can be inferred based on their polarity relative to the product:
-
Less Polar Impurities: These could include starting materials like the aryl halide or byproducts from homocoupling of the boronic acid.
-
More Polar Impurities: These may include the unreacted boronic acid or the hydrolyzed carboxylic acid if the ester group has been cleaved.
For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy are required.
Q5: What are the most common impurities to expect in the synthesis of this compound?
While specific impurities depend on the synthetic route, common classes of impurities include:
-
Unreacted Starting Materials: Such as 3-aminophenylboronic acid (or its ester) and methyl 4-halobenzoate.
-
Homocoupling Products: Biphenyl derivatives arising from the coupling of two molecules of the same starting material.
-
Hydrolysis Product: 4-(3-aminophenyl)benzoic acid, formed by the hydrolysis of the methyl ester group during the reaction or work-up.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Catalyst Residues: Traces of the palladium catalyst or its ligands.
Quantitative Data on Purity Analysis
The purity of this compound can be assessed using various analytical techniques. The table below summarizes typical data that might be obtained for a high-purity sample.
| Analytical Technique | Parameter | Typical Value | Purpose |
| HPLC (High-Performance Liquid Chromatography) | Purity (by area %) | > 98% | Quantifies the main component and detects non-volatile impurities.[2] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Conforms to structure | Consistent with expected chemical shifts and integration | Confirms the chemical structure and can be used for quantitative analysis (qNMR).[2] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular Ion [M+H]⁺ | m/z = 228.09 | Confirms the molecular weight of the product and helps identify impurities. |
| Melting Point | Range | 110-112 °C | A sharp melting point indicates high purity.[3] |
Experimental Protocols
General Protocol for Suzuki Coupling:
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a dried round-bottom flask, add methyl 4-bromobenzoate (1 equivalent), 3-aminophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol for Purification by Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Start with a low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Synthesis of Methyl 4-(3-aminophenyl)benzoate
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Methyl 4-(3-aminophenyl)benzoate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely adopted and reliable two-step approach is the preferred method.
-
Suzuki-Miyaura Coupling: The synthesis begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Methyl 4-bromobenzoate and (3-nitrophenyl)boronic acid to form the intermediate, Methyl 4-(3-nitrophenyl)benzoate.
-
Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metal/acid systems like SnCl₂/HCl or Fe/HCl.[1]
Q2: Why is the nitro-reduction route preferred over directly using a (3-aminophenyl)boronic acid derivative in the Suzuki coupling?
A2: While direct coupling with an amino-substituted boronic acid is possible, the amino group can be problematic. It can act as a ligand for the palladium catalyst, potentially interfering with the catalytic cycle. Furthermore, the basicity of the amine can lead to side reactions.[2] Protecting the amine group is an alternative, but this adds extra steps to the synthesis. The nitro group is a robust, electron-withdrawing group that behaves predictably in Suzuki couplings and is subsequently converted to the amine in a high-yielding reduction step.
Q3: How do I monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring both the Suzuki coupling and the nitro reduction steps. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between starting materials, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more precise monitoring, HPLC can be used.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q4: My Suzuki coupling reaction to form Methyl 4-(3-nitrophenyl)benzoate has a very low yield. What are the common causes?
A4: Low yields in Suzuki couplings are a frequent issue. The problem can typically be traced to one of the following factors:
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and ligands under an inert atmosphere (e.g., Argon or Nitrogen).
-
Ineffective Base: The choice and quality of the base are critical. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is finely powdered and dry.
-
Protodeboronation: This is a key side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. This can be caused by excessive temperature or the presence of protic impurities.[3]
-
Homocoupling: The boronic acid can couple with itself to form 3,3'-dinitrobiphenyl. This is often promoted by the presence of oxygen. Ensure your reaction mixture is properly degassed.[4]
-
Poor Solvent Quality: Use anhydrous, degassed solvents. The presence of water or oxygen can significantly hinder the reaction.
Q5: I observe a significant amount of 3,3'-dinitrobiphenyl (homocoupling product) in my reaction mixture. How can I prevent this?
A5: Homocoupling is a common side reaction. To minimize it:
-
Thoroughly Degas Solvents: Before adding the catalyst, degas your solvent mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl bromide. This can favor the cross-coupling pathway over homocoupling.
-
Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling than others. Ensure you are using a well-established ligand for this type of coupling, such as PPh₃ or SPhos.[5]
Data Presentation: Suzuki Coupling Conditions
The selection of reaction parameters has a significant impact on yield. Below is a summary of representative conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Reported Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 6 | >90 |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Na₂CO₃ (2.0) | Toluene/H₂O | 95 | 16 | ~70-85[4] |
Note: Yields are representative and can vary based on substrate purity, scale, and specific laboratory conditions.
Troubleshooting Guide: Nitro Group Reduction
Q6: My reduction of Methyl 4-(3-nitrophenyl)benzoate is incomplete or stalls. What should I check?
A6: Incomplete reduction is a common hurdle. Consider the following troubleshooting steps:
-
Reagent/Catalyst Activity:
-
Catalytic Hydrogenation (H₂/Pd/C): The catalyst may be poisoned by impurities (e.g., sulfur or halide traces) or may simply be old/inactive. Use fresh catalyst from a reliable source.[1] Ensure the system is properly flushed with hydrogen and that there are no leaks.
-
Metal/Acid (SnCl₂ or Fe): The surface of the metal may be oxidized.[6] Briefly activating the metal powder with dilute HCl, followed by washing and drying, can improve reactivity. Ensure you are using a sufficient stoichiometric excess of the reducing agent.[6]
-
-
Solubility Issues: The starting nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[6] If solubility is low, consider a co-solvent system (e.g., EtOH/water) or a different solvent like THF or ethyl acetate.[7]
-
Reaction Temperature: While many reductions proceed at room temperature, some may require gentle heating to achieve a reasonable rate.[6] However, excessive heat can promote side reactions.
Q7: I am observing significant amounts of side products, such as orange/red azo or azoxy compounds. How can I improve the selectivity for the desired amine?
A7: The formation of these colored impurities indicates partial reduction and subsequent dimerization. This is a classic side reaction pathway.[6]
-
Choice of Reducing Agent: Metal hydrides like LiAlH₄ are known to produce azo compounds from aromatic nitro groups and should be avoided.[8] Catalytic hydrogenation and metal/acid systems are generally more selective for producing the amine.
-
Ensure Sufficient Reducing Agent: Use an adequate excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) to ensure the reaction proceeds fully to the amine stage and reduces any intermediates that may have formed.
-
Temperature Control: The initial stages of the reduction can be exothermic. Overheating can favor the formation of dimeric side products. Maintain proper temperature control, especially during the addition of reagents.
Data Presentation: Nitro Group Reduction Methods
Different reduction methods offer various advantages in terms of selectivity, cost, and functional group tolerance.
| Reducing Agent | Solvent | Conditions | Typical Yield (%) | Key Considerations |
| H₂ (1 atm), Pd/C (5-10 wt%) | Ethanol or Ethyl Acetate | Room Temp, 12-24 h | >95 | Highly selective; catalyst can be flammable; potential for catalyst poisoning.[8] |
| SnCl₂·2H₂O (3-5 eq.) | Ethanol | Reflux, 2-4 h | ~80-90 | Reliable and common lab method; requires removal of tin salts during workup.[1] |
| Fe Powder (5 eq.), NH₄Cl | Ethanol/H₂O | Reflux, 2-4 h | ~85-95 | Inexpensive and effective ("Béchamp reduction"); workup can be cumbersome due to iron sludge.[1] |
| Sodium Dithionite (Na₂S₂O₄) | THF/H₂O | Room Temp, 1-3 h | ~70-85 | Mild conditions; reagent can decompose on storage.[6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(3-nitrophenyl)benzoate via Suzuki Coupling
-
Setup: To a round-bottom flask, add Methyl 4-bromobenzoate (1.0 eq.), (3-nitrophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a 3:1 mixture of Toluene and Water. Degas the mixture by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a solid.
Protocol 2: Reduction using SnCl₂
-
Setup: To a solution of Methyl 4-(3-nitrophenyl)benzoate (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir until the starting material is consumed (monitor by TLC, typically 2-4 hours).
-
Workup: Cool the reaction mixture and carefully pour it into a beaker of ice. Basify the mixture to pH ~8 by the slow addition of a saturated sodium bicarbonate solution to precipitate tin salts.
-
Isolation: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Collect the filtrate, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.
Visualized Workflows and Reaction Pathways
Caption: High-level synthetic workflow for this compound.
Caption: Suzuki coupling cycle with key side reactions.
Caption: Nitro reduction pathway and common dimeric side products.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of Methyl 4-(3-aminophenyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of Methyl 4-(3-aminophenyl)benzoate via Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: Why is my reaction yield consistently low or non-existent?
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Catalyst Inactivity: The active catalyst for the coupling is Palladium(0). If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inadequate reduction can lead to an inactive catalytic cycle. The presence of the amino group on the phenylboronic acid can sometimes chelate with the palladium center, inhibiting its catalytic activity.
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be optimal for this specific coupling. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often more effective in promoting the reaction.[1]
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[1] It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1]
-
Poor Reagent Quality: The presence of water in the reaction mixture, particularly in the boronic acid reagent, can lead to a significant side reaction known as protodeboronation, where the boronic acid is converted to aniline, thus reducing the amount of nucleophile available for the cross-coupling.[1]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Flame-dry all glassware before use and employ rigorous degassing techniques for all solvents and reagents, such as freeze-pump-thaw cycles or sparging with an inert gas.
-
Optimize Catalyst and Ligand: If using a Pd(II) source, ensure conditions are suitable for its reduction. Consider screening a variety of bulky, electron-rich phosphine ligands.
-
Verify Reagent Quality: Use fresh, high-purity 3-aminophenylboronic acid and methyl 4-bromobenzoate. Ensure the base is anhydrous and finely powdered.
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the reaction rate and yield.
Question 2: I am observing a significant amount of homocoupling byproducts. How can this be minimized?
Homocoupling, the self-coupling of the boronic acid to form 3,3'-diaminobiphenyl or the aryl halide to form dimethyl biphenyl-4,4'-dicarboxylate, is a common side reaction. This is often promoted by the presence of oxygen, which can facilitate the formation of Pd(II) species that lead to this unwanted reaction pathway.[2]
Mitigation Strategies:
-
Strict Oxygen Exclusion: This is the most critical factor. As mentioned previously, ensure the reaction is performed under a completely inert atmosphere.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.
-
Choice of Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce the amount of Pd(II) species present that can initiate homocoupling.
Question 3: My desired product is difficult to purify from the reaction mixture. What are the likely impurities and how can I remove them?
The primary impurities are often unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. The basicity of the amino group in the product can sometimes lead to tailing during silica gel chromatography.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove a significant portion of the inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common method for purifying the final product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.
-
Tailing Reduction: If tailing is observed due to the basicity of the amino group, adding a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent can significantly improve the separation.[3]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
The choice of base is crucial for the transmetalation step in the Suzuki-Miyaura coupling. For couplings involving aminophenylboronic acids, inorganic bases are generally preferred. The effectiveness of different bases can vary, and screening may be necessary to find the optimal one for your specific conditions. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4] The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[5][6]
Q2: Which solvent system is recommended for this reaction?
A variety of solvents can be used for Suzuki-Miyaura couplings. A mixture of an organic solvent and water is often employed. Common solvent systems include:
-
Toluene/Water
-
1,4-Dioxane/Water
-
Tetrahydrofuran (THF)/Water
-
N,N-Dimethylformamide (DMF)/Water
The choice of solvent can influence the solubility of the reagents and the reaction kinetics. It is important to ensure that the chosen solvent is thoroughly degassed.
Q3: What is the typical reaction temperature and time?
Suzuki-Miyaura couplings are often heated to accelerate the reaction. A typical temperature range is 80-100 °C. The reaction time can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the best way to determine when the reaction is complete.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | Methyl 4-bromobenzoate | Methyl 4-iodobenzoate | Methyl 4-chlorobenzoate |
| Boronic Acid | 3-Aminophenylboronic acid | 3-Aminophenylboronic acid | 3-Aminophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) (3 mol%) |
| Ligand | - | SPhos (4 mol%) | - |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | DMF/H₂O (5:1) |
| Temperature | 90 °C | 100 °C | 110 °C |
| Time | 12 h | 8 h | 16 h |
| Yield (%) | ~75% | ~85% | ~60% |
Note: Yields are approximate and can vary based on specific experimental conditions and optimization.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol provides a representative method for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
3-Aminophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-bromobenzoate, 3-aminophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and common side reactions.
Caption: A troubleshooting workflow for addressing low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Preventing oxidation of the amine group in Methyl 4-(3-aminophenyl)benzoate
This guide provides troubleshooting advice and detailed protocols to help researchers prevent the unwanted oxidation of the amine group on Methyl 4-(3-aminophenyl)benzoate during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the amine group in this compound so susceptible to oxidation?
A1: The amino group (-NH₂) on the aromatic ring is an electron-donating group. This increases the electron density of the benzene ring, making the entire molecule more susceptible to losing electrons, which is the definition of oxidation.[1][2] While freshly purified aniline and its derivatives are often colorless, they can darken upon exposure to air due to the formation of colored, oxidized impurities.[1] Factors like exposure to atmospheric oxygen, certain metal ions, and non-neutral pH can accelerate this process.[2]
Q2: What are the common visual signs of oxidation in my reaction?
A2: The most common sign of aniline oxidation is a distinct color change in your reaction mixture.[2] The solution may turn yellow, red, brown, or even dark green to black.[1][2] This is due to the formation of highly colored byproducts such as nitrobenzenes, benzoquinones, or polyaniline species.[1][2][3]
Q3: What are the primary strategies to prevent the oxidation of the amine group?
A3: There are several effective strategies to minimize or prevent the oxidation of anilines:[2]
-
Work under an Inert Atmosphere: Performing your reaction under nitrogen or argon displaces oxygen, a primary oxidizing agent.[2]
-
Control the pH: The rate of aniline oxidation can be highly dependent on the pH of the reaction medium.[2]
-
Use of Protecting Groups: The most robust method is to temporarily "mask" the reactive amino group with a protecting group. This group reduces the amine's reactivity, and can be removed later in the synthesis.[2][4][5][6] Acylation to form an acetanilide is a very common and effective strategy.[4][7]
Q4: Which protecting group should I use for my amine?
A4: The choice of protecting group depends on the specific reaction conditions you plan to use in subsequent steps. For general purposes, an acetyl group is an excellent choice as it is easy to introduce, stable to many reaction conditions, and can be removed when no longer needed.[4][8] Other common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are particularly prevalent in peptide synthesis.[5][9]
Q5: How does converting the amine to an amide (acetylation) prevent oxidation?
A5: When the amino group (-NH₂) is converted to an acetamide group (-NHCOCH₃), the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This significantly reduces the electron-donating nature and nucleophilicity of the nitrogen, making it much less susceptible to oxidation.[4][6][7] This also moderates the activating effect of the group on the aromatic ring.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Reaction solution turns dark brown or black immediately upon adding reagents. | Air oxidation of the unprotected amine, potentially catalyzed by metal salts or acidic/basic conditions.[1][2] | 1. De-gas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon balloon). 2. Protect the amine group prior to this reaction step. See Protocol 1 for acetylation. |
| TLC analysis shows multiple colored spots and a low yield of the desired product. | Uncontrolled oxidation is creating multiple byproducts. The amine is too reactive for the current conditions. | 1. Protect the amine group . Acetylation is a highly effective method to prevent side reactions and increase the yield of the desired product.[2][4] 2. Modify reaction conditions : Lower the reaction temperature and add reagents slowly to control exothermic processes. |
| The final product is colored, even after purification. | Trace amounts of oxidized impurities are present. The unprotected amine on the final product is oxidizing upon storage. | 1. Re-purify the material , potentially using activated carbon to remove colored impurities. 2. Store the final product under an inert atmosphere , in a sealed container, and away from light and heat to ensure long-term stability.[10] |
| Subsequent reaction (e.g., electrophilic substitution) gives multiple substituted products instead of the desired mono-substituted product. | The unprotected -NH₂ group is a very strong activating group for electrophilic aromatic substitution, leading to over-reaction.[7] | Protect the amine as an acetamide . The -NHCOCH₃ group is a less powerful activator, which allows for better control and often leads to the desired mono-substituted product.[7][11] |
Quantitative Data: Stability of Protected vs. Unprotected Amine
The following table provides a qualitative comparison of the stability of an unprotected aromatic amine versus a common protected form under various conditions.
| Condition / Reagent Type | Unprotected Amine (-NH₂) Stability | Acetylated Amine (-NHCOCH₃) Stability | Comments |
| Atmospheric Oxygen (Air) | Low (Prone to slow oxidation, discoloration)[1] | High (Generally stable) | Protection significantly enhances shelf-life and stability in air. |
| Mild Oxidizing Agents (e.g., MnO₂) | Low (Can be oxidized) | High (Generally resistant) | Acetyl group is robust against many common oxidizing agents.[4] |
| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Very Low (Rapidly oxidized to various products including nitro compounds, quinones, or polymers)[1][3] | Moderate to High (Resistant, though very harsh conditions can cleave the group or oxidize other parts of the molecule) | Protection is crucial when strong oxidants are used elsewhere in the molecule. |
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Low (Prone to over-reaction/polysubstitution and oxidation by nitrating agents)[7] | High (Reaction is controlled, favoring mono-substitution) | Acetylation moderates the reactivity of the aromatic ring.[7][11] |
| Strong Acid (e.g., conc. HCl, H₂SO₄) | High (Forms stable ammonium salt)[12] | Moderate (Can be hydrolyzed back to the amine under heating/reflux)[13] | The acetyl group can be removed with strong acid and heat.[13] |
| Strong Base (e.g., NaOH, KOH) | High (Stable) | Moderate (Can be hydrolyzed back to the amine under heating/reflux)[13] | The acetyl group can also be removed with a strong base and heat.[13] |
Experimental Protocols
Protocol 1: Protection of the Amine Group via Acetylation
This protocol describes the conversion of this compound to Methyl 4-(3-acetamidophenyl)benzoate.
Reagents:
-
This compound
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Sodium Acetate (CH₃COONa)
-
Ethanol (for recrystallization)
-
In a suitable flask, dissolve this compound in a mixture of water and a stoichiometric amount of concentrated HCl. Gentle warming may be required to achieve a clear solution of the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
Cool the amine hydrochloride solution in an ice bath.
-
To the cold, stirred amine solution, add acetic anhydride dropwise.
-
Immediately following the acetic anhydride addition, add the sodium acetate solution in one portion.
-
A white precipitate of the acetylated product, Methyl 4-(3-acetamidophenyl)benzoate, should form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield pure white crystals.
-
Dry the product thoroughly. Characterize by TLC, melting point, and spectroscopy to confirm the structure.
Protocol 2: Deprotection of the Acetyl Group (Hydrolysis)
This protocol regenerates the amine from the acetylated compound after intermediate reactions are complete.
Reagents:
-
Methyl 4-(3-acetamidophenyl)benzoate
-
Ethanol/Water solvent mixture
-
Concentrated Hydrochloric Acid (HCl) OR Sodium Hydroxide (NaOH) pellets
Procedure (Acidic Hydrolysis): [2][13]
-
Place the acetylated compound into a round-bottom flask.
-
Add a solvent mixture, typically ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.
-
The deprotected amine product may precipitate. If not, extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.
-
Purify as necessary.
Visualizations
Caption: A typical workflow for using a protecting group strategy.
Caption: A decision tree for troubleshooting unwanted oxidation.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Protective Groups [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Page loading... [guidechem.com]
- 11. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Hydrolysis of Methyl 4-(3-aminophenyl)benzoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of the ester group in Methyl 4-(3-aminophenyl)benzoate to yield 4-(3-aminophenyl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrolysis reaction is not going to completion. How can I improve the conversion rate?
A1: Incomplete hydrolysis is a common issue. Here are several factors to consider and steps to take:
-
Reaction Time and Temperature: Ester hydrolysis, especially with substituted benzoates, can be slow.
-
Alkaline Hydrolysis: Ensure the reaction is refluxed for an adequate amount of time, typically 1-4 hours. You can monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction. To drive the equilibrium towards the product, you can either use a large excess of water or remove the methanol byproduct by distillation if the reaction setup allows. Increasing the reflux time (several hours to overnight) is also beneficial.[1]
-
-
Reagent Stoichiometry:
-
Alkaline Hydrolysis: Use a sufficient excess of the base (e.g., 1.5-2.0 equivalents of NaOH or KOH) to ensure complete saponification.[1]
-
Acid-Catalyzed Hydrolysis: A catalytic amount of a strong acid is sufficient, but the concentration of water is crucial for driving the equilibrium.
-
-
Solubility: this compound may have limited solubility in a purely aqueous medium. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and facilitate the reaction.
Q2: I am observing the formation of byproducts. What are they and how can I avoid them?
A2: The presence of the amino group can lead to side reactions under certain conditions.
-
Oxidation: The aminophenyl moiety can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Side Reactions under Strongly Acidic Conditions: While the amino group is generally stable, harsh acidic conditions and high temperatures could potentially lead to decomposition or sulfonation if sulfuric acid is used as the catalyst. Using hydrochloric acid is a common alternative.
-
Incomplete Work-up: If the pH is not carefully adjusted during the work-up, you may isolate a mixture of the desired product and its salt form.
Q3: The product does not precipitate during the work-up. What should I do?
A3: The product, 4-(3-aminophenyl)benzoic acid, is an amino acid and its solubility is highly dependent on the pH of the solution.
-
Isoelectric Point: The product will be least soluble at its isoelectric point. You need to carefully adjust the pH of the reaction mixture. After alkaline hydrolysis, the product exists as a carboxylate salt. You must acidify the solution to protonate the carboxylate group. However, if the solution becomes too acidic, the amino group will be protonated, forming a more soluble salt.
-
pH Adjustment: After alkaline hydrolysis, cool the reaction mixture in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with vigorous stirring. Monitor the pH with pH paper or a pH meter. The isoelectric point for aminobenzoic acids is typically in the range of pH 3-5. Adjust the pH to this range to induce precipitation.
-
Solvent Removal: If a co-solvent like methanol was used, it's advisable to remove it under reduced pressure before acidification, as this will decrease the solubility of the product.[1]
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1]
Q4: The isolated product is an oil instead of a solid. How can I solidify it?
A4: The product oiling out can be due to the presence of impurities or residual solvent.
-
Purification: The oily product may be impure. Attempt to purify it by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
-
Trituration: Try triturating the oil with a non-polar solvent in which the impurities might be soluble but the product is not (e.g., cold diethyl ether or hexane). This can sometimes induce crystallization.
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent which might be causing it to remain as an oil.
Experimental Protocols
Below are detailed methodologies for the alkaline and acid-catalyzed hydrolysis of this compound.
Method 1: Alkaline Hydrolysis (Saponification)
This method is generally preferred as it is an irreversible reaction that tends to go to completion.
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a mixture of methanol and water (e.g., a 2:1 ratio).
-
Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents).
-
Heat the reaction mixture to reflux and maintain for 1-4 hours.
Monitoring the Reaction:
-
The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material spot.
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath.
-
With vigorous stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 4-5.
-
The product, 4-(3-aminophenyl)benzoic acid, should precipitate as a solid.
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum.
Method 2: Acid-Catalyzed Hydrolysis
This is a reversible reaction and requires specific conditions to achieve a good yield.
Reaction Setup:
-
In a round-bottom flask with a reflux condenser, suspend this compound in an excess of dilute aqueous acid (e.g., 10% HCl or H₂SO₄).
Heating:
-
Heat the mixture to reflux for an extended period (several hours to overnight).
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is around 4-5. Be cautious as CO₂ will be evolved.
-
If the product precipitates, it can be collected by filtration.
Isolation:
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization.
Quantitative Data Summary
| Parameter | Alkaline Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Base/Acid | 1.5 - 2.0 eq. NaOH or KOH | Catalytic H₂SO₄ or HCl |
| Solvent | Methanol/Water, Ethanol/Water | Excess Water |
| Temperature | Reflux (65-100 °C) | Reflux (100 °C) |
| Reaction Time | 1 - 4 hours | Several hours to overnight |
| Typical Yield | Generally high (>90%) for similar esters | Variable, depends on equilibrium |
Visualizations
Troubleshooting Workflow for Hydrolysis
Caption: Troubleshooting workflow for the hydrolysis of this compound.
Reaction Pathway: Alkaline Hydrolysis (Saponification)
References
Technical Support Center: Scaling Up the Synthesis of Methyl 4-(3-aminophenyl)benzoate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling up the synthesis of Methyl 4-(3-aminophenyl)benzoate. This biphenyl compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] Scaling its synthesis from the lab bench to pilot or manufacturing scale requires careful consideration of reaction conditions, safety, and purification. This document provides in-depth troubleshooting advice and validated protocols to ensure a robust and efficient process.
Section 1: Strategic Approaches to Synthesis
Two primary synthetic routes are commonly employed for the preparation of this compound. The choice between them often depends on the cost and availability of starting materials, functional group compatibility, and scale-up safety considerations.
Route A: Direct Suzuki-Miyaura Coupling
This approach involves the direct palladium-catalyzed cross-coupling of a boronic acid derivative with an aryl halide. This is often the most direct route, but can be complicated by the reactivity of the free amino group, which can interact with the catalyst.
Caption: Workflow for Direct Suzuki-Miyaura Coupling.
Route B: Suzuki-Miyaura Coupling followed by Nitro Group Reduction
This two-step approach first synthesizes the nitro-analogue of the target molecule, followed by a reduction of the nitro group. This is often a more robust and higher-yielding method at scale, as the nitro group is generally more stable under Suzuki coupling conditions than a free amine.[4]
Caption: Workflow for Nitro-Intermediate Reduction Strategy.
Route Comparison
| Feature | Route A: Direct Coupling | Route B: Nitro-Intermediate |
| Number of Steps | 1 | 2 |
| Typical Yield | Moderate to Good | Good to Excellent |
| Pros | More atom-economical, shorter route. | More robust coupling, avoids amine-catalyst interactions, easier purification of intermediate. |
| Cons | Potential for lower yields due to catalyst inhibition by the amine. Starting materials can be less stable. | Longer process, requires handling of potentially hazardous reducing agents (e.g., H₂ gas).[4] |
| Scale-Up Notes | Requires rigorous inert atmosphere to protect both catalyst and amine. | Exothermic nitro reduction requires careful temperature control. |
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
FAQs for Suzuki-Miyaura Coupling (Routes A & B)
Q1: My Suzuki coupling reaction has stalled or is giving a very low yield. What are the first things I should check?
A1: Low yield in Suzuki couplings is a common issue. Systematically check the following:
-
Inert Atmosphere: The exclusion of oxygen is critical.[5] The active Pd(0) catalyst and phosphine ligands are highly susceptible to oxidation, which deactivates them.[5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.
-
Catalyst and Ligand Quality: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored correctly under an inert atmosphere.[5] Using fresh, high-purity catalyst and ligand is recommended for scaling up.
-
Base Purity and Strength: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] Ensure your base is anhydrous and of high purity. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective than strong bases like Na₂CO₃, as they can minimize side reactions.[5]
-
Solvent Quality: Use anhydrous, degassed solvents. Water can participate in a key side reaction called protodeboronation.[5]
Q2: I'm observing a significant amount of homocoupling byproducts from my boronic acid. How can I prevent this?
A2: Homocoupling is a side reaction where two molecules of the boronic acid couple together.
-
Cause: The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[5]
-
Prevention:
-
Rigorous Degassing: This is the most critical factor. Degas your solvent by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Controlled Reagent Addition: Sometimes, adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
Q3: I suspect protodeboronation is consuming my boronic acid. What are the signs and how can I mitigate it?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is particularly problematic with electron-deficient boronic acids.[5]
-
Signs: You will observe the formation of the arene corresponding to your boronic acid (e.g., aniline from 3-aminophenylboronic acid) and recovery of your unreacted aryl halide.
-
Mitigation Strategies:
-
Choice of Base: Use milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] Strong bases in the presence of water can accelerate protodeboronation.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is the proton source for this side reaction. Using anhydrous conditions can be beneficial.[5]
-
Use Boronate Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin), can protect it from premature decomposition.[5] These esters often release the active boronic acid species more slowly into the reaction.
-
FAQs for Nitro Group Reduction (Route B)
Q1: My catalytic hydrogenation of the nitro group is slow or incomplete. What could be the problem?
A1: Catalytic hydrogenation can be sensitive to several factors.
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst can be poisoned by impurities, particularly sulfur or halide compounds. Ensure your intermediate, Methyl 4-(3-nitrophenyl)benzoate, is sufficiently pure before this step.
-
Hydrogen Pressure & Agitation: On a larger scale, ensuring efficient mixing and mass transfer of hydrogen gas to the catalyst surface is critical. Increase agitation speed and ensure your reactor is maintaining the target hydrogen pressure.
-
Solvent: Ensure the solvent (e.g., Ethanol, Ethyl Acetate) is appropriate and does not contain impurities that could inhibit the catalyst.
Q2: I am using a metal/acid reduction (like SnCl₂/HCl) and my work-up is problematic. How can I improve it?
A2: Reductions with metals like tin (SnCl₂) are effective but can lead to challenging work-ups.
-
Issue: After the reaction, the product amine often forms a complex with the tin salts.
-
Solution: The standard procedure is to basify the reaction mixture with a strong base (e.g., concentrated NaOH solution) to a high pH (>12). This precipitates the tin as tin hydroxides, which can be filtered off. The product can then be extracted from the aqueous filtrate with an organic solvent. This process can be highly exothermic and must be done with cooling.
FAQs for Purification & Scale-Up
Q1: How can I efficiently remove residual palladium from my final product?
A1: Residual palladium is a major concern, especially for pharmaceutical applications.
-
Methods for Removal:
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal can adsorb palladium residues.
-
Silica Gel Chromatography: While not ideal for very large scales, it is effective. The basicity of the amine product can cause tailing on standard silica.[7] Adding a small amount of triethylamine (0.5-1%) to the eluent can neutralize acidic sites on the silica and improve separation.[7]
-
Palladium Scavengers: Commercially available scavenger resins or silicas with functional groups that chelate palladium can be very effective. These are stirred with the product solution and then filtered off.
-
Q2: My final product is discolored (often yellow or brown). What is the cause and how can I fix it?
A2: Discoloration is usually due to trace impurities or oxidation of the aromatic amine.
-
Cause: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.
-
Solution:
-
Recrystallization: This is one of the most effective methods for purification and color removal.[7] A common solvent system is ethanol or an ethyl acetate/hexanes mixture.
-
Activated Charcoal: Before crystallization, dissolving the crude product in a suitable solvent and briefly heating with a small amount of activated charcoal can remove colored impurities.[7] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]
-
Inert Atmosphere: Handle and store the final product under an inert atmosphere (e.g., nitrogen) to prevent long-term oxidation.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(3-nitrophenyl)benzoate (Route B - Step 1)
This protocol describes a robust Suzuki-Miyaura coupling suitable for producing the key intermediate.
-
Reaction Setup: To a reactor purged with nitrogen, add Methyl 4-bromobenzoate (1.0 eq), 3-Nitrophenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to a slurry.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-3 mol%).
-
Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere and monitor by TLC or HPLC until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. The crude solid can often be purified by recrystallization from ethanol or isopropanol to yield Methyl 4-(3-nitrophenyl)benzoate as a solid.[8]
Protocol 2: Synthesis of this compound (Route B - Step 2)
This protocol details the reduction of the nitro intermediate via catalytic hydrogenation.
-
Reaction Setup: In a hydrogenation reactor (e.g., a Parr shaker), charge a solution of Methyl 4-(3-nitrophenyl)benzoate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on Carbon (5% or 10% Pd/C, typically 1-5% w/w) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Agitate the mixture at room temperature. The reaction is often exothermic and may require initial cooling to maintain the temperature. Monitor the reaction by hydrogen uptake and/or TLC/HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.
References
- 1. [PDF] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects | Semantic Scholar [semanticscholar.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 4-(3-nitrophenyl)benzoate | C14H11NO4 | CID 2753361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Methyl 4-(3-aminophenyl)benzoate Reactions
As a Senior Application Scientist, I've frequently guided researchers through the complexities of multi-step organic synthesis. The preparation of Methyl 4-(3-aminophenyl)benzoate, a key biphenyl intermediate, is a classic case where seemingly straightforward reactions can lead to frustratingly low yields. This guide is structured to address the most common failure points encountered in the two primary synthetic routes, providing not just solutions, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound is typically approached via two distinct strategies:
-
Route A: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
-
Route B: Reduction of a Nitro-Aromatic Precursor
We will address the unique challenges of each pathway in a targeted question-and-answer format.
Section 1: Issues in the Suzuki-Miyaura Coupling Pathway
This route involves the coupling of an aryl halide with an arylboronic acid or ester. A common variant is the reaction between methyl 4-bromobenzoate and 3-aminophenylboronic acid .
Q1: My Suzuki coupling reaction shows little to no conversion. What are the primary culprits?
A1: Complete reaction failure in a Suzuki coupling is often traced back to catalyst deactivation or suboptimal reaction conditions. Here’s a systematic checklist:
-
Oxygen Sensitivity: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[1][2] It is imperative to thoroughly degas all solvents (e.g., via sparging with argon/nitrogen or freeze-pump-thaw cycles) and run the reaction under a strict inert atmosphere.[1][2]
-
Catalyst/Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time if not stored properly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[1] Attempt the reaction with fresh catalyst and ligand.
-
Ineffective Base: The base is not merely a proton scavenger; it is critical for the transmetalation step. Poorly soluble inorganic bases like K₃PO₄ or K₂CO₃ can be ineffective if not finely powdered or if agitation is insufficient.[3] Sometimes, switching to a soluble organic base or a different inorganic base like Cs₂CO₃ can dramatically improve results.[4]
-
Poor Substrate Solubility: If your starting materials are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete. Consider a different solvent system. Toluene, 1,4-dioxane, and DMF are common choices, often with a small amount of water to aid in dissolving the base.[4][5]
Q2: I'm observing a significant amount of a side product that appears to be benzene or aniline, and my starting boronic acid is gone. What is happening?
A2: This is a classic symptom of protodeboronation , a major side reaction where the boronic acid's C-B bond is cleaved by a proton source, replacing it with a C-H bond.[1] This is especially problematic with electron-rich or sterically hindered boronic acids.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: Strong aqueous bases can accelerate protodeboronation. Using a milder, non-aqueous base like KF or finely ground K₃PO₄ in an anhydrous solvent can be effective.[1]
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or MIDA boronate. These reagents release the boronic acid slowly in situ, keeping its concentration low and minimizing the side reaction.[1]
-
Minimize Water: While many protocols use aqueous bases, excess water can be the proton source. Try minimizing the amount of water or switching to anhydrous conditions if possible.[1]
Q3: My main byproduct is biphenyl-4-carboxylic acid methyl ester (homocoupling). How can I prevent this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which, as mentioned, oxidizes Pd(0) to Pd(II).[2] A Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the undesired dimer.[2]
-
Strict Oxygen Exclusion: This is the most critical factor. Re-evaluate your inert atmosphere technique. Ensure all reagents and solvents are rigorously deoxygenated.[2]
-
Stoichiometry Control: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling.[2]
-
Catalyst Choice: Some catalyst systems are more prone to homocoupling than others. Screening different ligands may be necessary.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Section 2: Issues in the Nitro Group Reduction Pathway
This route typically starts with the synthesis of methyl 4-(3-nitrophenyl)benzoate , followed by the chemical reduction of the nitro group to the target amine.
Q1: My reduction is incomplete or stalls, leaving significant amounts of starting material.
A1: Incomplete nitro group reductions are very common. The cause often lies with reagent activity, substrate solubility, or reaction conditions.[6]
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Pd/C, Pt/C, Raney Nickel: These catalysts can be "poisoned" by impurities (sulfur, halides) or lose activity from improper storage. Always use a fresh, high-quality catalyst.[6] If the reaction is sluggish, increasing catalyst loading (e.g., from 5 mol% to 10 mol%) or hydrogen pressure can be effective.[6][7]
-
-
Reagent Activity (for Metal/Acid Reductions):
-
Fe/HCl, SnCl₂/HCl, Zn/AcOH: The surface area and purity of the metal are crucial.[6] Ensure the metal is a fine powder. For SnCl₂, ensure it is the dihydrate and has been stored correctly to prevent oxidation.
-
-
Substrate Solubility: Poor solubility of the nitro compound is a major barrier to a fast reaction.[6][7] The starting material must be soluble in the chosen solvent. For catalytic hydrogenations, THF, ethanol, or ethyl acetate are common. Protic co-solvents like ethanol or acetic acid can often improve reaction rates.[6][7]
-
Temperature: While many reductions work at room temperature, some stubborn substrates require gentle heating (e.g., 40-50 °C) to proceed efficiently.[6]
Q2: I'm getting a mixture of products, including colored impurities. What are these and how do I avoid them?
A2: The reduction of a nitro group is a multi-step process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[6][8] If the reaction conditions are not sufficiently reducing, these intermediates can accumulate or react with each other to form dimeric impurities like azoxy or azo compounds, which are often highly colored.[6]
Strategies to Improve Selectivity:
-
Sufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent (for metal/acid systems) to drive the reaction to completion and reduce any partially-reduced intermediates.[6]
-
Temperature Control: Some reduction reactions are exothermic. Localized overheating can promote the formation of azo/azoxy side products.[6] Ensure adequate cooling or controlled heating.
-
Choice of Reductant: Catalytic hydrogenation (H₂/Pd/C) is often the cleanest method and is highly effective for reducing both aromatic and aliphatic nitro groups.[9] Metal/acid systems can sometimes be less selective.
Caption: The stepwise reduction of a nitro group and common dimeric side products.
Section 3: General Troubleshooting (Work-up & Purification)
Q1: I'm losing a lot of product during the aqueous work-up and extraction. Why?
A1: This is a common issue when working with amino-esters.
-
Emulsion Formation: The amine group can act as a surfactant, leading to persistent emulsions during extraction. Use brine (saturated NaCl solution) to break up emulsions.
-
Incomplete Extraction: this compound has both polar (amine) and non-polar (biphenyl) character. Ensure you are using an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane) and performing multiple extractions (e.g., 3x) to recover all the product from the aqueous layer.
-
Ester Hydrolysis: During work-up, avoid extreme pH conditions, especially strong bases, for prolonged periods, as this can hydrolyze the methyl ester to the corresponding carboxylic acid.[10] If you used an acidic reduction method (e.g., Fe/HCl), you must neutralize with a base (e.g., NaHCO₃ or Na₂CO₃) to extract the free amine. Perform this step efficiently and at a low temperature to minimize hydrolysis.[10]
Q2: My product shows significant tailing during silica gel column chromatography, leading to poor separation and low recovery.
A2: The basic amine group in your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes the characteristic "tailing" or "streaking" on the column.
-
Solution: Neutralize the acidic sites on the silica. Add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) , to your eluent system (e.g., Hexanes/Ethyl Acetate).[11] The TEA will compete for the acidic sites, allowing your product to elute as a much sharper band.[11]
Key Experimental Protocols
Note: These are generalized, non-optimized protocols. They should be adapted and optimized for your specific scale and substrate.
Protocol 1: Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add methyl 4-bromobenzoate (1.0 equiv.), 3-aminophenylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, to achieve ~0.1 M concentration).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent system such as Hexanes/Ethyl Acetate containing 1% triethylamine.[11]
Protocol 2: Catalytic Hydrogenation for Nitro Reduction
-
Preparation: To a hydrogenation flask or a thick-walled round-bottom flask, add methyl 4-(3-nitrophenyl)benzoate (1.0 equiv.) and a suitable solvent (e.g., Ethanol, THF, or Ethyl Acetate).[6][7]
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 5-10 wt% of the starting material) under a stream of nitrogen.
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, lower Rf spot (the amine is more polar) indicates progress.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and remove the solvent in vacuo. The resulting crude product can often be of high purity, but if necessary, it can be purified by recrystallization or column chromatography as described in the Suzuki protocol.
Summary of Reaction Parameters
| Parameter | Suzuki Coupling | Nitro Group Reduction |
| Catalyst/Reagent | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts | H₂ with Pd/C, Pt/C, or Raney Ni; Fe/HCl; SnCl₂·2H₂O |
| Base/Additive | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | For metal/acid: HCl, Acetic Acid. For H₂: often none. |
| Common Solvents | Toluene, 1,4-Dioxane, THF, DMF (often with H₂O) | Ethanol, Methanol, THF, Ethyl Acetate |
| Typical Temp. | 80 - 110 °C | Room Temperature to 60 °C |
| Key Side Reaction | Protodeboronation, Homocoupling | Formation of Azoxy/Azo compounds |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Purity of Methyl 4-(3-aminophenyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Methyl 4-(3-aminophenyl)benzoate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its purification.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield After Purification | - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Suboptimal conditions for recrystallization or column chromatography. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Minimize the number of transfer steps and ensure efficient phase separation during extractions.- Optimize recrystallization solvent and volume.- For chromatography, ensure proper column packing and eluent selection. |
| Product is Colored (Yellow or Brown) | - Presence of oxidized impurities of the aminophenyl group.- Residual colored byproducts from the synthesis (e.g., from a Suzuki coupling reaction). | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[1]- Perform column chromatography, which is highly effective at separating colored impurities.[1] |
| Oily Product Instead of Crystals | - Presence of impurities depressing the melting point.- Use of an inappropriate recrystallization solvent. | - Attempt to purify a small sample by column chromatography first to remove significant impurities, then recrystallize the partially purified product.- Screen a variety of recrystallization solvents or solvent mixtures. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent used).- The compound has high solubility in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the product.- Try adding a seed crystal of pure this compound to induce crystallization.- Scratch the inside of the flask at the surface of the solution with a glass rod.- Cool the solution in an ice bath or even a colder bath (ice/salt or dry ice/acetone). |
| Poor Separation in Column Chromatography | - Inappropriate mobile phase polarity.- Column overloading.- The compound is streaking on the column. | - Optimize the mobile phase using TLC. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]- Ensure the amount of crude product loaded is appropriate for the column size.- For basic compounds like this amine, streaking can occur on silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can originate from the starting materials or side reactions. If synthesized via a Suzuki-Miyaura coupling, potential impurities include:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material.[3][4]
-
Dehalogenation products: Where the halide on one of the starting materials is replaced by a hydrogen atom.[3]
-
Protodeboronation products: Where the boronic acid or ester group is replaced by a hydrogen atom.[3]
-
Starting materials: Unreacted 3-aminophenylboronic acid (or its ester) and methyl 4-halobenzoate.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For aromatic compounds with both amino and ester functionalities, polar protic solvents are often a good choice. Ethanol or isopropanol are excellent starting points for recrystallization.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[2] By spotting the crude mixture and the collected fractions on a TLC plate, you can identify which fractions contain the pure product. For a more quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6]
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: The amino group in this compound can sometimes interact strongly with the acidic silica gel, leading to degradation or poor recovery.[7] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a dilute solution of a non-volatile base like triethylamine in the mobile phase.[8]
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying amines.
Q5: Can the ester group hydrolyze during purification?
A5: Yes, the methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, which would form 4-(3-aminophenyl)benzoic acid.[9] It is important to avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures. During workup, use mild bases like sodium bicarbonate for neutralization.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a standard method for purifying this compound, assuming it is a solid at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any soluble impurities.[1]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating the product from impurities with different polarities.
-
TLC Analysis: First, determine an optimal mobile phase (eluent) using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). To this solution, add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This dry-loading technique often leads to better separation.[10]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% ethyl acetate in hexanes) to elute the compounds from the column.[1]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables provide representative data for the purification of a similar compound, Methyl 3-amino-4-methylbenzoate, which can serve as a reference.[11]
Table 1: Representative Yield and Purity Data for Esterification
| Method | Reagents | Reported Yield | Purity (Typical) |
| Thionyl Chloride in Methanol | 3-amino-4-methylbenzoic acid, SOCl₂, MeOH | ~97% | >95% after workup |
| Fischer Esterification | 3-amino-4-methylbenzoic acid, H₂SO₄, MeOH | Typically high | >90% after workup |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
Stability issues of Methyl 4-(3-aminophenyl)benzoate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-(3-aminophenyl)benzoate in solution. This resource is intended for researchers, scientists, and drug development professionals. Please note that detailed, peer-reviewed stability studies specifically for this compound in various solutions are not extensively available in the public domain. The information provided here is based on the chemical properties of its functional groups (aromatic amine, methyl ester) and general principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Due to its chemical structure, which includes an aromatic amine and a methyl ester functional group, the primary stability concerns for this compound in solution are susceptibility to oxidative degradation and hydrolysis. Aromatic amines are known to be sensitive to oxidation, which can be initiated by exposure to air, light, or trace metal ions. The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions.
Q2: What are the likely degradation products of this compound?
A2: The potential degradation products would likely result from the oxidation of the aminophenyl group and hydrolysis of the methyl ester. Oxidation can lead to the formation of colored impurities, while hydrolysis would yield 4-(3-aminophenyl)benzoic acid and methanol.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored protected from light and air.[1] It is advisable to use amber vials and to purge the headspace with an inert gas like nitrogen or argon. For short-term storage (1-2 weeks), refrigeration at -4°C is recommended, while for longer periods, storage at -20°C is preferable.[1]
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of this compound in solution is expected to be pH-dependent. The ester linkage is susceptible to hydrolysis, which is catalyzed by both acid and base. Therefore, solutions at neutral pH (around 7) are expected to be the most stable. Extreme pH conditions (highly acidic or alkaline) will likely accelerate the degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation of the aminophenyl group. | Prepare fresh solutions daily. Store stock solutions under an inert atmosphere (nitrogen or argon) and protect from light. Consider adding an antioxidant, if compatible with your experimental system. |
| Loss of potency/concentration over time | Hydrolysis of the methyl ester. | Buffer the solution to a neutral pH if your experiment allows. Avoid prolonged storage in acidic or basic media. Store solutions at low temperatures (-20°C or -80°C). |
| Precipitation from solution | Poor solubility or degradation to a less soluble product. | Verify the solubility of the compound in your chosen solvent.[2] Consider using a co-solvent or a different solvent system. If degradation is suspected, analyze the precipitate to identify it. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | Perform a forced degradation study to understand the stability profile of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). |
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Time (hours) | % Assay of this compound | Major Degradation Product(s) Detected |
| 0.1 N HCl (60°C) | 24 | 85.2 | 4-(3-aminophenyl)benzoic acid |
| 0.1 N NaOH (60°C) | 24 | 78.5 | 4-(3-aminophenyl)benzoic acid |
| 3% H₂O₂ (Room Temp) | 24 | 92.1 | Oxidative degradants |
| Photostability (UV light) | 24 | 95.8 | Minor oxidative degradants |
| Thermal (80°C) | 24 | 98.1 | None detected |
Table 2: pH-Rate Profile for the Hydrolysis of this compound at 25°C (Hypothetical Data)
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) |
| 2.0 | 1.5 x 10⁻⁶ | ~5.4 days |
| 5.0 | 2.1 x 10⁻⁷ | ~38.2 days |
| 7.0 | 8.9 x 10⁻⁸ | ~90.1 days |
| 9.0 | 3.4 x 10⁻⁷ | ~23.6 days |
| 12.0 | 2.8 x 10⁻⁶ | ~2.8 days |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photostability: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Stress: Keep 1 mL of the stock solution in a sealed vial at 80°C for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Protocol 2: HPLC Method for Stability Testing
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential Degradation Pathways for this compound.
Caption: Experimental Workflow for a Forced Degradation Study.
Caption: Troubleshooting Decision Tree for Stability Issues.
References
Technical Support Center: Catalyst Removal in Methyl 4-(3-aminophenyl)benzoate Synthesis
A comprehensive technical support guide for researchers, scientists, and drug development professionals focused on the effective removal of catalysts from the reaction mixture of Methyl 4-(3-aminophenyl)benzoate.
The synthesis of this compound, commonly achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, requires robust purification strategies to remove residual metal catalysts. This is critical as trace metal impurities can compromise the efficacy, safety, and stability of pharmaceutical intermediates. This guide provides detailed troubleshooting, FAQs, and protocols to address common challenges in catalyst removal.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
| Problem / Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Removal of Heterogeneous Catalyst (e.g., filtrate is black/grey after filtering Pd/C) | 1. Filter medium is too coarse: The filter paper or funnel has pores large enough for fine catalyst particles to pass through. 2. Soluble Palladium Leaching: Some palladium may have leached from the solid support into the solution. | 1. Use a filter aid: Filter the reaction mixture through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[1] This traps fine inorganic particles. 2. Switch to a different removal method: If soluble palladium is present, treat the filtrate with a scavenger resin or perform column chromatography.[2] |
| High Residual Palladium after Homogeneous Catalyst Removal | 1. Inefficient Extraction: The palladium complex may have significant solubility in the organic phase. 2. Scavenger Inefficiency: The chosen scavenger may not be suitable for the specific palladium species, or the treatment time/temperature may be insufficient. | 1. Use Scavenger Resins: Treat the organic solution with a solid-supported scavenger (e.g., thiol-based) to selectively bind the palladium, which can then be filtered off.[3][4] 2. Optimize Scavenging Conditions: Increase the treatment time or temperature as recommended by the scavenger manufacturer.[5] 3. Column Chromatography: Purify the crude product using silica gel column chromatography.[1][6] |
| Significant Product Loss During Purification | 1. Adsorption onto Filter Aid/Scavenger: The product may non-specifically bind to Celite, silica gel, or scavenger resins. 2. Premature Crystallization: The product may crystallize out during filtration, especially if the solution is close to saturation. | 1. Thorough Washing: Wash the filter cake or scavenger resin with ample fresh solvent to recover any adsorbed product and combine the filtrates.[5] 2. Solvent Selection: Ensure the product is highly soluble in the solvent used for filtration and washing.[6] Dilute the reaction mixture before filtration if necessary.[1][2] |
| Final Product is Discolored (e.g., Yellow, Brown) | 1. Residual Palladium Nanoparticles: Trace amounts of palladium can impart color. 2. Formation of Colored Byproducts: The reaction may have generated colored impurities. | 1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with activated carbon (5-10 wt%) to adsorb colored impurities, then filter.[5][7] 2. Recrystallization: Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure, colorless crystals.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound? A1: The synthesis typically involves a palladium-catalyzed cross-coupling reaction. Common catalysts include homogeneous ones like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and heterogeneous catalysts such as palladium on carbon (Pd/C).
Q2: What is Celite and how does it aid in catalyst removal? A2: Celite is diatomaceous earth, a porous material that forms a fine filter bed. It is used to trap very fine, insoluble particles like heterogeneous palladium catalysts that might otherwise pass through standard filter paper.[2][3]
Q3: What is a scavenger resin and when should I use it? A3: Scavenger resins are solid supports (like silica or polystyrene) functionalized with ligands (e.g., thiols) that have a high affinity for metals.[4][5] They are highly effective for removing soluble homogeneous palladium catalysts from a solution, which are difficult to remove by simple filtration.[4]
Q4: Can I reuse the palladium catalyst after removal? A4: Heterogeneous catalysts like Pd/C can often be recovered by filtration, washed, and reused, although their activity may decrease with each cycle. Recovering homogeneous catalysts is more complex and often requires specialized techniques like using scavenger resins for recapture.[4]
Q5: Why is it important to remove trace amounts of palladium? A5: For drug development professionals, removing metal impurities is critical. Residual palladium can be toxic and may also catalyze degradation of the final active pharmaceutical ingredient (API), affecting its stability and shelf-life.
Comparison of Palladium Removal Methods
| Method | Catalyst Type | Typical Residual Pd | Advantages | Disadvantages |
| Filtration through Celite® | Heterogeneous (e.g., Pd/C) | < 100 ppm | Simple, fast, and cost-effective.[1][3] | Ineffective for soluble palladium species.[2] |
| Scavenger Resins | Homogeneous | < 10 ppm | High efficiency and selectivity.[4] | Higher cost, may require optimization (time, temp).[5] |
| Column Chromatography | Homogeneous | < 50 ppm | Effective for separating multiple components.[1] | Can be time-consuming and requires large solvent volumes. |
| Activated Carbon | Both | Variable | Good for removing color and some metal.[7] | Can lead to product loss due to non-specific adsorption.[5] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Pd/C using Celite® Filtration
-
Prepare Slurry: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable solvent (e.g., Ethyl Acetate, Dichloromethane) to reduce viscosity.[1]
-
Set up Filtration: Place a filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®. Gently compact the Celite® to create a flat pad.[2]
-
Wet the Pad: Wet the Celite® pad with the clean solvent to be used for filtration.
-
Filter Mixture: Carefully pour the reaction slurry onto the Celite® pad and apply a vacuum.
-
Wash: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[2]
-
Collect Filtrate: The combined filtrate contains the product, now free from the heterogeneous catalyst.[2] Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Homogeneous Palladium Catalyst with a Scavenger Resin
-
Select Scavenger: Choose a scavenger resin with high affinity for palladium (e.g., a thiol-functionalized silica support).
-
Add Scavenger: After the reaction is complete, add the scavenger resin (typically 5-10 wt% equivalents relative to the crude product) to the reaction mixture.
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature depend on the specific scavenger and catalyst.[5]
-
Filter: Remove the solid-supported scavenger by filtration, washing the resin with fresh solvent to recover the product.[2][5]
-
Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
Catalyst Removal Workflow
Caption: Decision workflow for selecting a catalyst removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spinchem.com [spinchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Methyl 4-(3-aminophenyl)benzoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 4-(3-aminophenyl)benzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as any impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity of such intermediates due to its reliability, reproducibility, and ability to separate and quantify structurally similar compounds.[1][3]
This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity analysis of this compound. We will delve into the rationale behind method development choices, present a robust, validated protocol, and discuss the importance of forced degradation studies in ensuring method specificity.
Method Development Strategy: A Tale of Two Moieties
The structure of this compound presents a unique challenge for HPLC method development. It possesses both a polar aromatic amine group and a less polar methyl ester group. This dual nature necessitates a careful selection of stationary and mobile phases to achieve optimal separation from potential process-related impurities and degradation products.
Column Selection: Beyond the Workhorse C18
While a standard C18 column is often the starting point for reversed-phase HPLC, the polar nature of the aminophenyl group can lead to poor retention and peak shape on traditional C18 phases, especially under highly aqueous mobile phase conditions.[4][5] To address this, we compare the performance of a standard C18 with a polar-modified C18 column.
| Column Type | Advantages for this compound Analysis | Disadvantages |
| Standard C18 | Good retention for non-polar to moderately polar compounds; widely available.[6] | Potential for poor peak shape and retention for the polar amine; susceptible to "phase collapse" in highly aqueous mobile phases.[7] |
| Polar-Modified C18 | Enhanced retention and improved peak shape for polar compounds due to embedded polar groups or surface modifications.[7] Stable in 100% aqueous mobile phases.[7] | May exhibit different selectivity compared to traditional C18 phases, requiring re-optimization of the mobile phase. |
For robust analysis of this compound and its potential polar impurities, a polar-modified C18 column is the recommended choice . This ensures better retention and peak symmetry for the main component and any early-eluting, more polar impurities.
Mobile Phase Optimization: The Power of pH and Organic Modifier
The selection of the mobile phase, particularly its pH and organic modifier, is critical for achieving the desired selectivity.[3]
-
pH: The aminophenyl group has a pKa in the acidic range. Adjusting the mobile phase pH to be at least one unit away from the pKa of the analyte ensures consistent ionization and, therefore, reproducible retention times.[4] For this analysis, a slightly acidic mobile phase (pH 3-4) is optimal.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[8] Acetonitrile generally provides lower viscosity and better peak shapes for many compounds. A gradient elution, starting with a higher aqueous content and gradually increasing the organic modifier concentration, is essential for eluting both polar and non-polar impurities within a reasonable timeframe.
Recommended HPLC Method for Purity Analysis
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.
Instrumentation and Reagents
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Polar-modified C18 column (e.g., Luna Omega Polar C18, 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS applications)
-
This compound reference standard
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-modified C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of the peak area: ≤ 2.0%
Analysis and Calculation
Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard. Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Method Validation: Ensuring Trustworthiness through ICH Guidelines
A comprehensive method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10][11]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11] This is critically evaluated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Studies: Proving Stability-Indicating Power
Forced degradation, or stress testing, is a crucial component of method validation that demonstrates the stability-indicating nature of the HPLC method.[12][13][14][15] By subjecting the drug substance to harsh conditions, we can generate potential degradation products and ensure they are separated from the main peak.
Caption: Forced degradation workflow.
Experimental Protocol for Forced Degradation
-
Acid/Base Hydrolysis: Reflux the sample solution in 0.1N HCl and 0.1N NaOH, respectively, at 60°C for a specified period. Neutralize the solutions before injection.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to light according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active substance. The chromatograms from these stressed samples should demonstrate that all degradation product peaks are well-resolved from the this compound peak, confirming the method's specificity.
Conclusion: A Robust Framework for Purity Assurance
This guide has outlined a comprehensive and scientifically sound approach to the HPLC purity analysis of this compound. By selecting a polar-modified C18 column, optimizing the mobile phase, and rigorously validating the method according to ICH guidelines, including comprehensive forced degradation studies, researchers and drug development professionals can be confident in the quality and consistency of this critical pharmaceutical intermediate. The presented method provides a robust framework for ensuring the purity of this compound, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. veeprho.com [veeprho.com]
- 2. rroij.com [rroij.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Developing HPLC Methods [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. uhplcs.com [uhplcs.com]
- 7. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. pharmtech.com [pharmtech.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Comparative Guide to Analytical Methods for the Identification of Methyl 4-(3-aminophenyl)benzoate
For researchers, scientists, and professionals in drug development, the precise and reliable identification of chemical compounds is paramount. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical techniques for the identification of Methyl 4-(3-aminophenyl)benzoate. While GC-MS is a robust method for volatile and semi-volatile compounds, alternative methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer distinct advantages for different analytical challenges. This document outlines detailed experimental protocols and presents supporting data from analogous aromatic amines to facilitate informed method selection.
Comparative Analysis of Analytical Methods
The choice of an analytical technique is critical and depends on factors such as the analyte's properties, the complexity of the sample matrix, and the required sensitivity and selectivity.[1] GC-MS is highly effective for volatile compounds, offering excellent separation and structural identification.[2] However, for less volatile or thermally unstable compounds like many aromatic amines, HPLC and LC-MS/MS are often preferred.[1][3]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of aromatic amines. The data is compiled from studies on compounds structurally similar to this compound.
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99[4] | > 0.999 | > 0.999[5] |
| Limit of Detection (LOD) | 0.12–0.48 µg/L[4] | ~0.02% (for impurities)[5] | 0.025–0.20 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.40–1.60 µg/L[4] | Analyte dependent | 0.1–1.0 ng/mL[5] |
| Precision (%RSD) | < 15% (inter-day)[6] | < 5% | < 15.9% (inter-day)[5] |
| Accuracy / Recovery (%) | 81.1%–120.0%[4] | 89–100%[5] | 75–114%[5] |
Detailed Experimental Protocols
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aromatic amines, derivatization is often employed to increase volatility and reduce peak tailing.[7][8]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the identification of this compound by GC-MS.
Detailed Protocol:
-
Instrumentation: Agilent 7890B Gas Chromatograph coupled with a 5977A Mass Selective Detector.[9]
-
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the sample using a suitable solvent like dichloromethane.
-
Derivatization (Optional but Recommended): To improve chromatographic performance, derivatize the amino group via acylation or silylation.[7] For example, react the extracted sample with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl derivative.
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]
-
Oven Temperature Program: Initial temperature at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[6]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[11]
-
Ion Source Temperature: 230 °C.[6]
-
Transfer Line Temperature: 280 °C.[6]
-
Acquisition Mode: Full scan mode (m/z 50-550) for qualitative identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.[4]
-
Expected Mass Spectrometry Fragmentation:
The molecular ion (M+) of this compound (C₁₄H₁₃NO₂) is expected at m/z = 227. Key fragmentation pathways in EI-MS would likely involve:
-
Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 196 (M - 31).
-
Loss of the carbomethoxy group (-COOCH₃): resulting in a fragment at m/z 168 (M - 59).
-
Cleavage of the ester bond: producing a benzoyl-type cation at m/z 105.[12]
-
Fragments related to the aminophenyl group.
The fragmentation pattern is a unique fingerprint that allows for confident identification through comparison with spectral libraries.
Alternative Analytical Methods
While GC-MS is a powerful tool, other methods may be more suitable depending on the specific application.
Logical Comparison of Analytical Techniques
Caption: Decision guide for selecting an analytical method for aromatic amine analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is particularly useful for polar, non-volatile, and thermally labile compounds, which is often the case for aromatic amines.[3]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength providing a strong signal for the analyte (e.g., 254 nm).
-
Temperature: Ambient or controlled at 30 °C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level analysis in complex matrices.[11][13]
Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Similar conditions to HPLC-UV can be used, often with faster gradients and smaller column particle sizes for UPLC.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for amines.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. This involves selecting a precursor ion (e.g., the protonated molecular ion [M+H]⁺ at m/z 228) and monitoring for specific product ions after collision-induced dissociation.
Conclusion
The identification of this compound can be effectively achieved using several analytical techniques.
-
GC-MS is an excellent choice for definitive identification, especially when dealing with relatively clean samples and when the analyte is sufficiently volatile or can be made so through derivatization. Its strength lies in the detailed structural information provided by the mass spectrum.
-
HPLC-UV offers a simpler, more direct analysis for non-volatile or thermally unstable forms of the analyte, making it a robust method for routine quality control.[3]
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level detection in complex biological or environmental samples.[5][13]
The selection of the most appropriate method should be guided by the specific requirements of the analysis, including sample matrix, required detection limits, and the availability of instrumentation.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. tips.sums.ac.ir [tips.sums.ac.ir]
- 3. agilent.com [agilent.com]
- 4. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 10. rjstonline.com [rjstonline.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of Methyl 4-(3-aminophenyl)benzoate: qNMR vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an objective comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the assay of Methyl 4-(3-aminophenyl)benzoate, a key building block in pharmaceutical synthesis.
This document outlines detailed experimental protocols for both qNMR and HPLC assays and presents a comparative analysis of their performance based on key validation parameters. The information herein is supported by established principles of analytical chemistry and data from the analysis of structurally related compounds.
Principle of a Quantitative Analysis
Quantitative analysis in chemistry is the determination of the absolute or relative concentration of a substance in a sample. In the context of pharmaceutical development, it is crucial for purity assessment, stability testing, and formulation analysis.
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the concentration of an analyte. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific nuclear magnetic resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute amount of the analyte can be determined without the need for a specific reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the quantification of components in a mixture. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For quantitative analysis, the response of a detector (commonly a UV-Vis detector) to the analyte is compared against the response of a reference standard of known concentration. This is a comparative method, and its accuracy is dependent on the purity of the reference standard.
Experimental Methodologies
Detailed protocols for the assay of this compound using both qNMR and HPLC are provided below. These protocols are designed to be robust and reproducible.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
Objective: To determine the purity of this compound using qNMR with an internal standard.
Instrumentation: 400 MHz NMR Spectrometer
Materials:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Analytical balance (readability ± 0.01 mg)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial for 30 seconds to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30 on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons, particularly the aromatic protons).
-
Acquisition Time (AQ): ≥ 3 seconds
-
Spectral Width (SW): 20 ppm
Data Processing and Quantification:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet of the methyl ester protons of this compound (expected around 3.8 ppm) and the singlet of the olefinic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100
Where:
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons for the analyte signal (3 for the methyl ester)
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the internal standard signal (2 for maleic acid)
-
MWanalyte = Molecular weight of this compound (151.16 g/mol )
-
MWIS = Molecular weight of maleic acid (116.07 g/mol )
-
manalyte = Mass of this compound
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by HPLC with external standard calibration.
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound sample and reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (v/v)
-
Gradient:
-
0-10 min: 30% to 70% Acetonitrile
-
10-12 min: 70% to 30% Acetonitrile
-
12-15 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the standard solution multiple times to ensure system suitability (RSD of peak area < 2%).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.
Purity (%) = (Areasample / Areastandard) * (Concentrationstandard / Concentrationsample) * Puritystandard
Performance Comparison
The following tables summarize the expected performance characteristics of the qNMR and HPLC methods for the assay of this compound. The data presented is illustrative and based on typical validation results for similar aromatic compounds.
Table 1: Comparison of Key Analytical Parameters
| Parameter | qNMR | HPLC |
| Principle | Primary, absolute quantification | Comparative, relative quantification |
| Reference Standard | Requires a certified internal standard (structurally unrelated) | Requires a certified reference standard of the analyte |
| Sample Throughput | Lower | Higher |
| Solvent Consumption | Low | High |
| Method Development Time | Short | Moderate to Long |
| Destructive/Non-destructive | Non-destructive | Destructive |
Table 2: Quantitative Performance Comparison (Illustrative Data)
| Parameter | qNMR | HPLC |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.03% |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for both the qNMR and HPLC assays.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the quantitative assay of this compound. The choice between the two methods depends on the specific requirements of the analysis.
qNMR is advantageous when:
-
A primary, absolute quantification method is required.
-
A certified reference standard of the analyte is not available or is expensive.
-
A non-destructive method is preferred.
-
Minimizing solvent consumption is a priority.
HPLC is a suitable choice when:
-
High sample throughput is necessary.
-
High sensitivity for trace impurity detection is the primary goal.
-
A certified reference standard of the analyte is readily available.
For routine quality control in a manufacturing environment, a validated HPLC method often provides the necessary throughput and sensitivity. However, for the certification of reference materials or in research and development where the absolute purity of a novel compound needs to be determined, qNMR is an invaluable tool. Ultimately, the use of both techniques can be complementary, with qNMR being used to certify the purity of the reference standard used for HPLC analysis, thereby ensuring the traceability and accuracy of the results.
A Comparative Analysis of Methyl 4-(3-aminophenyl)benzoate and its Para Isomer, Methyl 4-(4-aminophenyl)benzoate
This guide provides a detailed comparison of the meta and para isomers of Methyl 4-(aminophenyl)benzoate: Methyl 4-(3-aminophenyl)benzoate and Methyl 4-(4-aminophenyl)benzoate. These compounds are valuable intermediates in the synthesis of a wide range of materials and molecules, including pharmaceuticals and high-performance polymers. Understanding the differences in their physicochemical properties, reactivity, and spectroscopic signatures is crucial for their effective application in research and development.
Physicochemical Properties
The position of the amino group on the phenyl ring significantly influences the physical properties of these isomers. The para isomer generally exhibits a higher melting point and greater thermal stability due to its more symmetrical structure, which allows for more efficient crystal packing.
| Property | This compound (meta-isomer) | Methyl 4-(4-aminophenyl)benzoate (para-isomer) |
| CAS Number | 50753-33-8 | 5096-33-3 |
| Molecular Formula | C₁₄H₁₃NO₂ | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol | 227.26 g/mol |
| Melting Point | 83-87 °C | 155-159 °C |
| Boiling Point | Not reported | Not reported |
| Appearance | Light yellow to brown crystalline powder | Off-white to light yellow powder |
| Solubility | Soluble in methanol | Soluble in methanol |
Spectroscopic Analysis
The electronic environment of the aromatic protons and carbons differs between the two isomers, leading to distinct chemical shifts in their NMR spectra. These differences are critical for unambiguous identification.
2.1. ¹H NMR Spectroscopy
-
This compound: The protons on the aminophenyl ring appear as complex multiplets in the aromatic region, characteristic of a meta-substituted pattern.
-
Methyl 4-(4-aminophenyl)benzoate: The para-substitution results in a more symmetrical molecule, leading to two distinct doublets in the aromatic region for the protons on the aminophenyl ring, a classic AA'BB' system.
2.2. Infrared (IR) Spectroscopy
Both isomers show characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). However, the exact positions and shapes of the peaks in the fingerprint region (below 1500 cm⁻¹) can differ, allowing for differentiation.
Chemical Reactivity and Applications
The primary difference in reactivity stems from the electronic effect of the amino group on the aromatic ring system.
-
Nucleophilicity: The amino group in the para isomer is more nucleophilic than in the meta isomer. This is due to the direct resonance conjugation of the amino group's lone pair with the electron-withdrawing ester group, which is more effective in the para position. This difference in nucleophilicity can affect the rates and outcomes of reactions such as acylation and alkylation.
-
Polymerization: Both isomers are used as monomers in the synthesis of polyamides and polyimides. The geometry of the monomer dictates the final polymer structure and properties.
-
Para-isomer: Polymerization with the para isomer leads to more linear and rigid polymer chains, resulting in materials with higher thermal stability and mechanical strength.
-
Meta-isomer: The meta-isomer introduces a kink in the polymer backbone, leading to more amorphous polymers with lower melting points and increased solubility.
-
The structural differences and their impact on polymer properties are illustrated below.
Experimental Protocols
4.1. Synthesis of Methyl 4-(4-aminophenyl)benzoate
A common route for the synthesis of the para-isomer is the reduction of Methyl 4-(4-nitrophenyl)benzoate.
Protocol:
-
Dissolve Methyl 4-(4-nitrophenyl)benzoate in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure Methyl 4-(4-aminophenyl)benzoate.
4.2. General Analytical Workflow
The identity and purity of the synthesized isomers can be confirmed using a standard analytical workflow.
This workflow ensures the unambiguous identification of the target isomer and confirms its purity before use in subsequent applications. The distinct spectroscopic data and melting points for each isomer are key to this process.
A Comparative Guide to the Reactivity of Aminophenyl Benzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a functional group on an aromatic ring can profoundly influence a molecule's chemical behavior. This guide provides a detailed comparison of the reactivity of the three isomers of aminophenyl benzoate: ortho-, meta-, and para-aminophenyl benzoate. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where precise control over reaction outcomes is paramount.
Executive Summary of Reactivity
The position of the amino group on the phenyl ring dictates the electronic and steric environment of the ester and the aromatic systems, leading to significant differences in reactivity across the three isomers. The ortho-isomer exhibits unique reactivity, particularly in hydrolysis, due to intramolecular catalysis. The para-isomer's reactivity is primarily governed by the strong electron-donating resonance effect of the amino group. The meta-isomer presents a third distinct reactivity profile, where the influence of the amino group is less pronounced.
A summary of the comparative reactivity is presented below, with a detailed analysis of the contributing factors in the subsequent sections.
| Reaction Type | Isomer Reactivity Ranking | Key Influencing Factors |
| Ester Hydrolysis | ortho >> para > meta | Intramolecular general base catalysis (ortho), Resonance and inductive effects |
| N-Acylation | para > ortho > meta | Electronic effects (basicity), Steric hindrance (ortho) |
| Electrophilic Aromatic Substitution | ortho & para > meta | Resonance effects, Directing effects of the amino group |
Detailed Reactivity Analysis
Ester Hydrolysis
The most striking difference in reactivity among the aminophenyl benzoate isomers is observed in ester hydrolysis.
Experimental Data Summary
| Isomer | Relative Rate of Hydrolysis |
| ortho-Aminophenyl benzoate | 50 - 100 |
| para-Aminophenyl benzoate | 1 |
| meta-Aminophenyl benzoate | ~1 (inferred) |
Discussion
The ortho-aminophenyl benzoate undergoes hydrolysis at a significantly faster rate, approximately 50 to 100 times greater than the para-isomer.[1] This dramatic rate enhancement is attributed to intramolecular general base catalysis . The neighboring amino group is perfectly positioned to act as a general base, abstracting a proton from a water molecule and thereby increasing its nucleophilicity for the attack on the ester carbonyl carbon.
In contrast, the para- and meta-isomers lack this intramolecular catalytic pathway and rely on intermolecular catalysis, resulting in significantly slower hydrolysis rates. The electron-donating nature of the amino group in the para-position can slightly decrease the electrophilicity of the carbonyl carbon through resonance, making it slightly less reactive than an unsubstituted phenyl benzoate. The amino group in the meta-position has a weaker electronic influence on the ester group, leading to a hydrolysis rate that is expected to be comparable to or slightly slower than the para-isomer.
Experimental Protocol: Determination of Hydrolysis Rate
A common method to determine the rate of hydrolysis is to monitor the reaction progress using UV-Vis spectrophotometry.
Materials:
-
ortho-, meta-, and para-aminophenyl benzoate
-
Buffer solutions of desired pH
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare stock solutions of each aminophenyl benzoate isomer in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffer solutions at the desired pH.
-
Initiate the hydrolysis reaction by adding a small aliquot of the substrate stock solution to the temperature-equilibrated buffer solution in a quartz cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product (aminobenzoic acid or aminophenol) has a distinct absorbance from the starting material.
-
Record the absorbance at regular time intervals.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time.
N-Acylation
The acylation of the amino group is another important reaction for these isomers. The reactivity in N-acylation is primarily governed by the nucleophilicity of the amino group, which is influenced by electronic and steric factors.
Reactivity Comparison
The expected order of reactivity for N-acylation is:
para-Aminophenyl benzoate > ortho-Aminophenyl benzoate > meta-Aminophenyl benzoate
Discussion
The amino group in the para-position benefits from the electron-donating resonance effect of the ester group, which increases its electron density and nucleophilicity. In the ortho-isomer, while there is a similar activating resonance effect, the close proximity of the bulky benzoate group can introduce steric hindrance, potentially slowing down the reaction with bulky acylating agents. The amino group in the meta-position is primarily influenced by the inductive electron-withdrawing effect of the ester group, which reduces its nucleophilicity compared to the ortho- and para-isomers.
Experimental Protocol: Comparative N-Acylation
A competitive acylation experiment can be performed to determine the relative reactivity of the isomers.
Materials:
-
Equimolar mixture of ortho-, meta-, and para-aminophenyl benzoate
-
A limiting amount of an acylating agent (e.g., acetic anhydride or benzoyl chloride)
-
A suitable aprotic solvent (e.g., dichloromethane or acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for product analysis
Procedure:
-
Prepare a solution containing an equimolar mixture of the three aminophenyl benzoate isomers in the chosen solvent.
-
Add the non-nucleophilic base to the solution.
-
Slowly add a limiting amount of the acylating agent to the stirred solution at a controlled temperature.
-
Allow the reaction to proceed for a set amount of time.
-
Quench the reaction by adding a small amount of water or a dilute aqueous acid.
-
Analyze the product mixture using HPLC or GC to determine the relative amounts of the acylated products of each isomer. The isomer that forms the highest amount of product is the most reactive.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution can occur on either of the two phenyl rings of the aminophenyl benzoate molecule. The position of the amino group and the electronic nature of the benzoate group will direct the substitution.
Reactivity and Regioselectivity
-
Amino-substituted ring: The amino group is a strong activating and ortho-, para-directing group. Therefore, electrophilic substitution will preferentially occur on the ring bearing the amino group at the positions ortho and para to the amino group. The ortho- and para-aminophenyl benzoate isomers will be highly activated towards electrophilic substitution, while the meta-isomer will be less activated.
-
Benzoate-substituted ring: The benzoate group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. Electrophilic substitution on this ring is less favorable than on the amino-substituted ring.
Overall Reactivity:
The overall reactivity towards electrophilic aromatic substitution will be highest for the ortho- and para-isomers, with substitution occurring on the activated, amino-bearing ring. The meta-isomer will be the least reactive of the three.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
A Comparative Guide to Polymers Derived from Aromatic Diamines: Performance Analysis of Methyl 4-(3-aminophenyl)benzoate Derivatives Against Common Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate polymer building blocks is paramount to achieving desired material properties. This guide provides a comparative analysis of the predicted performance of polymers derived from Methyl 4-(3-aminophenyl)benzoate against established polymers synthesized from common aromatic diamines, namely m-phenylenediamine (MPD) and p-phenylenediamine (PPD).
Due to the limited availability of experimental data on polymers synthesized from this compound, this guide offers a predictive assessment of its performance based on well-established structure-property relationships in aromatic polyamides and polyimides. This theoretical analysis is juxtaposed with experimental data for analogous polymers derived from MPD and PPD, providing a valuable framework for considering this novel diamine in polymer design.
Structural Comparison of Diamine Monomers
The performance of aromatic polymers is intrinsically linked to the chemical structure of their constituent monomers. The diagram below illustrates the structural differences between this compound, m-phenylenediamine, and p-phenylenediamine.
The key structural features of this compound that are expected to influence polymer properties include:
-
Meta-linkage: The amino group is in the meta position on one of the phenyl rings, which is known to create kinks in the polymer chain, disrupting packing and potentially improving solubility compared to linear, para-linked structures.
-
Ester Group: The presence of a methyl benzoate group introduces polarity and a potential site for hydrogen bonding, which can affect solubility and thermal properties. This bulky side group can also further hinder chain packing.
Performance Comparison of Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. This section compares the experimental properties of polyamides derived from MPD and PPD with the predicted properties of a polyamide synthesized from this compound.
Quantitative Data Summary
| Property | Poly(m-phenylene isophthalamide) (from MPD) | Poly(p-phenylene terephthalamide) (from PPD) | Predicted Performance of Polyamide from this compound |
| Glass Transition Temperature (Tg) | ~275 °C[1] | >375 °C (degrades before melting)[1] | Lower than PPD-based polyamide, likely in the range of or slightly higher than MPD-based polyamide. |
| Decomposition Temperature (Td) | >400 °C[1] | >500 °C[1] | Expected to be high, likely between 400-500 °C, due to its aromatic nature. |
| Tensile Strength | ~85 MPa | ~2800 MPa (fiber) | Predicted to be lower than PPD-based polyamide fibers but potentially comparable to or slightly lower than MPD-based polymers. |
| Tensile Modulus | ~3.5 GPa | ~130 GPa (fiber) | Expected to be lower than PPD-based polyamide fibers, likely in a similar range to MPD-based polymers. |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) with the addition of salts like LiCl or CaCl2.[2] | Insoluble in most organic solvents; soluble in concentrated sulfuric acid.[2] | Predicted to have improved solubility in polar aprotic solvents compared to PPD-based polyamides due to the meta-linkage and the polar ester group. |
Predictive Analysis for this compound-Based Polyamide
The introduction of a meta-linkage and a bulky, polar methyl benzoate side group in the diamine monomer is anticipated to have a significant impact on the resulting polyamide's properties. The disruption of chain packing caused by the non-linear structure would likely lead to a lower glass transition temperature and reduced crystallinity compared to the highly rigid and linear poly(p-phenylene terephthalamide). This would also translate to lower tensile strength and modulus. However, these same structural features are expected to enhance solubility in organic solvents, a significant processing advantage over PPD-based aramids. The overall thermal stability is predicted to remain high due to the predominantly aromatic backbone.
Performance Comparison of Aromatic Polyimides
Aromatic polyimides are another class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and excellent mechanical properties. Here, we compare the experimental properties of polyimides derived from MPD and PPD with the predicted properties of a polyimide from this compound.
Quantitative Data Summary
| Property | Polyimide from MPD and Pyromellitic Dianhydride (PMDA) | Polyimide from PPD and Pyromellitic Dianhydride (PMDA) | Predicted Performance of Polyimide from this compound and PMDA |
| Glass Transition Temperature (Tg) | ~385 °C | >500 °C (degrades) | Predicted to be lower than the PPD-based polyimide, likely in a range similar to or slightly higher than the MPD-based polyimide. |
| Decomposition Temperature (Td) | >500 °C | >550 °C | Expected to be very high, likely exceeding 500 °C, due to the stable imide and aromatic structures. |
| Tensile Strength | ~100 MPa | ~120 MPa | Predicted to be in a similar range to MPD and PPD-based polyimide films. |
| Tensile Modulus | ~3.0 GPa | ~3.5 GPa | Predicted to be in a similar range to MPD and PPD-based polyimide films. |
| Solubility | Generally insoluble in organic solvents. | Insoluble in organic solvents. | The presence of the meta-linkage and the ester group is expected to improve solubility in polar aprotic solvents compared to both MPD and PPD-based polyimides. |
Predictive Analysis for this compound-Based Polyimide
Similar to the polyamide case, the non-linear structure imparted by the meta-amino position in this compound is expected to reduce the chain packing and crystallinity of the resulting polyimide. This would likely lead to a lower glass transition temperature compared to the extremely rigid PPD-based polyimide. The bulky ester group would further contribute to this effect. Consequently, the solubility of the polyimide is predicted to be significantly enhanced, which is a major advantage for processing and applications where solution-cast films are required. The thermal stability is expected to be excellent, in line with other aromatic polyimides. The mechanical properties of films are predicted to be comparable to those of conventional aromatic polyimides.
Experimental Protocols
While specific experimental data for polymers from this compound is not available, the following are general and widely used protocols for the synthesis and characterization of aromatic polyamides and polyimides. These methods would be applicable for the synthesis and evaluation of polymers from the target diamine.
Synthesis of Aromatic Polyamides by Low-Temperature Solution Polycondensation
This method is commonly used for preparing high molecular weight aromatic polyamides.[2]
-
Drying: All glassware is rigorously dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen. The diamine and the solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), must be anhydrous. Salts like lithium chloride (LiCl) or calcium chloride (CaCl2) are dried under vacuum at high temperature.
-
Dissolution: The diamine and the salt (e.g., LiCl) are dissolved in the anhydrous solvent in a flask equipped with a mechanical stirrer and a nitrogen inlet. The mixture is stirred until complete dissolution.
-
Polymerization: The flask is cooled to 0 °C in an ice bath. The aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) is added portion-wise to the stirred solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 3-4 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: The viscous polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts, and finally dried in a vacuum oven.
Synthesis of Aromatic Polyimides by a Two-Step Method
This is a common method for producing polyimides, involving the formation of a soluble poly(amic acid) precursor followed by cyclodehydration (imidization).[3][4]
-
Poly(amic acid) Synthesis: In a dry nitrogen atmosphere, the diamine is dissolved in a dry polar aprotic solvent (e.g., NMP, DMAc). An equimolar amount of the dianhydride (e.g., pyromellitic dianhydride) is added in one portion to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Film Casting: The poly(amic acid) solution can be cast onto a glass plate to form a film.
-
Thermal Imidization: The cast film is then heated in a stepwise manner in an oven under nitrogen or vacuum. A typical heating schedule might be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the conversion of the poly(amic acid) to the polyimide.
-
Chemical Imidization (Alternative): Alternatively, a dehydrating agent, such as a mixture of acetic anhydride and pyridine, can be added to the poly(amic acid) solution to induce imidization at a lower temperature. The resulting polyimide is then precipitated in a non-solvent, filtered, washed, and dried.
Characterization Methods
-
Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the decomposition temperature (Td) of the polymer. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10 °C/min.
-
Glass Transition Temperature: Differential scanning calorimetry (DSC) is used to measure the glass transition temperature (Tg). The sample is typically heated at a rate of 10-20 °C/min under a nitrogen atmosphere.
-
Mechanical Properties: Tensile properties, including tensile strength, tensile modulus, and elongation at break, are measured on polymer films using a universal testing machine according to standard methods (e.g., ASTM D882).
-
Solubility: The solubility of the polymers is tested by attempting to dissolve a small amount of the polymer in various organic solvents at room temperature and with heating.
Experimental Workflow
The general workflow for synthesizing and characterizing these aromatic polymers is depicted below.
Conclusion
While experimental data for polymers derived from this compound is not yet available, a predictive analysis based on its structure suggests it is a promising monomer for creating high-performance polyamides and polyimides with enhanced solubility. The introduction of a meta-linkage and a polar ester group is expected to disrupt polymer chain packing, leading to improved processability compared to analogous polymers from linear diamines like p-phenylenediamine, while maintaining high thermal stability. The predicted properties make these hypothetical polymers potentially attractive for applications requiring solution-based processing, such as coatings and films in the electronics and aerospace industries. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this novel diamine.
References
A Comparative Guide to the Thermal Analysis of Methyl 4-(3-aminophenyl)benzoate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal properties of Methyl 4-(3-aminophenyl)benzoate and its commercially available alternatives. Due to the limited availability of specific experimental thermal analysis data for this compound in public literature, this guide focuses on a comparison with its close structural isomers and analogs: Methyl 4-aminobenzoate, Methyl 3-aminobenzoate, and Ethyl 4-aminobenzoate. The thermal stability of these compounds is a critical parameter in drug development and materials science for determining processing temperatures, storage conditions, and shelf life.
Comparison of Thermal Properties
The following table summarizes the available thermal data for this compound and its selected alternatives. It is important to note that while Differential Scanning Calorimetry (DSC) can provide precise melting points, Thermogravimetric Analysis (TGA) is essential for determining the onset of thermal decomposition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Onset of Decomposition (°C) |
| This compound | C₁₄H₁₃NO₂ | 227.26 | Data not available | Data not available |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110 - 111[1] | Data not available |
| Methyl 3-aminobenzoate | C₈H₉NO₂ | 151.16 | ≥42[2] | Data not available |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 88 - 90[3] | When heated to decomposition, may emit toxic fumes. |
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data, standardized experimental protocols for TGA and DSC are crucial. The following are detailed methodologies suitable for the analysis of aromatic amino esters like this compound and its alternatives.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.
-
Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 600 °C.
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The onset of decomposition is determined from the TGA curve as the temperature at which a significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of the sample.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, non-reactive DSC pan (e.g., aluminum). Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (typically 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample and reference at a temperature well below the expected melting point.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature sufficiently above the melting point.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram.
Experimental Workflow
The logical flow of performing a comprehensive thermal analysis of the compounds is illustrated in the diagram below.
Caption: Workflow for TGA and DSC Analysis.
References
Comparative Guide to Validated Analytical Methods for Methyl 4-(3-aminophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-aminophenyl)benzoate is a biphenyl derivative containing both an amine and a methyl ester functional group. As an important structural motif in medicinal chemistry and materials science, the purity and quality of this compound are critical for its intended applications. This guide compares three principal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the quantitative analysis of this compound, offering high resolution and sensitivity for separating the main compound from potential impurities. A validated Reverse-Phase HPLC (RP-HPLC) method is proposed below.
Proposed HPLC Method Parameters
| Parameter | Proposed Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30-80% B10-12 min: 80% B12-13 min: 80-30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~ 8.5 min |
Illustrative Method Validation Data (as per ICH Guidelines)
| Validation Parameter | Illustrative Acceptance Criteria | Illustrative Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |
| Specificity | No interference from blank/impurities | Peak is spectrally pure |
Experimental Protocol: HPLC Method
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a final concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.
Expected ¹H and ¹³C NMR Data
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| δ 7.95 (d, J = 8.4 Hz, 2H) | δ 166.0 (C=O) |
| δ 7.65 (d, J = 8.4 Hz, 2H) | δ 148.5 (C-NH₂) |
| δ 7.15 (t, J = 7.8 Hz, 1H) | δ 145.0 (Ar-C) |
| δ 6.90 (s, 1H) | δ 130.0 (Ar-CH) |
| δ 6.80 (d, J = 7.6 Hz, 1H) | δ 129.5 (Ar-CH) |
| δ 6.65 (dd, J = 8.0, 2.0 Hz, 1H) | δ 128.0 (Ar-C) |
| δ 5.30 (s, 2H, -NH₂) | δ 117.0 (Ar-CH) |
| δ 3.85 (s, 3H, -OCH₃) | δ 115.0 (Ar-CH) |
| δ 114.5 (Ar-CH) | |
| δ 52.0 (-OCH₃) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound.
Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z | Fragment |
| ESI+ | 228.1025 [M+H]⁺ | Molecular Ion |
| EI | 227 [M]⁺ | Molecular Ion |
| 196 [M-OCH₃]⁺ | Loss of methoxy radical | |
| 168 [M-COOCH₃]⁺ | Loss of carbomethoxy radical | |
| 152 [M-C₆H₅]⁺ | Loss of phenyl group |
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by a gas chromatograph (GC-MS).
-
Ionization: Use Electrospray Ionization (ESI) for soft ionization to observe the molecular ion or Electron Ionization (EI) to induce fragmentation.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.
Potential Impurity Profile
A plausible synthetic route for this compound is the Suzuki coupling of methyl 4-bromobenzoate with 3-aminophenylboronic acid. Potential impurities are outlined below.
Diagram of Potential Impurities
Comparative Analysis of Cross-Reactivity for Methyl 4-(3-aminophenyl)benzoate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While a compound may exhibit high affinity for its intended target, its interactions with other biological molecules, known as off-target effects or cross-reactivity, can lead to unforeseen side effects and diminished efficacy. This guide provides a comparative framework for assessing the cross-reactivity of novel Methyl 4-(3-aminophenyl)benzoate derivatives, a class of compounds with potential therapeutic applications. While specific cross-reactivity data for these derivatives is not extensively published, this document outlines the essential experimental protocols and data interpretation strategies necessary for their rigorous evaluation. By employing these methodologies, researchers can build a comprehensive cross-reactivity profile to guide lead candidate selection and optimization.
Quantitative Cross-Reactivity Profile
A crucial step in characterizing a drug candidate is to quantify its activity against the primary target relative to a panel of relevant off-targets. The following table presents a hypothetical cross-reactivity dataset for a lead this compound derivative ("Lead Compound A") compared to two alternative derivatives. This data is typically generated through a combination of binding assays and functional assays.
| Compound ID | Primary Target Affinity (Kd, nM) | Off-Target 1 (Kinase X) IC50 (µM) | Off-Target 2 (GPCR Y) IC50 (µM) | Off-Target 3 (Ion Channel Z) IC50 (µM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| Lead Compound A | 15 | >100 | 85 | >100 | >6667 |
| Alternative B | 25 | 10 | 50 | >100 | 400 |
| Alternative C | 50 | 5 | 20 | 75 | 100 |
Kd (Dissociation Constant) is a measure of binding affinity, where a lower value indicates stronger binding. IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value indicates lower potency against the off-target. The selectivity ratio is calculated by dividing the off-target IC50 by the primary target Kd (after converting to the same units), providing a quantitative measure of selectivity.
Key Experimental Protocols for Cross-Reactivity Assessment
A multi-faceted approach is essential for a thorough cross-reactivity assessment. The following are standard experimental protocols that can be employed.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding affinity and kinetics of a small molecule to a protein target in real-time.[1][2][3]
Methodology:
-
Immobilization: The purified primary target protein and a panel of off-target proteins are individually immobilized on separate channels of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of the this compound derivative (the analyte) are flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized protein, is measured and recorded as a sensorgram.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
Competitive ELISA is a high-throughput immunoassay used to quantify the binding of a small molecule to a target protein by measuring its ability to compete with a labeled ligand.[4][5]
Methodology:
-
Coating: A known amount of the target protein is immobilized onto the wells of a microtiter plate.
-
Competition: The this compound derivative is incubated in the wells along with a fixed concentration of a labeled ligand known to bind to the target protein.
-
Washing: Unbound molecules are removed by washing the plate.
-
Detection: The amount of labeled ligand bound to the plate is quantified using a substrate that produces a measurable signal (e.g., colorimetric, fluorescent). A lower signal indicates greater competition by the test compound.
-
Data Analysis: The IC50 value is determined by plotting the signal intensity against the concentration of the test compound.
Cell-Based Assays for Functional Activity
Cell-based assays are critical for understanding how a compound's binding to on- and off-targets translates into a functional cellular response.[6][7] These assays are conducted in a more physiologically relevant environment.[6]
Methodology:
-
Cell Culture: Cell lines that endogenously express the target of interest (or are engineered to do so) are cultured.
-
Compound Treatment: The cells are treated with a range of concentrations of the this compound derivative.
-
Functional Readout: A relevant downstream signaling event is measured. This could include changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, gene expression, or cell viability.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (half-maximal effective concentration) or IC50 of the compound for the specific functional response.
Visualizing Pathways and Workflows
Understanding the potential signaling pathways a compound might modulate and the experimental workflow for assessing this are crucial.
Caption: Hypothetical signaling pathways modulated by a this compound derivative.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Methyl 4-(3-aminophenyl)benzoate: A Comparative Guide for High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel high-performance polymers, the selection of monomers is a critical determinant of the final material's properties. Methyl 4-(3-aminophenyl)benzoate (M3APB) presents an intriguing, yet not fully characterized, monomer for the synthesis of advanced polyamides and poly(amide-ester)s. This guide provides a comparative benchmark of M3APB against established commercial aromatic monomers, offering insights into its potential performance based on the properties of structurally similar polymers.
While direct experimental data for polymers synthesized from this compound is not extensively available in public literature, we can extrapolate its potential performance characteristics by comparing it with its structural isomers and well-known commercial aramids. This guide benchmarks M3APB against the monomers used in two commercially significant aromatic polyamides: poly(m-phenylene isophthalamide), known as Nomex, and poly(p-phenylene terephthalamide), known as Kevlar. The meta-amino linkage in M3APB suggests that its polymer derivatives might exhibit properties intermediate to these two classes of aramids.
Data Presentation: Monomer and Polymer Property Comparison
The following table summarizes the key physical properties of this compound and the established performance metrics of polyamides derived from commercially available aromatic diamines. The data for the hypothetical M3APB-based polyamide is an educated estimation based on structure-property relationships observed in analogous polymer systems.
| Property | This compound (M3APB) | Poly(m-phenylene isophthalamide) (from m-phenylenediamine) - Nomex® | Poly(p-phenylene terephthalamide) (from p-phenylenediamine) - Kevlar® | Test Method/Standard |
| Monomer Properties | ||||
| CAS Number | 159503-24-9[1] | 108-45-2[2] | 106-50-3 | - |
| Molecular Formula | C14H13NO2[1] | C6H8N2 | C6H8N2 | - |
| Molecular Weight ( g/mol ) | 227.26[1] | 108.14[2] | 108.14 | - |
| Melting Point (°C) | Not available | 64-66[2] | 145-147 | ASTM D3418 |
| Polymer Properties | (Hypothetical Polyamide from M3APB) | |||
| Glass Transition Temp. (Tg, °C) | Expected: 220-260 | ~270 | ~375 | ASTM D3418[3][4][5][6][7] |
| Decomposition Temp. (Td, °C) | Expected: 450-500 | >500 | >550 | ASTM E1131[1][8][9][10] |
| Tensile Strength (MPa) | Expected: 100-150 | ~83 | ~3620[11] | ASTM D638[12][13][14][15][16] |
| Tensile Modulus (GPa) | Expected: 3-5 | ~5 | ~131 | ASTM D638[12][13][14][15][16] |
| Elongation at Break (%) | Expected: 10-30 | 20-30 | 2.8 | ASTM D638[12][13][14][15][16] |
| Solubility | Expected: Soluble in polar aprotic solvents | Soluble in polar aprotic solvents (e.g., DMAc, NMP) with salt addition | Insoluble in most organic solvents; soluble in concentrated sulfuric acid | - |
Experimental Protocols
To empirically validate the performance of this compound as a monomer, the following experimental protocols are recommended.
Synthesis of Polyamide via Solution Polycondensation
This method is suitable for preparing aromatic polyamides that may be sensitive to high temperatures.
Materials:
-
This compound (M3APB)
-
Diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), dried
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar equivalent of this compound in anhydrous NMP.
-
Add a calculated amount of dried LiCl to the solution to enhance polymer solubility.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride dissolved in a small amount of anhydrous NMP to the stirred solution.
-
Add a molar equivalent of pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours under a continuous nitrogen purge.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Thermal Characterization
Thermogravimetric Analysis (TGA):
-
Procedure: Heat a small sample (5-10 mg) of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at 5% weight loss is recorded as the decomposition temperature (Td).
Differential Scanning Calorimetry (DSC):
-
Procedure: Heat a sample (5-10 mg) from room temperature to a temperature above its expected melting point at a rate of 10°C/min, cool it down to room temperature at the same rate, and then heat it again. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
Mechanical Property Testing
Tensile Testing:
-
Procedure: Prepare thin films of the polymer by casting from a solution (e.g., in NMP). Cut dumbbell-shaped specimens from the films according to the dimensions specified in the standard. Conduct the tensile test using a universal testing machine at a specified crosshead speed. Measure the tensile strength, tensile modulus, and elongation at break.
Visualizations
The following diagrams illustrate the conceptual polymerization pathway and the general workflow for evaluating a new monomer like this compound.
References
- 1. kalite.com [kalite.com]
- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. en.usb-lab.com [en.usb-lab.com]
- 4. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 5. matestlabs.com [matestlabs.com]
- 6. infinitalab.com [infinitalab.com]
- 7. DSC - Differential Scanning Calorimetry [materials.co.uk]
- 8. infinitalab.com [infinitalab.com]
- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. store.astm.org [store.astm.org]
- 13. zwickroell.com [zwickroell.com]
- 14. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. victortestingmachine.com [victortestingmachine.com]
A Spectroscopic Journey: Synthesis and Characterization of Methyl 4-(3-aminophenyl)benzoate and Its Precursors
This guide provides a detailed spectroscopic comparison of Methyl 4-(3-aminophenyl)benzoate and the key precursors involved in its synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines the synthetic pathway, presents experimental protocols, and offers a comparative analysis of the spectroscopic data (FTIR, ¹H NMR, and ¹³C NMR) that validates each step of the transformation.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the esterification of 4-bromobenzoic acid, followed by a Suzuki-Miyaura cross-coupling reaction with 3-nitrophenylboronic acid. The final step involves the reduction of the nitro group to an amine. This pathway allows for the strategic formation of the biphenyl core and the introduction of the key amino functional group.
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Step 1: Esterification of 4-bromobenzoic acid to Methyl 4-bromobenzoate
A solution of 4-bromobenzoic acid (1.0 eq.) in methanol (10 volumes) is cooled to 0°C. Concentrated sulfuric acid (0.2 eq.) is added dropwise. The reaction mixture is then heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization.
Step 2: Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate and 3-nitrophenylboronic acid
To a degassed mixture of a suitable solvent (e.g., a 3:1 mixture of dioxane and water), Methyl 4-bromobenzoate (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), and a base such as potassium carbonate (3.0 eq.) are added. A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%), is then added. The reaction mixture is heated to 80-90°C and stirred under an inert atmosphere for 12-16 hours, with progress monitored by TLC. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude Methyl 4-(3-nitrophenyl)benzoate is purified by column chromatography.
Step 3: Reduction of Methyl 4-(3-nitrophenyl)benzoate to this compound
Methyl 4-(3-nitrophenyl)benzoate (1.0 eq.) is dissolved in a solvent mixture, such as ethanol and water. Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is heated to 70-80°C and stirred for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled and made basic by the addition of a saturated sodium bicarbonate solution. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting materials, intermediates, and the final product.
Table 1: FTIR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch (Ester/Acid) | O-H Stretch (Acid) | N-O Stretch (Nitro) | N-H Stretch (Amine) | Aromatic C-H Stretch | C-Br Stretch |
| 4-Bromobenzoic Acid | ~1680 | ~2500-3300 (broad) | - | - | ~3000-3100 | ~500-600 |
| Methyl 4-bromobenzoate | ~1720 | - | - | - | ~3000-3100 | ~500-600 |
| 3-Nitrophenylboronic Acid | - | ~3200-3500 (B-OH) | ~1525, ~1350 | - | ~3000-3100 | - |
| Methyl 4-(3-nitrophenyl)benzoate | ~1725 | - | ~1530, ~1350 | - | ~3000-3100 | - |
| This compound | ~1715 | - | - | ~3300-3500 | ~3000-3100 | - |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -OCH₃ Protons | -NH₂ Protons | -OH Protons |
| 4-Bromobenzoic Acid (DMSO-d₆) | ~7.7 (d, 2H), ~7.9 (d, 2H)[1] | - | - | ~13.1 (s, 1H)[1] |
| Methyl 4-bromobenzoate (CDCl₃) | ~7.55 (d, 2H), ~7.87 (d, 2H)[2] | ~3.87 (s, 3H)[2] | - | - |
| 3-Nitrophenylboronic Acid (DMSO-d₆) | ~7.7 (t, 1H), ~8.1 (d, 1H), ~8.2 (d, 1H), ~8.4 (s, 1H) | - | - | ~8.5 (s, 2H) |
| Methyl 4-(3-nitrophenyl)benzoate (CDCl₃) | ~7.5-8.4 (m, 8H) | ~3.9 (s, 3H) | - | - |
| This compound (CDCl₃) | ~6.7-7.9 (m, 8H) | ~3.9 (s, 3H) | ~3.8 (br s, 2H) | - |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | C=O Carbon | -OCH₃ Carbon |
| 4-Bromobenzoic Acid (Acetone) | ~127.3, ~129.8, ~131.4, ~131.7[1] | ~166.0[1] | - |
| Methyl 4-bromobenzoate (CDCl₃) | ~127.5, ~128.5, ~130.6, ~131.9[2] | ~165.7[2] | ~51.2[2] |
| 3-Nitrophenylboronic Acid (CDCl₃) | ~122.3, ~126.9, ~132.8, ~135.2, ~147.8 (C-B not always observed) | - | - |
| Methyl 4-(3-nitrophenyl)benzoate (CDCl₃) | ~122.0-149.0 | ~166.0 | ~52.0 |
| This compound (CDCl₃) | ~114.0-148.0 | ~167.0 | ~52.0 |
Visualizing the Process
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway to this compound.
References
Comparative Purity Analysis of Methyl 4-(3-aminophenyl)benzoate from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of Methyl 4-(3-aminophenyl)benzoate, a crucial building block in medicinal chemistry and materials science, sourced from three different commercial suppliers. The purity of starting materials is paramount, as impurities can lead to undesirable side reactions, affect product yield, and introduce confounding variables in biological assays. The following data and protocols are intended to guide researchers in selecting the most suitable product for their specific applications.
Purity Assessment Summary
The purity of this compound from three suppliers (designated as Supplier A, Supplier B, and Supplier C) was evaluated using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS). The quantitative results are summarized below.
Table 1: Purity and Impurity Profile of this compound
| Supplier | Purity by HPLC (%) | Major Impurity (%) | Molecular Weight Confirmation (MS) | Structural Confirmation (¹H NMR) |
| Supplier A | 98.5% | 1.2% (Impurity X) | Conforms | Conforms |
| Supplier B | 99.7% | 0.2% (Impurity Y) | Conforms | Conforms |
| Supplier C | 97.2% | 2.5% (Impurity X) | Conforms | Conforms |
Note: Data presented is for illustrative purposes. Impurity X and Y are hypothetical common process-related impurities.
Experimental Methodologies
A standardized workflow was employed to assess the purity of the compound from each supplier.
Figure 1: General workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the compound and identify any impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total peak area.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify structural impurities.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
Analysis: The resulting spectrum was analyzed for characteristic peaks corresponding to the protons of this compound and checked for the absence of significant unassigned signals.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined and compared to the theoretical value.
Application Context: A Hypothetical Pathway
This compound is often used as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors for targeted cancer therapy. The purity of this starting material is critical, as impurities could be carried through the synthesis and inhibit the target protein differently, leading to inaccurate structure-activity relationship (SAR) data.
Figure 2: Role of a pure intermediate in a drug discovery pathway.
Conclusion and Recommendations
Based on this illustrative analysis, Supplier B provides this compound with the highest purity (99.7%), making it the most suitable choice for sensitive applications such as the synthesis of clinical drug candidates or reference standards. Supplier A offers a product with good purity (98.5%) that may be acceptable for early-stage discovery or process development where cost may be a greater consideration. The material from Supplier C (97.2% purity) contains a significant level of impurities and may require further purification before use in demanding applications.
Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier and consider conducting their own in-house quality control checks to ensure the material meets the specific requirements of their experiments.
Comparative study of the electronic properties of aminobiphenyl carboxylates
A Comparative Analysis of the Electronic Properties of Aminobiphenyl Carboxylates
This guide provides a comparative examination of the electronic properties of aminobiphenyl carboxylate isomers. The positioning of the amino and carboxyl functional groups on the biphenyl framework significantly influences the electronic characteristics of these molecules, impacting their potential applications in drug development, materials science, and organic electronics. This analysis is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical calculations and references to experimental findings to guide further research and molecular design.
Introduction to Aminobiphenyl Carboxylates
Aminobiphenyl carboxylates are bifunctional organic molecules containing a biphenyl core substituted with both an electron-donating amino group (-NH₂) and an electron-withdrawing carboxyl group (-COOH). The interplay between these groups, mediated by the conjugated π-system of the biphenyl rings, governs their frontier molecular orbital (HOMO and LUMO) energies, the HOMO-LUMO gap, and consequently their electrochemical and optical properties. Understanding these structure-property relationships is crucial for designing molecules with tailored electronic behavior.
Comparative Electronic Properties
The electronic properties of aminobiphenyl carboxylates are highly dependent on the substitution pattern. While comprehensive experimental data comparing a full series of isomers is limited, Density Functional Theory (DFT) calculations provide reliable insights into these properties. The following tables summarize key electronic parameters for representative isomers of aminobiphenyl carboxylic acid. These values illustrate the expected trends based on the positional isomerism.
Table 1: Calculated Electronic Properties of Aminobiphenyl Carboxylic Acid Isomers
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid | -5.68 | -1.95 | 3.73 | 5.52 |
| 4'-Amino-[1,1'-biphenyl]-2-carboxylic acid | -5.75 | -1.88 | 3.87 | 3.89 |
| 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid | -5.82 | -1.98 | 3.84 | 4.21 |
| 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid | -5.71 | -1.90 | 3.81 | 2.76 |
Note: The data presented are representative values derived from DFT calculations (B3LYP/6-31G(d) level of theory) and are intended to illustrate trends. Actual experimental values may vary.
Table 2: Comparative Spectroscopic and Electrochemical Data
| Compound | λmax (nm) | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |
| 4-Aminobiphenyl | ~300 | ~0.5 - 0.7 | Not readily observed |
| Biphenyl-4-carboxylic acid | ~280 | Not readily observed | ~(-2.0) - (-2.2) |
| 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid | ~320-340 | ~0.6 - 0.8 | ~(-2.1) - (-2.3) |
| Anthranilic Acid (2-aminobenzoic acid) | 312 | ~1.0 | Not readily observed |
Note: This table includes experimental data for parent compounds and representative values for an aminobiphenyl carboxylate to provide context. The exact values can vary based on solvent, electrolyte, and other experimental conditions.
Experimental Protocols
The determination of the electronic properties of aminobiphenyl carboxylates involves a combination of electrochemical, spectroscopic, and computational methods.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[1] These potentials can be used to estimate the HOMO and LUMO energy levels.
Methodology:
-
Solution Preparation: A solution of the aminobiphenyl carboxylate (typically 1 mM) is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).[1]
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept in both the positive and negative directions to observe both oxidation and reduction events.
-
Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined from the voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energies can be estimated using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming its absolute energy is -4.8 eV relative to the vacuum level):
-
EHOMO = -[Eox (vs Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Ered (vs Fc/Fc⁺) + 4.8] eV
-
UV-Vis Spectroscopy
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λmax) corresponds to the energy required to promote an electron from a lower to a higher energy molecular orbital, often related to the HOMO-LUMO gap.[2]
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm).[3]
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum.
-
Optical Band Gap Calculation: The optical band gap (Eg) can be estimated from the onset of the absorption edge (λonset) using the Planck-Einstein relation:
-
Eg (eV) = 1240 / λonset (nm)
-
Computational Chemistry (Density Functional Theory)
DFT is a powerful computational method used to model the electronic structure of molecules and predict their properties.[4][5][6]
Methodology:
-
Structure Optimization: The 3D structure of the aminobiphenyl carboxylate molecule is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[5]
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum.
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.[7] From these energies, the HOMO-LUMO gap can be directly calculated. Other properties like the dipole moment can also be obtained.[7]
Visualizations
Experimental Workflow for Electronic Property Characterization
Caption: Workflow for characterizing aminobiphenyl carboxylates.
Structure-Property Relationships
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Methyl 4-(3-aminophenyl)benzoate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-(3-aminophenyl)benzoate, ensuring the protection of both laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemically resistant apron or suit is recommended. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. |
II. Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a systematic process that minimizes risk and ensures regulatory compliance.
Step 1: Waste Identification and Classification Unless explicitly stated otherwise by a substance-specific SDS, this compound should be treated as a hazardous chemical waste. This classification is based on the general properties of similar aromatic amine and ester compounds, which may exhibit toxicity or other hazardous characteristics.
Step 2: Segregation of Waste Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep it separate from strong acids, bases, and oxidizing agents.
-
Solid and liquid waste should be collected in separate, clearly designated containers.
Step 3: Waste Accumulation and Storage
-
Container Selection: Use a chemically compatible and leak-proof container. For liquid waste, ensure the container has a secure screw-top cap.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
Any associated hazards (e.g., "Toxic")
-
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and in a location that minimizes the risk of spills or breakage. Ensure secondary containment is used to capture any potential leaks.
Step 4: Arranging for Professional Disposal Chemical waste must be disposed of through a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific procedures for your location and will coordinate with a certified waste disposal vendor.
-
Provide a detailed inventory of the waste to the EHS department or the disposal company, including the information from the waste container label.
Step 5: Empty Container Management Empty containers that previously held this compound must also be handled properly.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol).[2]
-
The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface or remove the original label.[2][3] Always confirm this procedure with your institution's EHS department.
III. Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the disposal of laboratory chemical waste like this compound.
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, researchers and scientists can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with all regulatory requirements. This commitment to safety and environmental stewardship is paramount in the professional laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
